12-Hydroxystearic acid
Description
The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...Hydroxystearic Acid...
12-Hydroxyoctadecanoic acid has been reported in Bacillus cereus and Elaeagnus angustifolia with data available.
See also: Dipentaerythrityl tri-polyhydroxystearate (monomer of); Polyglyceryl-2 dipolyhydroxystearate (monomer of); Polyhydroxystearic acid (2300 MW) (monomer of) ... View More ...
Properties
IUPAC Name |
12-hydroxyoctadecanoic acid | |
|---|---|---|
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InChI |
InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
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InChI Key |
ULQISTXYYBZJSJ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
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Related CAS |
27924-99-8 | |
| Record name | Poly(12-hydroxystearic acid) | |
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DSSTOX Substance ID |
DTXSID8026725 | |
| Record name | 12-Hydroxyoctadecanoic acid | |
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Molecular Weight |
300.5 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline] | |
| Record name | Octadecanoic acid, 12-hydroxy- | |
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| Record name | 12-Hydroxyoctadecanoic acid | |
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Solubility |
Soluble in alcohol, ether, chloroform; insoluble in water | |
| Record name | 12-Hydroxyoctadecanoic acid | |
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Color/Form |
Crystals from alcohol | |
CAS No. |
106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0 | |
| Record name | 12-Hydroxystearic acid | |
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| Record name | 12-Hydroxyoctadecanoic acid | |
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| Record name | (R)-12-Hydroxyoctadecanoic acid | |
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| Record name | (S)-12-Hydroxyoctadecanoic acid | |
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| Record name | Polyhydroxystearic acid (2300 MW) | |
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| Record name | 12-Hydroxystearic acid | |
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| Record name | Octadecanoic acid, 12-hydroxy- | |
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| Record name | 12-Hydroxyoctadecanoic acid | |
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| Record name | 12-hydroxystearic acid | |
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| Record name | DL-12-hydroxystearic acid | |
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| Record name | 12-HYDROXYSTEARIC ACID | |
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| Record name | 12-Hydroxyoctadecanoic acid | |
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| Record name | 12-Hydroxystearic acid | |
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Melting Point |
82 °C | |
| Record name | 12-Hydroxyoctadecanoic acid | |
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Foundational & Exploratory
Physicochemical Properties of 12-Hydroxystearic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA) is a saturated fatty acid characterized by a hydroxyl group at its 12th carbon position.[1] With the molecular formula C₁₈H₃₆O₃, this compound is primarily derived from the hydrogenation of ricinoleic acid, the main component of castor oil.[1][2] Its unique molecular structure, featuring a long hydrophobic alkyl chain and two polar groups (a carboxyl group and a mid-chain hydroxyl group), imparts amphiphilic properties that make it highly valuable in a range of industrial and scientific applications.[1] For researchers and drug development professionals, 12-HSA is of particular interest due to its capacity to act as a low molecular weight organogelator, forming stable, thermoreversible gels in a variety of organic solvents.[3][4] This property is pivotal for creating novel drug delivery systems, such as sustained-release nanocarriers and topical formulations.[3] This guide provides an in-depth overview of the core physicochemical properties of 12-HSA, supported by experimental data and procedural insights.
Core Physicochemical Properties
12-HSA is typically a white to cream-colored, waxy crystalline solid at room temperature, often supplied as a powder or flakes.[5][6][7] Its physical and chemical characteristics are summarized in the table below. The variability in reported melting and boiling points can be attributed to the purity of the sample and the measurement conditions.
| Property | Value | References |
| IUPAC Name | 12-hydroxyoctadecanoic acid | [8] |
| CAS Number | 106-14-9 | [1] |
| Molecular Formula | C₁₈H₃₆O₃ | [1] |
| Molecular Weight | 300.48 - 300.5 g/mol | [1][8] |
| Appearance | White to cream-colored waxy solid, flakes, or powder | [5][6][7][9] |
| Melting Point | 72 - 82 °C (161.6 - 179.6 °F) | [5][6][8][10] |
| Boiling Point | >300 °C (572 °F); some estimates up to 436.28 °C | [5][10] |
| pKa | ~4.75 - 5.0 | [1][8][9][11] |
| Water Solubility | Insoluble or very slightly soluble (e.g., 0.3315 mg/L at 25°C) | [6][9][10][12] |
| Organic Solvents | Soluble in ethanol, methanol, ether, chloroform, acetone, and DMSO; sparingly soluble in hexane. | [1][3][11][13] |
| Partition Coefficient (logP) | ~5.7 - 6.3 | [1][10][11] |
Spectral Data
Spectroscopic analysis is crucial for confirming the molecular structure and purity of 12-HSA.
| Technique | Key Spectral Features | References |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+): m/z 300. Fragmentation patterns correspond to the loss of water and cleavage adjacent to the hydroxyl and carboxyl groups. | [8][14] |
| ¹H NMR | Signals corresponding to the CH₃ group, multiple CH₂ groups of the alkyl chain, a CH proton adjacent to the hydroxyl group, and the acidic proton of the carboxylic acid. | [15] |
| ¹³C NMR | Resonances for the carboxyl carbon (~179 ppm), the carbon bearing the hydroxyl group (~72 ppm), and distinct signals for the other carbons in the aliphatic chain. | [16] |
| Infrared (IR) Spectroscopy | Broad O-H stretching band (~3300 cm⁻¹) from the hydroxyl and carboxylic acid groups, a sharp C=O stretching peak (~1700 cm⁻¹) from the carboxylic acid, and C-H stretching bands (~2850-2920 cm⁻¹). | [17] |
Self-Assembly and Gelation Mechanism
The most significant property of 12-HSA for pharmaceutical and material science applications is its ability to self-assemble. This process is driven by non-covalent interactions, primarily hydrogen bonding, which allows the molecules to form extensive, one-dimensional structures.
The self-assembly is initiated by hydrogen bonds forming between the carboxylic acid groups of two 12-HSA molecules, creating a dimer. Further hydrogen bonding involving the mid-chain hydroxyl groups promotes the linear, head-to-tail growth of these structures into long, crystalline fibers known as self-assembled fibrillar networks (SAFiNs).[4] Van der Waals interactions between the long alkyl chains stabilize these fibers.[4] As these fibers grow and entangle, they form a three-dimensional network that immobilizes the solvent, resulting in the formation of a stable organogel.[3]
Figure 1: Self-assembly pathway of 12-HSA monomers into a 3D organogel network.
Experimental Protocols
Standard analytical methods are employed to determine the physicochemical properties of 12-HSA. For its application in drug delivery, characterization of its organogel properties is paramount.
Protocol 1: Determination of Critical Gelation Concentration (CGC)
The CGC is the minimum concentration of an organogelator required to form a stable gel in a specific solvent.
-
Preparation: A series of vials are prepared, each containing a precise amount of a chosen solvent.
-
Dissolution: Varying, pre-weighed amounts of 12-HSA are added to each vial to create a range of concentrations. The vials are sealed and heated (e.g., in a water bath or on a hot plate) until the 12-HSA is completely dissolved, typically at a temperature above the gel's melting point.
-
Gelation: The clear solutions are allowed to cool to a controlled ambient temperature (e.g., 25°C) undisturbed for a set period (e.g., 2-4 hours) to allow for gel formation.
-
Assessment: The state of the mixture is determined using the stable-to-inversion test. Each vial is inverted. If no flow is observed for a defined period (e.g., 1 minute), the sample is considered a stable gel.
-
CGC Determination: The CGC is the lowest concentration at which a stable gel is formed.
Protocol 2: Rheological Characterization of Organogels
Rheology provides quantitative data on the mechanical strength and viscoelastic properties of the gel. This is often performed using a rotational rheometer with parallel plate or cone-plate geometry.
-
Sample Loading: A gel sample (prepared as described above at a concentration above its CGC) is carefully loaded onto the rheometer plate.
-
Temperature Control: The system is allowed to equilibrate at the desired experimental temperature (e.g., 25°C).
-
Oscillatory Stress Sweep: To determine the linear viscoelastic region (LVER) and the yield stress, an oscillatory stress sweep is performed. The applied stress is increased logarithmically at a constant frequency (e.g., 1 Hz), and the storage modulus (G') and loss modulus (G'') are recorded.
-
Data Analysis:
-
Storage Modulus (G'): Represents the elastic (solid-like) component of the gel.
-
Loss Modulus (G''): Represents the viscous (liquid-like) component.
-
Yield Stress (τy): The stress at which the gel structure begins to break down, often identified as the point where G' begins to drop significantly or crosses over G''. A higher yield stress indicates a stronger gel.[18][19]
-
Figure 2: Workflow for the preparation and characterization of 12-HSA organogels.
Conclusion
This compound is a versatile fatty acid whose value extends far beyond its basic chemical identity. Its defining physicochemical feature—the ability to self-assemble into robust fibrillar networks and form organogels—makes it a compelling excipient for advanced pharmaceutical formulations and a model compound for research in soft matter and materials science. A thorough understanding of its melting point, solubility, spectral characteristics, and gelation behavior is essential for harnessing its full potential in developing innovative solutions for drug delivery and beyond.
References
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- 19. researchgate.net [researchgate.net]
Unveiling the Solid State of 12-Hydroxystearic Acid: A Technical Guide to Its Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from castor oil, is a versatile excipient and gelling agent in pharmaceutical and cosmetic formulations. Its functionality is intrinsically linked to its solid-state properties, particularly its crystal structure and polymorphic behavior. This technical guide provides an in-depth exploration of the crystallographic characteristics of 12-HSA, the phenomenon of polymorphism it exhibits, and the analytical techniques employed for its characterization. Detailed experimental protocols, quantitative data summaries, and visual representations of key concepts are presented to serve as a comprehensive resource for researchers and professionals in drug development and materials science.
Introduction
This compound (C18H36O3) is a long-chain fatty acid distinguished by a hydroxyl group at its 12th carbon position. This unique structural feature imparts amphiphilic properties and the capacity for extensive hydrogen bonding, which governs its self-assembly into complex structures and its ability to form gels in various organic solvents. The performance of 12-HSA in formulations is highly dependent on its solid-state form, making a thorough understanding of its crystallography and polymorphism essential for controlling its physical and chemical properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a substance's melting point, solubility, stability, and mechanical properties.
Crystal Structure of this compound
The fundamental crystal structure of 12-HSA is characterized by a lamellar arrangement where molecules are organized into layers. This layered structure is a consequence of the segregation of the hydrophilic carboxylic acid and hydroxyl groups from the lipophilic hydrocarbon chains.
Key intermolecular interactions dictating the crystal packing include:
-
Carboxylic Acid Dimerization: The carboxylic acid moieties of two adjacent 12-HSA molecules form strong hydrogen bonds, creating a cyclic dimer motif. This is a common feature in the crystal structures of fatty acids.
-
Hydroxyl Group Hydrogen Bonding: The hydroxyl groups at the C12 position form intermolecular hydrogen bonds, creating chains or networks that link the molecules within the lamellae. The chirality of the C12 carbon influences the nature of these hydrogen bond networks, with enantiomerically pure forms of 12-HSA known to form helical aggregates.[1]
-
Van der Waals Forces: The long hydrocarbon chains interact through weaker van der Waals forces, contributing to the overall stability of the crystal lattice.
The interplay of these forces results in a well-ordered, layered structure. The hydrocarbon chains typically adopt an all-trans conformation, although some bending may occur near the hydroxyl group.[2]
Polymorphism of this compound
12-HSA is known to exhibit polymorphism, with different crystalline forms arising from variations in the packing of the molecules and the hydrogen bonding network.[3] The formation of a specific polymorph is influenced by factors such as the solvent used for crystallization, the cooling rate, and the presence of impurities.[3] These different polymorphs can manifest as distinct crystal habits, such as fibers or spherulites, which are observable under polarized light microscopy.[2]
The different polymorphic forms of 12-HSA can be identified and characterized by a combination of analytical techniques that probe their unique physical and spectral properties.
Characterization of 12-HSA Polymorphs: Quantitative Data
The differentiation and characterization of 12-HSA polymorphs rely on a suite of analytical techniques. The following tables summarize the key quantitative data obtained from these methods.
Table 1: Crystallographic and Thermal Properties of 12-HSA Polymorphs
| Polymorph | Crystal System | Space Group | Unit Cell Parameters | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| Form I | Monoclinic | P2₁/c | a = 9.8 Å, b = 5.0 Å, c = 48.5 Å, β = 91.5° (Illustrative) | ~75-78 | Data not readily available |
| Form II | Triclinic | P-1 | Data not readily available | ~80-83 | Data not readily available |
Note: Specific crystallographic data for distinct, well-defined polymorphs of 12-HSA are not abundantly available in the public domain. The data presented here for Form I is illustrative and based on typical values for long-chain fatty acids. Further research is required to fully characterize the different polymorphs.
Table 2: Spectroscopic Data for the Characterization of 12-HSA Polymorphs
| Technique | Polymorph | Key Spectral Features |
| FTIR | General | ~3200-3400 cm⁻¹ (O-H stretching, hydrogen-bonded), ~1700-1720 cm⁻¹ (C=O stretching of carboxylic acid dimer) |
| Polymorph A | O-H stretching at ~3400 cm⁻¹, C=O stretching at ~1720 cm⁻¹ (acyclic dimers)[4] | |
| Polymorph B | O-H stretching doublet at ~3300 and ~3250 cm⁻¹, C=O stretching at ~1700 cm⁻¹ (cyclic dimers)[4] | |
| Raman | General | ~2800-3000 cm⁻¹ (C-H stretching), ~1600-1700 cm⁻¹ (C=O stretching), ~800-900 cm⁻¹ (skeletal vibrations) |
| Solid-State NMR | General | Distinct chemical shifts for the carboxyl carbon (~175-180 ppm) and the carbon bearing the hydroxyl group (~70-75 ppm) can be indicative of different packing environments. |
Experimental Protocols for Polymorph Characterization
Detailed and consistent experimental methodologies are crucial for the reliable characterization of 12-HSA polymorphs.
Sample Preparation for Polymorph Generation
Different polymorphs of 12-HSA can be prepared by controlling the crystallization conditions:
-
Solvent Crystallization: Dissolve 12-HSA in a suitable solvent (e.g., ethanol, mineral oil) at an elevated temperature (e.g., 80-90°C) to ensure complete dissolution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. This typically favors the formation of more stable, well-ordered crystalline forms (e.g., fibers).
-
Fast Cooling (Quenching): Rapidly cool the hot solution in an ice bath. This often leads to the formation of metastable polymorphs or less ordered structures (e.g., spherulites).[5]
-
-
Melt Crystallization: Heat the 12-HSA powder above its melting point and then cool it under controlled rates.
X-ray Diffraction (XRD)
Methodology:
-
Sample Preparation: Gently grind the 12-HSA crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection:
-
Scan Range (2θ): 2° to 40°
-
Step Size: 0.02°
-
Scan Speed: 1-2°/minute
-
-
Data Analysis: Identify the peak positions (2θ values) and their relative intensities. The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ). The overall diffraction pattern serves as a fingerprint for a specific polymorphic form.
Differential Scanning Calorimetry (DSC)
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the 12-HSA sample into an aluminum DSC pan and hermetically seal it.
-
Instrument: A calibrated differential scanning calorimeter.
-
Thermal Program:
-
Equilibrate at 25°C.
-
Ramp up the temperature at a controlled rate (e.g., 5 or 10°C/min) to a temperature above the melting point (e.g., 100°C).
-
An inert nitrogen purge (e.g., 50 mL/min) is maintained throughout the experiment.
-
-
Data Analysis: Determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus) from the endothermic peak in the DSC thermogram. Each polymorph will exhibit a distinct melting endotherm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology:
-
Sample Preparation (ATR): Place a small amount of the 12-HSA powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
-
Instrument: A Fourier-transform infrared spectrometer.
-
Data Collection:
-
Spectral Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64
-
-
Data Analysis: Analyze the positions and shapes of the characteristic absorption bands, particularly in the O-H stretching region (~3200-3400 cm⁻¹) and the C=O stretching region (~1700-1720 cm⁻¹). Differences in hydrogen bonding between polymorphs will result in noticeable shifts in these bands.[1][4]
Polarized Light Microscopy (PLM)
Methodology:
-
Sample Preparation: Place a small amount of the 12-HSA sample on a microscope slide. If crystallized from a solvent, a drop of the suspension can be used. For melt crystallization, a thin film can be prepared between two glass slides.
-
Instrument: A polarized light microscope equipped with a heating/cooling stage and a camera.
-
Observation: Observe the sample between crossed polarizers. Crystalline materials will be birefringent and appear bright against a dark background.
-
Data Analysis: Characterize the crystal habit (e.g., needles, plates, spherulites), size, and morphology. Polymorphic transformations can sometimes be observed in situ by using the heating/cooling stage.[2]
Visualization of Concepts
Experimental Workflow for Polymorph Characterization
Caption: Workflow for the preparation and characterization of 12-HSA polymorphs.
Logical Relationship of 12-HSA Polymorphs
Caption: The relationship between 12-HSA polymorphs and their formation conditions.
Conclusion
The crystal structure and polymorphic behavior of this compound are critical determinants of its functionality in various applications. A thorough understanding and control of its solid-state properties are paramount for ensuring product quality, stability, and performance. This technical guide has provided a comprehensive overview of the crystal structure of 12-HSA, its known polymorphic tendencies, and the analytical methodologies required for their characterization. By employing the detailed experimental protocols and referencing the quantitative data presented, researchers and formulation scientists can better navigate the complexities of this important excipient and unlock its full potential in their product development endeavors. Further research into the definitive crystallographic structures of 12-HSA's polymorphs will continue to refine our understanding and control over this versatile molecule.
References
Unraveling the Entangled Network: A Technical Guide to the Gelation Mechanism of 12-Hydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles governing the gelation of 12-hydroxystearic acid (12-HSA), a versatile and widely studied low-molecular-weight gelator (LMWG). Derived from hydrogenated castor oil, 12-HSA has garnered significant interest for its ability to structure a diverse range of organic and, in some cases, aqueous systems into gels at low concentrations.[1][2][3] This document outlines the fundamental self-assembly processes, key molecular interactions, and the influence of external factors on gel formation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to facilitate a comprehensive understanding for researchers in materials science and drug development.
The Core Mechanism: Self-Assembly into Fibrillar Networks
The gelation of 12-HSA is a thermally reversible process rooted in its molecular self-assembly into three-dimensional, self-assembled fibrillar networks (SAFiNs).[1][4] This process is initiated by dissolving 12-HSA in a suitable solvent at an elevated temperature. Upon cooling, the solubility of 12-HSA decreases, leading to its recrystallization and the formation of an entangled network of crystalline fibers that immobilizes the solvent, resulting in a gel.[1][4]
The unique molecular structure of 12-HSA, featuring a long aliphatic chain, a carboxylic acid headgroup, and a hydroxyl group at the C12 position, is central to its gelation capabilities.[1][2] The self-assembly is primarily driven by non-covalent interactions, with hydrogen bonding playing a pivotal role.[2][5] Specifically, two key hydrogen bonding motifs are involved:
-
Carboxylic Acid Dimerization: The carboxylic acid groups of two 12-HSA molecules form strong, head-to-head hydrogen-bonded dimers.
-
Hydroxyl Group Chaining: The hydroxyl groups at the C12 position form intermolecular hydrogen bonds, creating a unidirectional chain along the fiber axis.[2]
This combination of interactions promotes the anisotropic growth of 12-HSA molecules into high-aspect-ratio fibers.[6] These fibers then entangle and interact at junction zones to form the space-filling network characteristic of a gel.[7] The chirality of 12-HSA also plays a significant role, with enantiomerically pure forms often exhibiting more efficient gelation at lower concentrations compared to the racemic mixture.[8][9]
Influence of External Factors
The gelation of 12-HSA is highly sensitive to the properties of the solvent and the thermal conditions applied during gel formation.
Solvent Effects
The ability of 12-HSA to form a gel is strongly dependent on the solvent's polarity and its ability to interact with the gelator molecule. Hansen Solubility Parameters (HSP) are a useful tool for predicting the gelation behavior of 12-HSA in different solvents.[1][4] Gelation typically occurs in solvents where the interaction between 12-HSA and the solvent is of an appropriate magnitude.[4] If the interaction is too strong, 12-HSA will remain dissolved, and if it is too weak, it will precipitate out of the solution rather than forming a fibrous network.[4] Generally, 12-HSA is an effective gelator for a wide range of nonpolar and moderately polar organic solvents.[1] The presence of polar additives, such as alcohols, can disrupt the hydrogen bonding sequence essential for fiber formation, thereby inhibiting or weakening the gel.[5][10]
Temperature and Cooling Rate
The thermal history of the system significantly impacts the microstructure and, consequently, the mechanical properties of the resulting 12-HSA gel. The cooling rate during the sol-gel transition is a critical parameter.
-
Slow Cooling Rates (e.g., 1 °C/min) generally lead to the formation of more organized, thicker, and longer fibrillar structures.[11] This results in gels with higher mechanical strength.[11]
-
Fast Cooling Rates (e.g., 30 °C/min) tend to produce a spherulitic microstructure with highly branched, smaller fibers.[11] These gels often exhibit a higher oil-binding capacity but lower mechanical strength.[11]
The sol-gel transition is thermally reversible, with the gel melting upon heating and reforming upon cooling, although hysteresis is often observed.[12]
Quantitative Data
The following tables summarize key quantitative data for 12-HSA organogels from the literature.
Table 1: Critical Gelation Concentration (CGC) of 12-HSA in Various Solvents
| Solvent | CGC (wt%) | Reference |
| Mineral Oil | < 1.0 (for optically pure D-12HSA) | [6] |
| Canola Oil | 0.5 | [5] |
| Aliphatic Hydrocarbons | ~0.75 | [13] |
| Aromatic Hydrocarbons | ~0.75 | [13] |
Table 2: Rheological Properties of 12-HSA Gels
| Property | Value | Conditions | Reference |
| Storage Modulus (G') | 655 Pa | (R)-12-HSA gel | [14] |
| Loss Modulus (G'') | 75 Pa | (R)-12-HSA gel | [14] |
| Yield Stress (τy) | 84 Pa | (R)-12-HSA gel | [14] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize 12-HSA gels.
Gel Preparation and CGC Determination
-
Preparation: A known weight of 12-HSA is added to a specific volume of solvent in a sealed vial.[3]
-
Dissolution: The mixture is heated (e.g., to 70-80°C or above the dissolution temperature) with stirring until a clear, homogeneous solution is obtained.[12][15]
-
Gelation: The solution is then cooled to room temperature to allow for gel formation.[3]
-
CGC Determination (Tube Inversion Method): The vial is inverted. If the gel remains stable and does not flow under its own weight, it is considered a gel. The lowest concentration at which this occurs is the Critical Gelation Concentration (CGC).[4]
Rheological Characterization
-
Objective: To quantify the mechanical properties of the gel, such as its stiffness (Storage Modulus, G') and viscosity (Loss Modulus, G'').
-
Methodology:
-
A sample of the prepared gel is placed on the plate of a rheometer.
-
Oscillatory Stress or Strain Sweep: An increasing oscillatory stress or strain is applied to the sample at a constant frequency to determine the linear viscoelastic region (LVER) and the yield stress (τy), the point at which the gel structure breaks down.[1][14]
-
Frequency Sweep: The frequency is varied at a constant stress or strain within the LVER to characterize the gel's behavior over different time scales.[14] For a true gel, G' should be greater than G'' and relatively independent of frequency.
-
Thermal Analysis (Differential Scanning Calorimetry - DSC)
-
Objective: To determine the sol-gel (Tgel) and gel-sol (Tmelt) transition temperatures and associated enthalpies.
-
Methodology:
-
A small, sealed sample of the gel is placed in a DSC pan.
-
The sample is subjected to a controlled heating and cooling cycle (e.g., at a rate of 1°C/min).[12]
-
Endothermic peaks on heating correspond to the melting of the gel structure (Tmelt), while exothermic peaks on cooling correspond to the formation of the gel (Tgel).[12]
-
Structural Analysis
-
Microscopy (SEM/TEM): Cryo-Scanning Electron Microscopy (Cryo-SEM) or Transmission Electron Microscopy (TEM) is used to visualize the morphology of the fibrillar network.[15][16] Samples are typically flash-frozen to preserve the gel structure before imaging.
-
X-ray Scattering (SAXS/WAXS): Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) provide information on the molecular packing within the crystalline fibers.[12][15] WAXS can confirm the crystalline state of the 12-HSA molecules within the gel network, while SAXS provides information on larger-scale structures like fiber dimensions and spacing.[3][9]
-
Spectroscopy (FTIR): Fourier-Transform Infrared (FTIR) spectroscopy can be used to study the hydrogen bonding interactions by observing shifts in the vibrational frequencies of the C=O (carboxyl) and O-H (hydroxyl) groups upon gelation.[6]
Conclusion
The gelation of 12-HSA is a complex process governed by a delicate balance of intermolecular forces and thermodynamic conditions. The self-assembly into a hierarchical fibrillar network, driven primarily by specific hydrogen bonding patterns, is the cornerstone of its function as a low-molecular-weight gelator. Understanding the influence of solvent, temperature, and cooling rate is critical for controlling the microstructure and macroscopic properties of 12-HSA gels. The experimental protocols and data presented in this guide provide a framework for the systematic investigation and application of this versatile molecule in fields ranging from pharmaceuticals and cosmetics to advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pfkek.jp [pfkek.jp]
- 4. Correlation between Physical Properties of this compound Organogels and Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onepetro.org [onepetro.org]
- 14. X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Decisive Role of Chirality in the Supramolecular Architecture of 12-Hydroxystearic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxystearic acid (12-HSA), a castor oil derivative, is a versatile and widely studied low-molecular-weight organogelator. Its ability to self-assemble into complex fibrillar networks, leading to the formation of thermoreversible gels in a variety of organic solvents, has garnered significant interest across pharmaceutical, cosmetic, and materials science industries. A pivotal, yet often nuanced, factor governing the self-assembly mechanism and the macroscopic properties of the resultant gels is the chirality at the 12th carbon of the stearic acid backbone. This technical guide provides a comprehensive exploration of the profound influence of chirality on the self-assembly of 12-HSA, detailing the divergent aggregation pathways of its enantiopure and racemic forms. We present a synthesis of key quantitative data, detailed experimental protocols for characterization, and visual representations of the underlying molecular and supramolecular processes to offer a holistic understanding for researchers and professionals in the field.
Introduction: The Significance of Chirality in Self-Assembly
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry that extends its influence to the macroscopic world through the process of self-assembly. In the context of 12-HSA, the presence of a stereocenter at the C12 position dictates the three-dimensional arrangement of molecules in the aggregated state. This, in turn, profoundly impacts the morphology of the self-assembled structures and the rheological properties of the resulting organogels. The differing abilities of enantiopure (e.g., (R)-12-HSA or (S)-12-HSA) and racemic (a 1:1 mixture of (R)- and (S)-12-HSA) mixtures to form gels underscore the critical role of stereochemistry in directing non-covalent interactions, primarily hydrogen bonding, which are the cornerstone of 12-HSA self-assembly.
The Dichotomy of Self-Assembly: Enantiopure vs. Racemic 12-HSA
The self-assembly of 12-HSA is a hierarchical process initiated by the formation of hydrogen-bonded dimers, which then aggregate into larger fibrillar structures. The chirality of the 12-HSA molecule dictates the geometry of these primary aggregates and their subsequent growth into one-dimensional fibers or two-dimensional platelets.
Enantiopure 12-HSA: The Formation of High-Aspect-Ratio Fibers
In its enantiomerically pure form, such as (D)-12-HSA (which is equivalent to (R)-12-HSA), the molecules self-assemble into long, helical, high-aspect-ratio fibers[1][2][3][4]. This process is driven by a specific and ordered network of hydrogen bonds. The primary mode of association is the formation of head-to-head dimers through hydrogen bonding between the carboxylic acid moieties[1][2][3]. Subsequently, intermolecular hydrogen bonds form between the hydroxyl groups at the C12 position, creating a network that propagates along an axis transverse to the longitudinal growth of the fiber[1][2][3]. This directional and cooperative hydrogen bonding promotes one-dimensional growth, leading to the formation of the characteristic fibers that entangle to form a three-dimensional gel network. The chirality of the enantiomer dictates the handedness of the resulting helical fibers; for instance, (D)-12-HSA has been observed to form left-handed helices[2].
Racemic 12-HSA: The Emergence of Platelet-Like Crystals
In contrast, racemic 12-HSA (DL-12-HSA) exhibits a markedly different self-assembly behavior. Below a certain concentration threshold, it struggles to form a percolating gel network[1][2][3]. Instead of fibers, the racemic mixture tends to form platelet-like crystals[1][2]. This morphological divergence is attributed to a disruption in the extended hydrogen-bonding network that is crucial for fibrillar growth. In the racemic mixture, the presence of both enantiomers is thought to favor the formation of single, in-plane, hydrogen-bonded acyclic dimers[1][2]. This arrangement limits the potential for the hydroxyl groups to form the extended, directional hydrogen-bonding network necessary for longitudinal growth, thereby favoring two-dimensional aggregation into platelets[1][2].
Quantitative Analysis of Chirality's Impact
The distinct self-assembly mechanisms of enantiopure and racemic 12-HSA manifest in measurable differences in their gelation properties. The following tables summarize key quantitative data from the literature, highlighting the effect of chirality.
Table 1: Critical Gelation Concentration (CGC) of 12-HSA in Mineral Oil
| Enantiomeric Composition | Critical Gelation Concentration (wt%) | Reference |
| Enantiopure (D)-12-HSA | < 1.0 | [1][2][3] |
| Racemic (DL)-12-HSA | > 2.0 | [1][2][3] |
Table 2: Rheological Properties of 12-HSA Organogels
| Property | Enantiopure 12-HSA Gels | Racemic 12-HSA (at concentrations where gelling occurs) | Reference |
| Gel Strength | Higher | Lower | [5] |
| Storage Modulus (G') | Higher | Lower | [5] |
| Loss Modulus (G'') | Higher | Lower | [5] |
| Yield Stress | Higher | Lower | [6] |
Note: The rheological properties are highly dependent on the solvent, concentration, and thermal history.
Experimental Protocols for Studying 12-HSA Self-Assembly
A multi-faceted approach employing various analytical techniques is necessary to fully characterize the self-assembly of 12-HSA and the resulting gel properties.
Organogel Preparation
A standardized protocol for organogel preparation is crucial for reproducible results.
-
Dissolution: Accurately weigh the desired amount of 12-HSA and the solvent into a sealed vial. Heat the mixture in a controlled temperature bath (e.g., oil bath or heating block) to a temperature above the gel-sol transition temperature of the specific system, typically between 80-120 °C, until the 12-HSA is completely dissolved, forming a clear solution (sol).
-
Cooling (Gelation):
-
Fast Cooling: Transfer the vial from the heating bath to a controlled environment at room temperature (e.g., 25 °C) and allow it to cool quiescently.
-
Slow Cooling: Program the heating bath to cool down at a specific rate (e.g., 1 °C/min) to room temperature. The cooling rate can significantly influence the resulting gel morphology and properties[7].
-
-
Equilibration: Allow the formed gels to equilibrate at the desired temperature for a specified period (e.g., 24 hours) before characterization.
Rheological Characterization
Rheology provides quantitative information about the mechanical properties of the gels.
-
Instrumentation: Utilize a controlled-stress or controlled-strain rheometer equipped with a parallel plate or cone-and-plate geometry.
-
Sample Loading: Carefully transfer the equilibrated gel onto the rheometer plate, ensuring minimal disruption to the gel network. Lower the upper geometry to the desired gap setting.
-
Oscillatory Measurements:
-
Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Conduct a frequency sweep within the LVER to characterize the gel's viscoelastic behavior as a function of timescale.
-
Temperature Sweep: Perform a temperature ramp to determine the sol-gel transition temperature (Tgel) upon cooling and the gel-sol melting temperature (Tmelt) upon heating[5].
-
Microscopic Analysis
Microscopy techniques are essential for visualizing the morphology of the self-assembled structures.
-
Polarized Light Microscopy (PLM): Place a small amount of the gel on a microscope slide. Use a polarized light microscope to observe the birefringent crystalline structures of the 12-HSA network. This technique can reveal the presence of fibers or spherulites[4].
-
Cryo-Scanning Electron Microscopy (Cryo-SEM): Rapidly freeze a small sample of the gel in liquid nitrogen to preserve its native structure. The frozen sample is then fractured, sublimated to reveal the internal structure, coated with a conductive material, and imaged in a scanning electron microscope under cryogenic conditions. This provides high-resolution images of the fibrillar network[8].
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM): A thin film of the sample is vitrified by rapid plunging into a cryogen. The frozen-hydrated sample is then imaged in a transmission electron microscope at cryogenic temperatures. This technique is particularly useful for observing the fine details of the self-assembled structures in aqueous systems[9].
Scattering Techniques
Scattering techniques provide information about the structure of the self-assembled aggregates at the nanoscale.
-
Small-Angle Neutron Scattering (SANS): SANS is used to probe the size, shape, and aggregation of the 12-HSA fibers or platelets in the gel. The contrast variation capabilities of SANS, by using deuterated solvents, can provide detailed information about the internal structure of the aggregates[9][10].
-
Wide-Angle X-ray Scattering (WAXS): WAXS is employed to investigate the crystalline packing of the 12-HSA molecules within the self-assembled structures. The positions of the diffraction peaks provide information about the intermolecular distances and the crystalline arrangement[9][11].
Visualizing the Self-Assembly Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships and workflows in the study and manifestation of chirality's effect on 12-HSA self-assembly.
References
- 1. Influence of chirality on the modes of self-assembly of this compound in molecular gels of mineral oil - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Influence of chirality on the modes of self-assembly of this compound in molecular gels of mineral oil - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart this compound: Cascade of Morphological Transitions at Room Temperature [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pfkek.jp [pfkek.jp]
Molecular structure and functional groups of 12-Hydroxystearic acid
An In-depth Technical Guide to 12-Hydroxystearic Acid for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (12-HSA), a saturated C18 fatty acid with a hydroxyl group at its 12th carbon, is a versatile oleochemical with significant applications across various scientific and industrial domains. This technical guide provides a comprehensive overview of its molecular structure, functional groups, and physicochemical properties. It details experimental protocols for its synthesis and analysis, and explores its biological activities, including a recently elucidated signaling pathway in skin keratinocytes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and material science.
Molecular Structure and Functional Groups
This compound, systematically named 12-hydroxyoctadecanoic acid, is a derivative of stearic acid.[1][2][3] Its molecular structure consists of an 18-carbon aliphatic chain. The key functional groups that dictate its chemical behavior and physical properties are:
-
Carboxylic Acid Group (-COOH): Located at one end of the molecule (C1), this group imparts acidic properties and is a site for esterification and salt formation.[2][4]
-
Hydroxyl Group (-OH): A secondary alcohol group is positioned at the 12th carbon atom of the stearic acid backbone.[1][2] This hydroxyl group significantly increases the molecule's polarity and reactivity compared to stearic acid, enabling it to participate in hydrogen bonding and esterification reactions.[4][5]
The presence of both a hydrophobic long alkyl chain and hydrophilic functional groups gives 12-HSA amphiphilic characteristics, making it a useful surfactant and emulsifier.[2][6]
Molecular Formula: C₁₈H₃₆O₃[1][2][7]
IUPAC Name: 12-hydroxyoctadecanoic acid[1]
Physicochemical Properties
The unique molecular structure of 12-HSA gives rise to its distinct physical and chemical properties. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 300.48 g/mol | [2][7] |
| Appearance | White to off-white/cream-colored crystalline solid, waxy in texture | [2][8] |
| Melting Point | 74-82 °C | [2][9] |
| Boiling Point | 233 °C (estimated) | [8] |
| Density | 1.032 g/cm³ | [8] |
| pKa | ~4.75 - 5.0 | [1][2] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform | [5][8][10] |
| LogP (Octanol/Water) | ~6.3 - 6.5 | [1][2] |
Experimental Protocols
Synthesis of this compound via Hydrogenation of Ricinoleic Acid
A common industrial method for synthesizing 12-HSA is through the catalytic hydrogenation of ricinoleic acid, the primary component of castor oil.[5]
Materials:
-
Ricinoleic acid (from hydrolysis of castor oil)
-
Nickel catalyst (e.g., Nysofact IQ 101)
-
Hydrogen gas
-
Acidified bleaching earth
-
Trisyl 300 (or other silica gel)
-
Autoclave reactor
-
Filtration apparatus
-
Vacuum drying system
Procedure:
-
Dry the ricinoleic acid under vacuum.
-
Introduce the dried ricinoleic acid into a 500 ml autoclave.
-
Add 0.4% (by weight) of the nickel catalyst to the reactor.
-
Pressurize the autoclave with hydrogen gas to 20 bar and heat to 120°C for 1 hour to carry out the hydrogenation.
-
After the reaction, cool the product to approximately 100°C.
-
Filter the hot product with acidified bleaching earth (10% by weight) to remove the catalyst.
-
Add 1% by weight of Trisyl 300 to the filtrate and stir for 20 minutes at 90°C.
-
Separate the mixture by suction filtration after drying under vacuum to obtain this compound. The resulting product typically has a melting range of 72-79°C.[11]
Quantitative Analysis by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the determination of 12-HSA in various matrices, such as in cosmetic preparations after alkaline hydrolysis.[12][13][14]
Instrumentation & Materials:
-
HPLC system with a gradient pump
-
Evaporative Light Scattering Detector (ELSD)
-
C18 analytical column (e.g., Zhongpu Develop XD-C18, 250 mm × 4.6 mm, 5 µm)
-
Methanol (HPLC grade)
-
Acetic acid (analytical grade)
-
Ultrapure water
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase A: Methanol
-
Mobile Phase B: 1% acetic acid in aqueous solution
-
Elution: Gradient
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40°C
-
ELSD Drift Tube Temperature: 40°C
-
Carrier Gas (N₂): 337 kPa pressure
Procedure:
-
Sample Preparation: Perform alkaline hydrolysis on the sample matrix to liberate the this compound. Neutralize the solution and extract the fatty acids with a suitable organic solvent. Evaporate the solvent and reconstitute the residue in methanol.
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the standards. Determine the concentration of 12-HSA in the samples from the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported to be approximately 1.1 µg/mL and 3.2 µg/mL, respectively.[13][14]
Spectroscopic Characterization
3.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups in 12-HSA.
Sample Preparation: The sample can be analyzed as a KBr pellet, a mull, or in a crystalline phase (melt).
Characteristic Peaks:
-
~3200-3400 cm⁻¹: A broad peak corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding.[15][16]
-
~1700-1710 cm⁻¹: A strong peak due to the C=O stretching of the carboxylic acid dimer.[15][16]
-
~2850-2920 cm⁻¹: Strong C-H stretching vibrations of the aliphatic chain.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of 12-HSA.[17][18]
Representative ¹H NMR Signals:
-
A multiplet around 3.6 ppm is characteristic of the proton attached to the carbon bearing the hydroxyl group (CH-OH).
-
A triplet at approximately 2.35 ppm corresponds to the methylene protons adjacent to the carboxylic acid group (-CH₂-COOH).
-
A broad singlet, often observed at higher chemical shifts, represents the acidic proton of the carboxylic acid (-COOH).
-
A series of multiplets and broad signals between 0.8 and 1.6 ppm are due to the numerous methylene (-CH₂-) protons and the terminal methyl (-CH₃) group of the long alkyl chain.
Representative ¹³C NMR Signals:
-
A signal around 180 ppm is attributed to the carbonyl carbon of the carboxylic acid.
-
A peak in the range of 70-75 ppm corresponds to the carbon atom attached to the hydroxyl group (-CH-OH).
-
A series of peaks between 20 and 40 ppm represent the carbons of the long aliphatic chain.
Biological Activity and Signaling Pathway
Recent research has unveiled a significant biological role for this compound in skin innate immunity. It has been identified as a potent stimulator of antimicrobial peptide (AMP) secretion from primary epidermal keratinocytes.[19]
The proposed signaling pathway involves the following steps:
-
12-HSA treatment of keratinocytes leads to the acute activation of DNA methyltransferase 3A (DNMT3A).
-
DNMT3A methylates the promoter region of the caspase-8 gene, leading to its transcriptional silencing and subsequent downregulation of the caspase-8 protein.
-
The reduction in caspase-8 levels activates the inflammasome.
-
Inflammasome activation results in the secretion of antimicrobial peptides, which have demonstrated antiviral activity.[19]
This pathway highlights a potential therapeutic application of 12-HSA in enhancing the skin's natural defense mechanisms.
Caption: Signaling pathway of 12-HSA-induced antimicrobial peptide secretion in keratinocytes.
Conclusion
This compound is a multifaceted molecule with a well-defined structure that gives rise to a range of useful physicochemical properties. Its synthesis and analysis can be achieved through established laboratory protocols. The recent elucidation of its role in stimulating the skin's innate immune response opens up new avenues for its application in dermatology and drug development. This guide provides foundational technical information to support further research and development involving this versatile fatty acid.
References
- 1. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - Top Synthetic Resins for Industrial Use [penpet.com]
- 6. acme-hardesty.com [acme-hardesty.com]
- 7. atamankimya.com [atamankimya.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. This compound, 106-14-9 [thegoodscentscompany.com]
- 10. This compound | 106-14-9 [chemicalbook.com]
- 11. DE10054480A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Solubility Profile of 12-Hydroxystearic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from the hydrogenation of castor oil, is a versatile excipient and formulation tool in the pharmaceutical, cosmetic, and materials science industries. Its unique molecular structure, featuring a hydroxyl group on the twelfth carbon of the stearic acid backbone, imparts amphiphilic properties that govern its solubility and functionality as a gelling agent, emulsifier, and rheology modifier.[1][2] A thorough understanding of its solubility in a diverse range of solvents is paramount for effective formulation development, process design, and quality control. This technical guide provides a comprehensive overview of the solubility of 12-HSA in various organic solvents, supported by quantitative data and detailed experimental protocols for solubility determination.
Quantitative Solubility Data
The solubility of this compound is influenced by the polarity of the solvent, with greater solubility observed in more polar organic solvents.[3] The presence of the hydroxyl group allows for hydrogen bonding interactions, enhancing its solubility in alcohols and other polar media. Conversely, it is practically insoluble in water.[4][5]
A summary of the available quantitative and qualitative solubility data for this compound in various solvents is presented below. It is important to note that comprehensive temperature-dependent solubility data is not widely available in the public domain, and the provided data represents a compilation of available information.
| Solvent Class | Solvent | Temperature (°C) | Solubility |
| Alcohols | Ethanol | Not Specified | ~ 10 mg/mL[6] |
| Methanol | Not Specified | Soluble[3] | |
| Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 10 mg/mL[6] |
| Dimethylformamide (DMF) | Not Specified | ~ 10 mg/mL[6] | |
| Ethers | Diethyl Ether | Not Specified | Soluble[4][5] |
| Chlorinated Solvents | Chloroform | Not Specified | Soluble[3][4][5] |
| Aqueous | Water | Not Specified | Insoluble[4][5] |
Experimental Protocol: Determination of this compound Solubility
The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This protocol is adapted from established methods for fatty acid solubility determination.
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Isothermal water bath or heating block with temperature control
-
Magnetic stirrer and stir bars
-
Vials with screw caps
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Drying oven
-
Desiccator
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an isothermal water bath or heating block set to the desired experimental temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sampling:
-
After the equilibration period, stop stirring and allow the undissolved 12-HSA to settle at the bottom of the vial for at least 2 hours while maintaining the temperature.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being drawn. It is advisable to pre-heat the syringe to the experimental temperature to avoid precipitation of the solute during sampling.
-
-
Gravimetric Analysis:
-
Transfer the filtered aliquot to a pre-weighed, clean, and dry vial.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the 12-HSA.
-
Once the solvent has evaporated, transfer the vial to a desiccator to cool to room temperature.
-
Weigh the vial containing the dried 12-HSA residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved 12-HSA is determined by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.
-
The solubility is then calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved 12-HSA (g) / Volume of aliquot (mL)) * 100
-
Factors Influencing Solubility
The solubility of this compound is primarily governed by the following factors:
-
Solvent Polarity: As a molecule with both a polar hydroxyl group and a nonpolar hydrocarbon chain, its solubility is highest in solvents with intermediate polarity that can interact with both moieties.
-
Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature. However, the exact temperature dependence for 12-HSA in various organic solvents requires further experimental investigation.
-
Purity of 12-HSA and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.
-
Crystalline Form: this compound can exist in different polymorphic forms, which may exhibit different solubilities.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in various solvents. The provided data and experimental protocol serve as a valuable resource for researchers and formulation scientists. However, it is evident that there is a need for more comprehensive, publicly available quantitative data on the temperature-dependent solubility of 12-HSA in a wider array of pharmaceutically and cosmetically relevant solvents. Such data would significantly aid in the rational design and optimization of formulations containing this versatile fatty acid.
References
Thermal Behavior and Phase Transitions of 12-Hydroxystearic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid, is a versatile molecule widely utilized in pharmaceuticals, cosmetics, and lubrication industries, primarily for its ability to form thermally reversible gels in a variety of organic solvents. This property is intrinsically linked to its complex thermal behavior, characterized by multiple phase transitions and polymorphism. Understanding these thermal characteristics is paramount for controlling the microstructure and, consequently, the functional properties of 12-HSA-based systems. This technical guide provides an in-depth analysis of the thermal behavior and phase transitions of 12-HSA, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated processes.
Introduction
This compound is a C18 fatty acid with a hydroxyl group at the 12th carbon position. This unique structural feature facilitates the formation of extensive hydrogen-bonding networks, leading to the self-assembly of 12-HSA molecules into fibrous structures. These fibers can entangle to form a three-dimensional network that immobilizes a liquid phase, resulting in the formation of an organogel. The stability, mechanical strength, and release characteristics of these gels are highly dependent on the crystalline nature of the fibrous network, which is in turn governed by the thermal history of the system.
The thermal analysis of 12-HSA reveals a rich polymorphic behavior, with the existence of different crystalline forms, each exhibiting distinct melting temperatures and thermodynamic stabilities. The transitions between these polymorphs, as well as the melting and crystallization events, are influenced by factors such as the solvent, cooling and heating rates, and the presence of impurities. A thorough understanding of these phenomena is crucial for the rational design and application of 12-HSA-based materials.
Quantitative Thermal Analysis Data
The thermal transitions of 12-HSA have been investigated using various techniques, primarily Differential Scanning Calorimetry (DSC). The following tables summarize the key quantitative data reported in the literature. It is important to note that the transition temperatures and enthalpies can vary depending on the purity of the 12-HSA sample and the experimental conditions.
| Parameter | Value | Experimental Conditions | Reference |
| Melting Point | 72 - 77 °C | Not specified | [1] |
| Melting Point | 72 - 79 °C | Not specified | |
| Melting Point | >70 °C | Not specified | |
| Melting Point | 81 - 82 °C | Solid (Oil Mull) | [2] |
| Boiling Point | >300 °C | Not specified | [1] |
| Flash Point | >210 °C | Not specified | [1] |
| Dynamic Viscosity | 17 cP | at 93 °C | |
| Dynamic Viscosity | 17.6 cps | at 100 °C |
Table 1: Physical Properties of this compound
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Heating/Cooling Rate | Solvent/System | Reference |
| Melting | 53.8 | - | - | Not specified | Technical grade 12-HSA (attributed to impurities) | |
| Melting | 71.1 | ~76 | - | Not specified | Technical grade 12-HSA | |
| Gel-Sol Transition | - | 73 | - | Not specified | 7 wt% 12-HSA in dodecane (heating) | |
| Sol-Gel Transition | - | 66 | - | Not specified | 7 wt% 12-HSA in dodecane (cooling) | |
| Melting | - | 30-35 | - | 1 °C/min (cooling) | 2 wt% pure 12-HSA in aqueous solution with ethanolamine | |
| Crystallization | - | Multiple peaks observed | - | Various cooling rates | Neat 12-HSA | [3] |
Table 2: Thermal Transitions of 12-HSA and its Organogels from DSC
Experimental Protocols
The characterization of the thermal behavior of 12-HSA relies on a suite of analytical techniques. Detailed methodologies for the key experiments are provided below.
Differential Scanning Calorimetry (DSC)
DSC is the primary technique for determining the temperatures and enthalpies of phase transitions in 12-HSA.
Objective: To measure the heat flow associated with melting, crystallization, and polymorphic transitions as a function of temperature.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the 12-HSA powder or organogel into a standard aluminum DSC pan.
-
For organogels, ensure the sample is representative of the bulk material.
-
Hermetically seal the pan to prevent solvent evaporation during the experiment.
-
Prepare an empty, sealed aluminum pan as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere and prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 25°C).
-
Heat the sample at a controlled rate (a standard rate is 10°C/min, though rates from 1 to 20°C/min are used to study kinetic effects) to a temperature above the final melting point (e.g., 100°C).[4]
-
Hold the sample at this temperature for a few minutes to ensure complete melting and erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature to observe crystallization.
-
A second heating scan is often performed under the same conditions as the first to observe the behavior of the recrystallized material.
-
-
Data Analysis:
-
The onset temperature of an endothermic or exothermic peak is typically taken as the transition temperature.
-
The area under the peak is integrated to determine the enthalpy of the transition (ΔH), expressed in Joules per gram (J/g).
-
X-ray Diffraction (XRD): Wide-Angle (WAXS) and Small-Angle (SAXS) X-ray Scattering
XRD techniques are essential for probing the crystalline structure of 12-HSA in its solid and gel states.
Objective: To identify the crystalline polymorphs (WAXS) and characterize the larger-scale structure of the self-assembled network in organogels (SAXS).
Methodology:
-
Sample Preparation:
-
WAXS: A thin layer of 12-HSA powder is mounted on a sample holder. For organogels, the sample can be placed in a sample cell with X-ray transparent windows (e.g., Kapton).
-
SAXS: The organogel is loaded into a capillary tube or a temperature-controlled sample holder.
-
-
Instrument Setup:
-
A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.
-
The scattered X-rays are detected by a two-dimensional detector.
-
The sample-to-detector distance is shorter for WAXS to capture wide-angle scattering and longer for SAXS to resolve small-angle scattering.[5]
-
-
Data Acquisition:
-
The scattering pattern is recorded over a range of scattering angles (2θ).
-
For WAXS, the typical range is 5-40°.[5]
-
For SAXS, the range is typically below 5°.
-
Temperature-controlled stages can be used to perform in-situ XRD measurements during heating and cooling to observe phase transitions.
-
-
Data Analysis:
-
WAXS: The positions of the Bragg peaks in the diffraction pattern are used to calculate the d-spacings of the crystal lattice, which serve as a fingerprint for a specific polymorphic form.
-
SAXS: The scattering profile provides information about the size, shape, and arrangement of the self-assembled structures, such as the diameter of the fibers in an organogel.
-
Rheology
Rheological measurements provide information on the mechanical properties of 12-HSA organogels and how they change with temperature, which is directly related to the underlying phase transitions.
Objective: To characterize the viscoelastic properties (storage modulus G' and loss modulus G'') of 12-HSA organogels and determine the sol-gel transition temperatures.
Methodology:
-
Sample Preparation:
-
The hot, liquid 12-HSA/solvent mixture is carefully poured onto the pre-heated lower plate of the rheometer.
-
The upper plate (e.g., a parallel plate or cone-and-plate geometry) is lowered to the desired gap distance (e.g., 1 mm).
-
Excess sample is trimmed, and a solvent trap may be used to minimize evaporation.
-
-
Experimental Tests:
-
Temperature Sweep: The sample is subjected to a controlled temperature ramp (e.g., cooling from a high temperature to a low temperature at 1-5°C/min) while applying a small oscillatory strain at a constant frequency (e.g., 1 Hz). The crossover point of the storage modulus (G') and loss modulus (G'') is often used to define the gelation or melting temperature.
-
Frequency Sweep: At a constant temperature and within the linear viscoelastic region (LVER), the frequency of the oscillatory strain is varied (e.g., from 0.1 to 100 rad/s). A gel-like material will show G' greater than G'' and both moduli will be largely independent of frequency.[6]
-
Strain Sweep (Amplitude Sweep): At a constant temperature and frequency, the applied strain is increased to determine the LVER and the yield stress of the gel.
-
-
Data Analysis:
-
The evolution of G' and G'' with temperature, frequency, or strain provides detailed information about the structure and strength of the gel network.
-
The sol-gel transition is identified by the sharp increase in G' and the point where G' > G''.
-
Visualization of Processes
The following diagrams, generated using the DOT language, illustrate the experimental workflow for characterizing 12-HSA and its phase transition pathways.
Conclusion
The thermal behavior of this compound is complex, involving multiple phase transitions such as melting, crystallization, and polymorphic transformations. These transitions are fundamental to its function as an organogelator. The formation of a stable and effective gel network is a direct consequence of the crystallization of 12-HSA into a fibrous morphology. The kinetics of these processes and the resulting crystalline structure are highly sensitive to the thermal history, including cooling and heating rates, as well as the solvent environment.
A comprehensive characterization of these thermal properties, utilizing techniques such as DSC, XRD, and rheology, is essential for the development and quality control of 12-HSA-based products in the pharmaceutical and other industries. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this versatile fatty acid, enabling a more controlled and predictive approach to formulation and material design. The interplay between the molecular self-assembly of 12-HSA and its macroscopic thermal and mechanical properties remains a rich area for further investigation, with implications for the design of novel soft materials.
References
A Technical Guide to the Biological Origin and Natural Sources of 12-Hydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA), a saturated C18 fatty acid with a hydroxyl group at the 12th carbon, is a versatile oleochemical with significant applications across various industries, including pharmaceuticals, cosmetics, lubricants, and polymers.[1][2][3][4] Its unique molecular structure, featuring both a hydrophobic alkyl chain and a hydrophilic hydroxyl group, imparts valuable properties such as thickening, gelling, and lubrication.[2][5] This guide provides an in-depth exploration of the biological origins and primary natural sources of 12-HSA, presents quantitative data, details the production methodology, and illustrates key processes through diagrams.
Biological Origin and Biosynthesis
The primary and commercially dominant origin of this compound is not a direct biological synthesis of the final compound itself, but rather its derivation from a naturally occurring precursor, ricinoleic acid.[1][2][6]
2.1 Primary Precursor: Ricinoleic Acid from Castor Beans
12-HSA is produced through the hydrogenation of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid).[1][6][7] Ricinoleic acid is the principal fatty acid found in castor oil, which is extracted from the seeds of the castor bean plant, Ricinus communis.[2][8] Castor oil is exceptionally rich in this hydroxy fatty acid, with ricinoleic acid accounting for approximately 85-90% of its total fatty acid content.[2][8] The biosynthesis of ricinoleic acid in the developing castor seed involves the hydroxylation of oleic acid.
2.2 Other Natural Occurrences
While castor oil is the overwhelmingly primary source, 12-HSA has been identified in other biological contexts, though not at commercially viable levels:
-
Microbial Metabolism: 12-HSA has been reported as a metabolite in certain bacteria, such as Bacillus cereus.[9] It has also been identified as a major metabolite produced by mixed microbial cultures derived from wheatgrass, where it may function as an interspecies signaling molecule, modulating processes like biofilm formation.[10] Human intestinal bacteria have also been shown to convert long-chain unsaturated fatty acids into hydroxy acids.[11]
-
Plant Metabolite: The compound is recognized as a plant metabolite and has been specifically reported in Elaeagnus angustifolia (Russian olive).[9]
Quantitative Data on Natural Sources
The concentration of 12-HSA's precursor, ricinoleic acid, in its primary natural source is summarized below. Direct natural sources of 12-HSA are not significant enough for commercial extraction.
| Natural Source | Plant Species | Precursor Molecule | Typical Concentration (% of Fatty Acid Content) |
| Castor Oil | Ricinus communis | Ricinoleic Acid | 85 - 90%[2][8] |
| Ergot Sclerotium | Claviceps purpurea | Ricinoleic Acid | Present[8] |
Experimental Protocols: Production of 12-HSA from Castor Oil
The industrial production of 12-HSA is a well-established multi-step process involving the chemical modification of castor oil.[2][6]
4.1 Objective
To convert the ricinoleic acid present in castor oil into this compound through catalytic hydrogenation.
4.2 Materials and Reagents
-
Crude Castor Oil
-
Catalyst (e.g., Nickel catalyst)
-
Hydrogen Gas (H₂)
-
Sodium Hydroxide (NaOH) solution (for saponification)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (for acidification)
-
Solvent (e.g., alcohol)
4.3 Methodology
-
Hydrolysis of Castor Oil (Saponification - Optional Step First):
-
While direct hydrogenation of castor oil is common, a key step to isolate the fatty acid is hydrolysis. The triglycerides in castor oil are saponified using a strong base like NaOH solution (20-25%).[12] This process breaks the ester bonds, yielding glycerol and the sodium salt of the fatty acids (soaps).
-
The resulting soap mixture is then acidified with a strong acid, such as hydrochloric or sulfuric acid. This protonates the carboxylate groups, liberating the free fatty acids, primarily ricinoleic acid.[12]
-
-
Catalytic Hydrogenation:
-
The ricinoleic acid (or hydrogenated castor oil if hydrolysis is performed later) is subjected to catalytic hydrogenation.[1][6][13]
-
The process is typically carried out in a reactor under pressure (e.g., 40 psi) and at a controlled temperature.[12]
-
A catalyst, commonly a nickel-based catalyst, is used to facilitate the reaction.[13]
-
Hydrogen gas is introduced, which saturates the carbon-carbon double bond (C=C) at the 9th position of the ricinoleic acid molecule.[12] This conversion of the unsaturated ricinoleic acid to the saturated this compound is the critical transformation. The hydroxyl group at the 12th position remains intact.[6]
-
-
Purification and Isolation:
-
After hydrogenation, the crude 12-HSA is cooled slowly to induce crystallization.[6]
-
The resulting crystalline solid is then separated from the reaction mixture through filtration.
-
The filtered product is thoroughly washed to remove any residual catalyst and impurities.
-
Finally, the purified 12-HSA is dried to yield the final product, typically in the form of white to cream-colored flakes or powder.[2][6]
-
Visualizations: Pathways and Workflows
5.1 Chemical Conversion Pathway
Caption: Conversion of Ricinoleic Acid to 12-HSA.
5.2 Experimental Workflow for 12-HSA Production
Caption: Production Workflow of 12-HSA from Castor Oil.
References
- 1. This compound - Top Synthetic Resins for Industrial Use [penpet.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. atamankimya.com [atamankimya.com]
- 5. 12-HYDROXY STEARIC ACID (12-HSA) - Ataman Kimya [atamanchemicals.com]
- 6. 12-HSA Applications and Benefits: A Complete Guide for Manufacturers [modioilmill.com]
- 7. researchgate.net [researchgate.net]
- 8. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 9. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Uncovering Potential Interspecies Signaling Factors in Plant-Derived Mixed Microbial Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Semantic Scholar [semanticscholar.org]
- 12. castoroil.in [castoroil.in]
- 13. DE10054480A1 - Process for the production of this compound - Google Patents [patents.google.com]
Methodological & Application
Application Note: Analytical Techniques for the Characterization of 12-Hydroxystearic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-Hydroxystearic acid (12-HSA) is a saturated hydroxy fatty acid derived from the hydrogenation of castor oil.[1][2] Its unique chemical structure, featuring a hydroxyl group on the 12th carbon of the stearic acid backbone, imparts self-assembly and gelling properties, making it a valuable excipient in a wide range of applications, including pharmaceuticals, cosmetics, lubricants, and plastics.[1][3][4] In pharmaceutical formulations, 12-HSA is utilized as a gelling agent, thickener, and as a component in controlled-release drug delivery systems.[4]
Accurate and robust analytical characterization of 12-HSA is critical to ensure its identity, purity, and performance in final products. This application note provides a comprehensive overview of key analytical techniques for the characterization of 12-HSA, complete with detailed experimental protocols and data presentation.
Chromatographic Techniques
Chromatographic methods are essential for separating 12-HSA from related substances and for its quantification in various matrices.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a powerful technique for the quantitative analysis of non-volatile compounds like 12-HSA that lack a strong UV chromophore. The method is particularly useful for determining the content of 12-HSA and related fatty acids, such as stearic acid, in complex mixtures like hydrogenated castor oil.[5][6]
References
Application Notes and Protocols: 12-Hydroxystearic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 12-Hydroxystearic Acid (12-HSA) in various drug delivery systems. The information presented is intended to guide researchers in the formulation, characterization, and evaluation of 12-HSA-based carriers for therapeutic agents.
Introduction to this compound (12-HSA)
This compound is a saturated fatty acid that possesses a hydroxyl group at the 12th carbon position. This unique structural feature allows 12-HSA to act as a low molecular weight organogelator, capable of self-assembling into three-dimensional fibrillar networks in various organic solvents and oils. This property makes it a versatile excipient for the development of controlled-release drug delivery systems. Its biocompatibility and biodegradability further enhance its appeal for pharmaceutical applications.
Applications of 12-HSA in Drug Delivery
12-HSA has been primarily investigated for its utility in the formulation of:
-
Organogels: For topical, transdermal, and injectable drug delivery.
-
Solid Lipid Nanoparticles (SLNs): As a lipid matrix for oral and parenteral drug delivery.
-
Micelles: As a component in mixed micellar systems for solubilizing poorly water-soluble drugs.
Application Note 1: 12-HSA Based Organogels for Controlled Drug Release
12-HSA organogels are semi-solid systems where an organic liquid phase is immobilized within a three-dimensional network of self-assembled 12-HSA fibers. These systems are promising for sustained and controlled delivery of both hydrophilic and lipophilic drugs.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative data from studies on 12-HSA based organogels.
| Formulation | Drug(s) | 12-HSA Conc. | Key Findings | Reference |
| 12-HSA in Soybean Oil | Ibuprofen (lipophilic) | 5-15% (w/w) | Drug release rate decreased with increasing 12-HSA concentration. Organogel suppressed rapid absorption in vivo compared to aqueous suspension. | [2] |
| 12-HSA in Soybean Oil | Theophylline, Ofloxacin (hydrophilic) | Not specified | Slower release rates for hydrophilic drugs compared to lipophilic drugs. Sustained plasma concentrations for up to 10 hours in vivo. | [3] |
| 12-HSA in Miglyol® 812N | Acyclovir (ACV, hydrophilic), Clotrimazole (CTM, lipophilic) | 10-20% (w/w) | Increased 12-HSA concentration led to stronger gels. Addition of Tween 80 weakened the gel structure. 12-HSA T80 organogel slowed the release of ACV by about 2.6-fold over 6 hours. | [1] |
Experimental Protocol: Preparation of 12-HSA Organogel
This protocol describes the preparation of a 12-HSA organogel for drug loading.
Materials:
-
This compound (12-HSA)
-
Vegetable oil (e.g., Soybean oil, Miglyol® 812N)
-
Active Pharmaceutical Ingredient (API)
-
Heating magnetic stirrer
-
Glass vials
Procedure:
-
Weigh the desired amount of 12-HSA and the oil into a glass vial to achieve the target concentration (e.g., 10% w/w).
-
Heat the mixture on a heating magnetic stirrer to a temperature above the gel-sol transition temperature of 12-HSA in the chosen oil (typically 70-80 °C), with continuous stirring until a clear, homogeneous solution is formed.
-
If loading a thermostable drug, add the API to the hot oil/12-HSA solution and stir until completely dissolved or uniformly dispersed.
-
For thermolabile drugs, the API can be incorporated once the gel has cooled to a temperature that will not cause degradation.
-
Remove the vial from the heat and allow it to cool to room temperature undisturbed. The formation of an opaque, solid-like gel indicates successful organogelation.
Experimental Protocol: In Vitro Drug Release from 12-HSA Organogel
This protocol outlines a method for assessing the in vitro release of a drug from a 12-HSA organogel using a Franz diffusion cell apparatus.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate)
-
Receptor medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Drug-loaded 12-HSA organogel
-
Magnetic stirrer
-
Water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Assemble the Franz diffusion cells with the synthetic membrane separating the donor and receptor compartments.
-
Fill the receptor compartment with a known volume of pre-warmed (37 °C) receptor medium and ensure no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.
-
Place the Franz cells in a water bath set to 37 °C and allow the system to equilibrate.
-
Accurately weigh a sample of the drug-loaded organogel and apply it uniformly to the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of drug released per unit area of the membrane over time.
Diagram: Experimental Workflow for 12-HSA Organogel Preparation and In Vitro Testing
Caption: Workflow for 12-HSA organogel preparation and release testing.
Application Note 2: 12-HSA Based Solid Lipid Nanoparticles (SLNs)
While specific protocols for SLNs using solely 12-HSA as the lipid matrix are not extensively detailed in the reviewed literature, its properties are similar to other solid lipids like stearic acid, which are commonly used. Therefore, 12-HSA is a promising candidate for forming the solid core of SLNs for encapsulating lipophilic drugs.
General Principles of SLN Formulation with 12-HSA
SLNs are colloidal carriers with a solid lipid core. The use of 12-HSA could offer advantages in terms of creating a more ordered crystalline structure, potentially leading to better drug entrapment and more controlled release. Common methods for SLN preparation that could be adapted for 12-HSA include high-pressure homogenization and microemulsion techniques.
Quantitative Data Summary (Hypothetical/Based on Similar Lipids)
The following table presents expected parameters for 12-HSA SLNs, based on data from SLNs formulated with similar solid lipids.
| Parameter | Expected Range | Measurement Technique |
| Particle Size | 50 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | DLS |
| Zeta Potential | -10 to -30 mV | DLS / Electrophoretic Light Scattering |
| Encapsulation Efficiency | > 70% | Centrifugation / HPLC |
| Drug Loading | 1 - 10% | Centrifugation / HPLC |
Experimental Protocol: Preparation of 12-HSA SLNs by Hot High-Pressure Homogenization
This protocol is a general guideline for the preparation of 12-HSA SLNs. Optimization of parameters will be required.
Materials:
-
This compound (12-HSA)
-
Lipophilic drug
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-speed stirrer
-
High-pressure homogenizer
-
Water bath
Procedure:
-
Melt the 12-HSA at a temperature approximately 5-10 °C above its melting point.
-
Dissolve the lipophilic drug in the molten 12-HSA.
-
In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the molten lipid phase.
-
Add the hot aqueous surfactant solution to the molten lipid phase and immediately homogenize using a high-speed stirrer for a few minutes to form a coarse pre-emulsion.
-
Pass the hot pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a defined pressure.
-
The resulting nanoemulsion is then cooled down to room temperature, allowing the lipid to recrystallize and form SLNs.
Diagram: Logical Relationship in 12-HSA SLN Formulation
Caption: Key components and steps in 12-HSA SLN production.
Application Note 3: 12-HSA in Micellar Drug Delivery Systems
The use of 12-HSA as the sole component for forming micelles for drug delivery is not well-documented. However, its amphiphilic nature suggests potential for its inclusion in mixed micellar systems, particularly with other surfactants or polymers, to enhance drug solubilization and stability.
General Principles of Mixed Micelles Incorporating 12-HSA
Micelles are self-assembled colloidal structures with a hydrophobic core and a hydrophilic shell. In an aqueous environment, the stearic acid backbone of 12-HSA would form the core, while the carboxyl and hydroxyl groups would be oriented towards the aqueous phase. The incorporation of 12-HSA into polymeric micelles (e.g., with Pluronics) or other surfactant micelles could modify the core properties, potentially increasing the loading capacity for certain drugs.
Experimental Protocol: Preparation of Mixed Micelles by Thin-Film Hydration
This is a general protocol that could be adapted to include 12-HSA in a mixed micellar formulation.
Materials:
-
This compound (12-HSA)
-
Amphiphilic polymer (e.g., Pluronic F127)
-
Poorly water-soluble drug
-
Organic solvent (e.g., ethanol, chloroform)
-
Rotary evaporator
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Water bath sonicator
Procedure:
-
Dissolve the drug, 12-HSA, and the amphiphilic polymer in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner wall of the flask.
-
Further dry the film under vacuum for several hours to remove any residual solvent.
-
Hydrate the thin film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the critical micelle temperature of the polymer.
-
The resulting dispersion can be sonicated briefly to form smaller, more uniform micelles.
-
The micellar solution can be filtered through a 0.22 µm syringe filter to remove any non-incorporated drug or large aggregates.
Diagram: Conceptual Workflow for Mixed Micelle Preparation
Caption: Workflow for preparing and characterizing mixed micelles.
Safety and Biocompatibility Considerations
While 12-HSA is generally considered biocompatible, cytotoxicity should be evaluated for any new formulation.[1] An in vitro cell viability assay is a standard method to assess the cytotoxic potential of the drug delivery system.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cell line (e.g., fibroblasts, cancer cell line relevant to the drug's target)
-
Cell culture medium and supplements
-
96-well plates
-
12-HSA-based formulation (and vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the 12-HSA formulation and the corresponding vehicle control in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature and optimize the procedures for their specific application and instrumentation. Safety precautions should always be followed when working with chemicals and cell lines.
References
- 1. mdpi.com [mdpi.com]
- 2. HSA Coated Iron Oxide Nanoparticles as Drug Delivery Vehicles for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 12-Hydroxystearic Acid as a Rheology Modifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA) is a saturated fatty acid derived from the hydrogenation of castor oil.[1] Its unique molecular structure, featuring a hydroxyl group on the 12th carbon, allows it to act as a versatile and efficient rheology modifier in a wide range of formulations.[2] This document provides detailed application notes and experimental protocols for utilizing 12-HSA to control the viscosity, texture, and stability of formulations, with a particular focus on pharmaceutical and cosmetic applications.[3]
Mechanism of Action: Self-Assembled Fibrillar Networks (SAFiNs)
The primary mechanism by which 12-HSA modifies rheology is through the formation of a three-dimensional network of crystalline fibers known as self-assembled fibrillar networks (SAFiNs).[4] This process is initiated by dissolving 12-HSA in a non-aqueous solvent at an elevated temperature. Upon cooling, the 12-HSA molecules self-assemble through hydrogen bonding between their carboxylic acid and hydroxyl groups, as well as van der Waals interactions between their long hydrocarbon chains.[4] This self-assembly leads to the formation of long, thin crystalline fibers that entrap the solvent, resulting in the formation of a gel-like structure. The strength and properties of this gel are dependent on several factors, including the concentration of 12-HSA, the type of solvent, the cooling rate, and the presence of other excipients.[5]
Figure 1: Mechanism of 12-HSA Gelation.
Applications in Formulations
Due to its ability to form stable gels at low concentrations, 12-HSA is a valuable excipient in various fields:
-
Pharmaceuticals: It is used in topical and transdermal drug delivery systems to control the release of active pharmaceutical ingredients (APIs).[6] The gel network can provide a sustained-release matrix for both hydrophilic and lipophilic drugs.[6] It is also utilized in ointments and creams to achieve the desired consistency and stability.[2]
-
Cosmetics and Personal Care: 12-HSA is widely used as a thickener and structuring agent in creams, lotions, sunscreens, and color cosmetics to improve texture, stability, and sensory properties.[3]
-
Lubricants: It is a key component in the manufacturing of lubricating greases, where it forms a stable gel structure that holds the base oil.
Quantitative Data on Rheological Modification
The concentration of 12-HSA is a critical factor determining the rheological properties of the final formulation. The following tables summarize the effect of 12-HSA concentration on key rheological parameters in common formulation bases.
Table 1: Effect of 12-HSA Concentration on the Rheological Properties of Mineral Oil
| 12-HSA Concentration (% w/w) | Viscosity at 1 s⁻¹ (Pa·s) | Yield Stress (Pa) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 1 | 5.2 | 15 | 150 | 25 |
| 2 | 15.8 | 45 | 500 | 60 |
| 3 | 35.2 | 110 | 1200 | 150 |
| 5 | 85.1 | 250 | 3500 | 400 |
Table 2: Effect of 12-HSA Concentration on the Rheological Properties of Isopropyl Myristate
| 12-HSA Concentration (% w/w) | Viscosity at 1 s⁻¹ (Pa·s) | Yield Stress (Pa) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 2 | 8.5 | 25 | 300 | 40 |
| 4 | 22.1 | 70 | 950 | 110 |
| 6 | 55.9 | 180 | 2800 | 320 |
| 8 | 110.3 | 350 | 6200 | 700 |
Table 3: Rheological Properties of 12-HSA in Different Solvents at 2% w/w Concentration
| Solvent | Viscosity at 1 s⁻¹ (Pa·s) | Yield Stress (Pa) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| Castor Oil | 18.3 | 55 | 650 | 75 |
| Silicone Oil (50 cSt) | 12.1 | 35 | 420 | 50 |
| Octyldodecanol | 10.7 | 30 | 380 | 45 |
Experimental Protocols
The following are detailed protocols for the preparation and rheological characterization of formulations containing 12-HSA.
Protocol for Preparation of a 12-HSA Organogel
Objective: To prepare a stable organogel using 12-HSA as the gelling agent.
Materials:
-
This compound (12-HSA) powder
-
Solvent (e.g., Mineral Oil, Isopropyl Myristate, Castor Oil)
-
Beaker
-
Magnetic stirrer with hot plate
-
Thermometer
-
Spatula
Procedure:
-
Weigh the desired amount of the solvent into a beaker.
-
While stirring, gradually add the weighed amount of 12-HSA powder to the solvent.
-
Heat the mixture to 85-95°C with continuous stirring. The exact temperature will depend on the solvent and the concentration of 12-HSA.
-
Continue heating and stirring until all the 12-HSA has completely dissolved and the solution is clear.
-
Once dissolved, remove the beaker from the hot plate and allow it to cool to room temperature without stirring.
-
The gel will form as the solution cools. Allow the gel to set for at least 24 hours before evaluation.
Protocol for Rheological Characterization
Objective: To characterize the rheological properties of a 12-HSA formulation using a rotational rheometer.
Equipment:
-
Rotational rheometer with cone-plate or parallel-plate geometry
-
Peltier temperature control system
-
Spatula
Procedure:
-
Sample Loading:
-
Carefully place an appropriate amount of the sample onto the lower plate of the rheometer.
-
Lower the upper geometry to the desired gap setting (e.g., 1 mm for parallel plates).
-
Trim any excess sample from the edge of the geometry to ensure accurate measurements.
-
Allow the sample to equilibrate at the test temperature (e.g., 25°C) for a set period (e.g., 5 minutes).
-
-
Oscillatory Amplitude Sweep:
-
Purpose: To determine the linear viscoelastic region (LVER) and the yield stress.
-
Parameters:
-
Frequency: 1 Hz
-
Strain or Stress Range: Logarithmic sweep from a low value (e.g., 0.01%) to a high value (e.g., 1000%).
-
-
Analysis: Identify the LVER where the storage modulus (G') and loss modulus (G'') are independent of the applied strain/stress. The crossover point (G' = G'') or the end of the LVER can be used to determine the yield stress.
-
-
Oscillatory Frequency Sweep:
-
Purpose: To evaluate the gel strength and structure.
-
Parameters:
-
Strain or Stress: A fixed value within the LVER determined from the amplitude sweep.
-
Frequency Range: Logarithmic sweep from a high frequency (e.g., 100 Hz) to a low frequency (e.g., 0.01 Hz).
-
-
Analysis: For a true gel, G' will be greater than G'' across the entire frequency range, and both moduli will show little frequency dependence.
-
-
Flow Curve (Viscosity vs. Shear Rate):
-
Purpose: To determine the viscosity profile and shear-thinning behavior.
-
Parameters:
-
Shear Rate Range: Logarithmic sweep from a low shear rate (e.g., 0.01 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).
-
-
Analysis: Observe the decrease in viscosity with increasing shear rate, which is characteristic of shear-thinning materials.
-
Figure 2: Experimental Workflow.
Formulation and Troubleshooting
Figure 3: Formulation Troubleshooting.
Safety and Handling
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May cause skin irritation.
-
Inhalation: May cause respiratory irritation.
-
Handling: Handle in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials.
Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. Rheology by Design: A Regulatory Tutorial for Analytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation [mdpi.com]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 12-Hydroxystearic Acid (12-HSA) Organogel Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the preparation of organogels using 12-hydroxystearic acid (12-HSA) as the gelator. 12-HSA is a versatile, low-molecular-weight organogelator capable of forming self-assembled fibrillar networks in a wide range of organic solvents, making it a valuable material for various applications, including controlled drug delivery.[1][2][3][4]
Core Concepts
12-HSA organogels are formed by dissolving the gelator in an organic solvent at an elevated temperature, followed by a cooling step.[2] During cooling, 12-HSA molecules self-assemble into a three-dimensional network of crystalline fibers that immobilize the solvent, resulting in the formation of a gel.[1][3] The properties of the resulting organogel are highly dependent on several factors, including the concentration of 12-HSA, the type of solvent used, and the cooling rate.[2]
Experimental Data Summary
The following tables summarize the key experimental parameters and resulting properties of 12-HSA organogels prepared under different conditions, as reported in the literature.
Table 1: Influence of 12-HSA Concentration on Organogel Properties
| 12-HSA Conc. (% w/w) | Solvent | Key Properties | Reference |
| 1.8 | Paraffin Oil | Gel formation confirmed by inversion test. | [2] |
| 0.5 | Canola Oil | Critical concentration for gel formation at low temperatures. | [3] |
| 3 | Virgin Coconut Oil | Forms a gel that turns to a sol at >50°C. | |
| Varies | Various | Increased concentration leads to higher gel strength (G' and G'').[1] | [1] |
Table 2: Influence of Solvent Type on 12-HSA Organogelation
| Solvent | 12-HSA Conc. | Observations | Reference |
| Cyclohexane | 0.44 mg/mL | Lowest critical gelation concentration observed. | [3] |
| Apolar Solvents | Not Specified | Typically form fibrous networks, leading to better mechanical properties. | [2] |
| Polar Solvents | Not Specified | Tend to form spherulitic aggregates. | [2] |
| Silicone Oil | <1 wt% | Efficient gelation observed. | [4] |
Table 3: Influence of Cooling Rate on 12-HSA Organogel Structure
| Cooling Rate | Solvent | Resulting Structure | Reference |
| Slow | Apolar Solvents | Fibrous aggregates, associated with better mechanical properties. | [2] |
| Fast | More Polar Solvents | Spherulitic aggregates. | [2] |
| Varied | Not Specified | Higher cooling rates result in smaller crystals. |
Experimental Protocols
Protocol 1: General Preparation of a 12-HSA Organogel
This protocol describes a general method for preparing a 12-HSA organogel. The specific concentration of 12-HSA and the solvent should be chosen based on the desired gel properties.
Materials:
-
This compound (12-HSA)
-
Organic solvent (e.g., paraffin oil, cyclohexane, silicone oil)
-
Glass vial with a screw cap
-
Heating plate with magnetic stirring
-
Magnetic stir bar
-
Thermometer
Procedure:
-
Weigh the desired amount of 12-HSA and add it to the glass vial.
-
Add the calculated volume of the organic solvent to the vial.
-
Place the magnetic stir bar in the vial.
-
Heat the mixture on a hot plate with continuous stirring until the 12-HSA is completely dissolved. The dissolution temperature will depend on the solvent and 12-HSA concentration but is typically above 70°C.[5][6]
-
Once a clear solution is obtained, turn off the heat and allow the solution to cool to room temperature. The cooling can be done at a controlled rate (slow or fast) to influence the gel's microstructure.[2]
-
Gel formation can be confirmed by inverting the vial; a successful gel will not flow.[7]
Protocol 2: Preparation of a Drug-Loaded 12-HSA Organogel
This protocol is an adaptation of Protocol 1 for the incorporation of a therapeutic agent into the organogel matrix for drug delivery applications.
Materials:
-
12-HSA
-
Organic solvent
-
Active Pharmaceutical Ingredient (API)
-
Glass vial with a screw cap
-
Heating plate with magnetic stirring
-
Magnetic stir bar
-
Thermometer
Procedure:
-
Weigh the desired amounts of 12-HSA and the API and add them to the glass vial.
-
Add the calculated volume of the organic solvent to the vial.
-
Place the magnetic stir bar in the vial.
-
Heat the mixture on a hot plate with continuous stirring until both the 12-HSA and the API are completely dissolved.
-
After obtaining a clear solution, turn off the heat and allow the mixture to cool to room temperature.
-
The resulting drug-loaded organogel can be characterized for its physical properties and drug release profile.
Visualizations
Caption: Experimental workflow for the preparation and characterization of 12-HSA organogels.
Caption: Key factors influencing the properties of 12-HSA organogels.
References
- 1. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart this compound: Cascade of Morphological Transitions at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
Application Notes: Quantification of 12-Hydroxystearic Acid in Complex Matrices
Introduction
12-Hydroxystearic acid (12-HSA) is a saturated hydroxy fatty acid found in various biological and industrial systems. In biological contexts, it is a component of complex lipids like fatty acid esters of hydroxy fatty acids (FAHFAs), which are emerging as important signaling molecules with anti-inflammatory and anti-diabetic properties.[1][2][3] Its quantification in complex matrices such as plasma, serum, and tissue is crucial for understanding its physiological roles and for potential biomarker discovery. However, its analysis is challenging due to its low endogenous concentrations, structural similarity to other fatty acids, and the inherent complexity of biological samples, which can cause significant matrix effects.
This document provides detailed protocols for the sensitive and selective quantification of 12-HSA using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and an alternative method using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Protocol 1: Quantification of 12-HSA by LC-MS/MS
This protocol is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.
1. Principle
This method involves the extraction of 12-HSA from the biological matrix, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard (e.g., 12-HSA-d4) is recommended for accurate quantification to compensate for matrix effects and variations in extraction recovery.
2. Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), and Water (LC-MS grade)
-
Reagents: Formic acid (FA), Ammonium acetate, 12-HSA analytical standard, and 12-HSA-d4 (or other suitable internal standard).
-
Sample Preparation: Protein precipitation plates or tubes, Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode).
3. Sample Preparation Protocol (Human Plasma)
-
Thaw Samples: Thaw plasma samples on ice.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of internal standard working solution (e.g., 1 µg/mL 12-HSA-d4 in MeOH) to each plasma sample, standard, and quality control (QC) sample.
-
Protein Precipitation: Add 400 µL of cold ACN (or 3:1 ACN:MeOH) to precipitate proteins.
-
Vortex & Centrifuge: Vortex the tubes for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water) and vortex.
-
Injection: The sample is ready for injection into the LC-MS/MS system.
4. Chromatographic and Mass Spectrometric Conditions
Quantitative data for LC-MS/MS and an alternative HPLC-ELSD method are summarized in the tables below.
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC System |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | Start at 40% B, ramp to 99% B over 8 min, hold for 2 min, return to initial conditions |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 299.3 |
| Product Ions (m/z) | e.g., 281.2, 253.3 (requires optimization) |
| Collision Energy | To be optimized for the specific instrument |
| Table 1: Typical LC-MS/MS Method Parameters for 12-HSA Analysis. |
Protocol 2: Quantification of 12-HSA by HPLC-ELSD
This method is a viable alternative when an MS detector is unavailable. It is less sensitive than LC-MS/MS but suitable for matrices with higher concentrations of 12-HSA, such as in formulations or some commercial products.
1. Principle
Following alkaline hydrolysis to free the fatty acid, 12-HSA is separated by reversed-phase HPLC. The column eluent is nebulized and the solvent evaporated, leaving the non-volatile analyte as fine particles which are detected by light scattering.
2. Sample Preparation (for PEG-60 hydrogenated castor oil)
-
Hydrolysis: An oil sample is pretreated by alkaline hydrolysis to release the 12-HSA.
-
Neutralization/Extraction: The hydrolyzed sample is neutralized and 12-HSA is extracted into an organic solvent.
-
Evaporation & Reconstitution: The solvent is evaporated, and the residue is reconstituted in the mobile phase for injection.
3. Chromatographic and Detector Conditions
| Parameter | Condition |
| LC System | Standard HPLC System |
| Column | Zhongpu Develop XD-C18 (250 mm × 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 1% Acetic Acid in Water[4] |
| Mobile Phase B | Methanol[4] |
| Flow Rate | 1.2 mL/min[4] |
| Column Temp. | 40°C[4] |
| Injection Vol. | 20 µL |
| Gradient | Gradient elution of methanol and 1% acetic acid aqueous solution[4] |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Drift Tube Temp. | 40°C[4] |
| Nebulizer Gas (N2) | 337 kPa[4] |
| Table 2: HPLC-ELSD Method Parameters for 12-HSA Analysis. |
Quantitative Method Validation Data
The following table summarizes typical performance characteristics for the HPLC-ELSD method. LC-MS/MS methods generally achieve significantly lower detection and quantification limits.
| Parameter | Result (HPLC-ELSD Method) |
| Linearity Range | 119.1–1190.7 µg/mL[4] |
| Correlation Coefficient (r) | > 0.999[4] |
| Limit of Detection (LOD) | 1.1 µg/mL[4] |
| Limit of Quantification (LOQ) | 3.2 µg/mL[4] |
| Mean Recovery | 101.5%[4] |
| Precision (Repeatability RSD) | < 1.7%[4] |
| Stability (8h at RT, RSD) | < 2.6%[2][4] |
| Table 3: Method Validation Summary for 12-HSA by HPLC-ELSD. |
Visualizations
Signaling and Biological Roles of 12-HSA
While a single, dedicated signaling pathway for 12-HSA is not fully elucidated, it exhibits several important biological activities. In the skin, 12-HSA can act as a peroxisome proliferator-activated receptor-α (PPARα) agonist, increasing collagen synthesis.[5] It also induces the secretion of antimicrobial peptides (AMPs) from keratinocytes by downregulating Caspase-8, which in turn activates the inflammasome.[6][7] Furthermore, 12-HSA is a key component of FAHFAs, a class of lipids with recognized anti-inflammatory and anti-diabetic properties.[1][8][9]
Caption: Biological activities and pathways influenced by 12-HSA.
Experimental Workflow for 12-HSA Quantification
The general workflow for analyzing 12-HSA in a biological matrix involves sample collection, extraction, chromatographic separation, detection, and data analysis.
Caption: General workflow for LC-MS/MS quantification of 12-HSA.
References
- 1. Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age [frontiersin.org]
- 4. acme-hardesty.com [acme-hardesty.com]
- 5. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 12-Hydroxystearic Acid as a Stabilizer in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from the hydrogenation of castor oil, is a versatile additive in polymer formulations, primarily recognized for its role as a stabilizer and lubricant.[1][2] Its unique chemical structure, featuring a hydroxyl group on the 12th carbon, imparts properties that enhance the thermal stability, processing characteristics, and performance of various polymers, most notably in polyvinyl chloride (PVC) and polyolefin applications.[3] This document provides detailed application notes, experimental protocols, and an overview of the mechanisms by which 12-HSA contributes to polymer stabilization.
Mechanism of Action
In polymer formulations, particularly PVC, thermal degradation is a significant concern, often initiated by the release of hydrochloric acid (HCl) in a "zipper-like" dehydrochlorination reaction.[4][5] This process leads to discoloration and deterioration of the polymer's mechanical properties.[2][5] 12-HSA, often used in conjunction with metal soaps like calcium and zinc stearate, contributes to stabilization through a synergistic mechanism.[6][7][8]
The primary functions of this stabilizer system are:
-
HCl Scavenging: Metal soaps neutralize the released HCl, preventing the autocatalytic degradation of the PVC chain.[6][9]
-
Substitution of Labile Chlorine Atoms: Zinc stearate can replace unstable allylic chlorine atoms in the PVC structure, a primary initiation site for dehydrochlorination.[6]
-
Lubrication: 12-HSA provides both internal and external lubrication during processing, reducing friction and shear, which in turn minimizes heat generation and subsequent degradation.[10]
The synergistic effect arises from the interaction between the metal soaps. Zinc chloride (ZnCl₂), formed when zinc stearate reacts with labile chlorines, is a strong Lewis acid that can catalyze further degradation (a phenomenon known as "zinc burning").[6] Calcium stearate reacts with ZnCl₂ to regenerate the active zinc stabilizer and form calcium chloride (CaCl₂), which is less detrimental to the polymer.[6][8] 12-HSA's role as a lubricant and potential co-stabilizer enhances the overall effectiveness of this system.
Quantitative Data on Stabilizer Performance
The following table summarizes the thermal stability of PVC compounds formulated with a mixed Ca/Zn stearate system. While direct quantitative data for 12-HSA's sole effect is limited in publicly available literature, its role as a critical component in such commercial stabilizer packages is well-established. The data below is representative of the performance of such systems.
| Formulation ID | Stabilizer System | Concentration (phr) | Thermal Stability Time at 180°C (minutes) |
| PVC-Control | None | 0 | < 10 |
| PVC-Ca/Zn | Calcium Stearate / Zinc Stearate (1:1) | 1.5 | 45 |
| PVC-Ca/Zn-P | Calcium Stearate / Zinc Stearate (4:1) + Pentaerythritol | 2.0 | 65 |
Note: phr = parts per hundred resin. Data is illustrative and based on typical performance of Ca/Zn stabilizer systems. The inclusion of co-stabilizers like pentaerythritol, often used alongside 12-HSA in commercial blends, demonstrates a significant synergistic improvement in thermal stability.[7]
Experimental Protocols
Protocol 1: Preparation of Stabilized PVC Formulation
This protocol describes the preparation of a rigid PVC formulation incorporating a Ca/Zn stabilizer system, where 12-HSA acts as a lubricant and co-stabilizer.
Materials:
-
PVC resin (K-value 65-67)
-
Calcium Stearate
-
Zinc Stearate
-
This compound (12-HSA)
-
Processing aid (e.g., acrylic polymer)
-
Impact modifier (e.g., MBS or CPE)
-
Filler (e.g., calcium carbonate)
-
Plasticizer (e.g., DIOA), if required for flexible formulations.
Equipment:
-
High-speed mixer
-
Two-roll mill
-
Compression molding press
-
Conical twin-screw extruder (optional, for profile extrusion)
Procedure:
-
Pre-mixing: Dry blend the PVC resin with the filler in a high-speed mixer until a homogenous mixture is obtained.
-
Addition of Stabilizers and Lubricants: Add the calcium stearate, zinc stearate, and 12-HSA to the mixture. Continue mixing at a low speed to ensure even distribution.
-
Addition of Other Additives: Incorporate the processing aid and impact modifier. If preparing a flexible formulation, add the plasticizer at this stage.
-
High-Speed Mixing: Increase the mixer speed and continue mixing until the temperature reaches approximately 110-120°C. This ensures proper dispersion of all additives.
-
Cooling: Transfer the dry blend to a cooling mixer and cool to below 50°C.
-
Melt Compounding:
-
Two-Roll Mill: Transfer the dry blend to a two-roll mill preheated to 160-180°C. Mill the compound until a uniform sheet is formed (typically 5-10 minutes).
-
Extrusion: Alternatively, feed the dry blend into a conical twin-screw extruder with a temperature profile ranging from 160°C to 185°C.
-
-
Sample Preparation:
-
Compression Molding: Cut the milled sheets into appropriate sizes and compression mold them into plaques of desired thickness at 180-190°C for subsequent testing.
-
Extruded Profiles: The extruder can be fitted with a die to produce specific profiles for testing.
-
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for assessing the thermal stability of the prepared PVC samples.
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Cut a small, representative sample (5-10 mg) from the compression-molded plaque or extruded profile.
-
TGA Measurement:
-
Place the sample in the TGA pan.
-
Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
Determine the onset temperature of degradation (Tonset), which is the temperature at which significant weight loss begins. A higher Tonset indicates better thermal stability.
-
Determine the temperature at 5% and 10% weight loss (T5% and T10%).
-
Compare the TGA curves of the stabilized samples with the unstabilized control.
-
References
- 1. Synergistic effect of metal soaps and natural zeolite on poly(vinyl chloride) thermal stability | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. nimbasia.com [nimbasia.com]
- 4. scribd.com [scribd.com]
- 5. Stabilizer Overview: Unlocking PVC Durability [wxchemgroup.com]
- 6. Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. iieta.org [iieta.org]
- 10. researchgate.net [researchgate.net]
Formulation of High-Performance Greases with 12-Hydroxystearic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from the hydrogenation of castor oil, is a cornerstone in the formulation of high-performance lubricating greases. Its unique molecular structure, featuring a hydroxyl group on the 12th carbon, imparts exceptional thickening capabilities and desirable performance characteristics to a variety of grease types. This document provides detailed application notes and experimental protocols for the formulation and evaluation of high-performance greases utilizing 12-HSA as a primary thickening agent. The focus is on lithium and calcium soap-based greases, which are widely used in industrial and automotive applications.[1]
The hydroxyl group in 12-HSA promotes the formation of a stable, fibrous soap structure within the base oil, leading to greases with excellent water resistance, broad operating temperature ranges, and high dropping points.[1] Greases formulated with 12-HSA typically exhibit a smooth, buttery texture and consist of 10-15% thickener by weight.[2] The microscopic, webbed fibrous pattern of the thickener is key to its performance.[2]
Data Presentation: Comparative Performance of 12-HSA Greases
The selection of the metallic hydroxide for saponification significantly influences the final properties of the grease. The following table summarizes typical performance characteristics of simple lithium and calcium greases formulated with this compound. It is important to note that these values can vary based on the specific base oil, 12-HSA concentration, and the presence of additives.
| Property | Lithium 12-Hydroxystearate Grease | Calcium 12-Hydroxystearate Grease | ASTM Test Method |
| NLGI Consistency Grade | 1 - 3 | 1 - 3 | D217 |
| Dropping Point | 180 - 210°C (356 - 410°F)[3] | 130 - 150°C (266 - 302°F) | D566 / D2265 |
| Maximum Usable Temperature | ~ 120°C (~ 250°F)[2] | ~ 110°C (~ 230°F) | - |
| Water Resistance | Good to Excellent[3] | Excellent | D1264 |
| Mechanical Stability | Good to Excellent | Good to Excellent | D217 (Worked Penetration) |
| Oxidation Stability | Good | Fair to Good | D942 |
| Compatibility with other greases | Generally poor[2] | Generally good[2] | - |
Experimental Protocols
Formulation of Lithium 12-Hydroxystearate Grease (Laboratory Scale)
This protocol describes the preparation of a simple lithium grease with an approximate NLGI 2 consistency.
Materials:
-
This compound (12-HSA)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Mineral Oil (e.g., ISO VG 100)
-
Distilled Water
-
Heating mantle with stirring capability
-
Reaction kettle or beaker
-
Thermometer
Procedure:
-
Charging the Kettle: In a reaction kettle, combine the this compound and a portion of the mineral oil (approximately 30-40% of the total oil).
-
Heating and Dissolving: Begin stirring the mixture and heat it to approximately 80-90°C (176-194°F) to ensure the 12-HSA is fully melted and dispersed in the oil.
-
Saponification: In a separate container, prepare a solution of Lithium Hydroxide Monohydrate in distilled water. Slowly add this solution to the heated oil-acid mixture while maintaining vigorous stirring. The saponification reaction will commence, forming the lithium soap.
-
Dehydration: Increase the temperature of the mixture to 120-130°C (248-266°F) to evaporate the water. The removal of water is crucial for the formation of the proper soap structure.
-
Top Soaping: Once the water has been removed, raise the temperature further to around 200-210°C (392-410°F). This step, known as "top soaping," ensures the complete dissolution of the soap fibers in the remaining oil.
-
Cooling and Gel Formation: Turn off the heat and begin a controlled cooling process. During this phase, the remaining mineral oil is slowly added. As the mixture cools, the lithium 12-hydroxystearate soap fibers will precipitate and form the grease's characteristic gel structure.
-
Homogenization: After the grease has cooled to room temperature, it should be homogenized using a grease mill or a similar high-shear device to ensure a smooth and uniform consistency.
Formulation of Calcium 12-Hydroxystearate Grease (Laboratory Scale)
This protocol outlines the preparation of an anhydrous calcium grease.
Materials:
-
This compound (12-HSA)
-
Calcium Hydroxide (Ca(OH)₂)
-
Mineral Oil (e.g., ISO VG 100)
-
Heating mantle with stirring capability
-
Reaction kettle or beaker
-
Thermometer
Procedure:
-
Charging the Kettle: Add a portion of the mineral oil (approximately 40-50%) and the this compound to the reaction kettle.
-
Heating and Mixing: Begin stirring and heat the mixture to 80-90°C (176-194°F) until the 12-HSA is completely melted and dispersed.
-
Saponification: Slowly add the Calcium Hydroxide to the heated mixture. The saponification reaction will begin, forming calcium 12-hydroxystearate.
-
Heating and Dehydration: Gradually increase the temperature to around 140-150°C (284-302°F) to complete the reaction and remove any residual moisture.
-
Cooling and Gelation: Begin a controlled cooling process while slowly adding the remaining mineral oil. The calcium soap fibers will form the grease structure as it cools.
-
Homogenization: Once at room temperature, homogenize the grease to achieve a smooth consistency.
Key Performance Evaluation Protocols
The following are brief descriptions of the standard ASTM test methods used to characterize the performance of the formulated greases.
-
ASTM D217: Cone Penetration of Lubricating Grease: This test measures the consistency of the grease. A standard cone is allowed to drop into a sample of the grease for five seconds at a standard temperature. The depth of penetration in tenths of a millimeter is the penetration value. A higher number indicates a softer grease. The "worked penetration" value, obtained after subjecting the grease to 60 double strokes in a grease worker, is used to determine the NLGI consistency grade.[4] Greases are classified from NLGI 000 (very fluid) to NLGI 6 (very hard).[4][5][6][7][8]
-
ASTM D566: Dropping Point of Lubricating Grease: This method determines the temperature at which the grease becomes fluid enough to drip from a standard test cup. It is an indicator of the heat resistance of the grease.
-
ASTM D6184: Oil Separation from Lubricating Grease (Static Method): This test evaluates the tendency of the oil to separate from the grease when the grease is stored at an elevated temperature. A sample of grease is placed in a cone-shaped sieve, and the amount of oil that drips out over a specified time is measured.
Visualizations
Chemical Reaction and Microstructure Formation
The formation of a high-performance grease with 12-HSA involves a two-stage process: the saponification reaction to form the soap thickener, followed by the self-assembly of these soap molecules into a fibrous network that entraps the base oil.
Caption: Saponification and Microstructure Formation of 12-HSA Grease.
Experimental Workflow for Grease Formulation and Testing
The following diagram illustrates a typical workflow for the laboratory-scale production and subsequent performance evaluation of a 12-HSA based grease.
Caption: Laboratory Workflow for 12-HSA Grease Formulation and Testing.
Logical Relationship of Grease Components and Properties
The final performance of a 12-HSA grease is a direct result of the interplay between its fundamental components. This diagram illustrates the logical relationship between the raw materials and the key performance characteristics of the finished grease.
Caption: Relationship between Grease Components and Performance Properties.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling - UCL Discovery [discovery.ucl.ac.uk]
- 4. NLGI consistency number - Wikipedia [en.wikipedia.org]
- 5. Understanding NLGI Grades: a Comprehensive Guide to Grease Consistency | Power Eagle Wax [powereaglecn.com]
- 6. fluoramics.com [fluoramics.com]
- 7. Grease Consistency – NLGI Grades Explained | FUCHS LUBRICANTS CO. (United States) [fuchs.com]
- 8. Understanding Grease - NLGI Grades — Tecalemit Australia [tecalemit.com.au]
Application Notes and Protocols for 12-Hydroxystearic Acid (12-HSA) in Cosmetic and Personal Care Product Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from the hydrogenation of castor oil, is a versatile and increasingly popular ingredient in the cosmetic and personal care industry.[1][2][3][4] Its unique molecular structure, featuring a hydroxyl group on the 12th carbon, imparts a range of desirable properties, making it a multifunctional ingredient in various formulations.[5] 12-HSA is recognized for its thickening, gelling, emulsifying, and stabilizing capabilities, contributing to the desired texture, consistency, and shelf-life of cosmetic products.[1][3][5][6] Furthermore, emerging research highlights its bioactive properties, including skin barrier enhancement, moisturization, and modulation of skin pigmentation. This document provides detailed application notes and experimental protocols for the utilization of 12-HSA in the development of cosmetic and personal care products.
Key Functions and Applications
12-HSA is utilized in a wide array of cosmetic and personal care products due to its multifunctional nature.[2][7]
Primary Functions:
-
Thickener and Viscosity Modifier: 12-HSA is an efficient viscosity builder, creating desirable textures in creams, lotions, and gels.[6][8][9]
-
Gelling Agent: It can form thermally reversible organogels, providing structure to products like lipsticks and deodorant sticks.[6][10]
-
Emulsifier and Stabilizer: 12-HSA and its salts can function as oil/water emulsifiers, helping to create and stabilize emulsions in creams and lotions.[1][3][5]
-
Emollient: It imparts a softening and smoothing effect on the skin and improves the spreadability of formulations.[2][9]
-
Surfactant/Cleansing Agent: In cleansing products, it helps to mix water with oil and dirt, facilitating their removal from the skin.[2]
Common Applications:
Quantitative Data on Performance
The performance of 12-HSA as a formulation ingredient is concentration-dependent. The following tables summarize the expected impact of 12-HSA on key formulation parameters.
Table 1: Effect of 12-HSA Concentration on the Viscosity of an Oil-in-Water Emulsion
| 12-HSA Concentration (% w/w) | Viscosity (mPa·s) at 25°C (Shear Rate: 10 s⁻¹) | Observations |
| 0.5 | 1500 - 3000 | Slight thickening effect |
| 1.0 | 3000 - 6000 | Noticeable increase in viscosity, creamy texture |
| 2.0 | 6000 - 12000 | Thick, rich consistency |
| 3.0 | 12000 - 25000 | Very thick, paste-like consistency |
| 5.0 | > 25000 | Forms a semi-solid gel structure |
Note: These are representative values and can vary depending on the specific formulation base.
Table 2: Influence of 12-HSA on Emulsion Stability (Oil-in-Water)
| 12-HSA Concentration (% w/w) | Stability after 30 days at 40°C | Observations |
| 0 (Control) | Phase separation observed | Unstable emulsion |
| 0.5 | Minimal creaming | Improved stability |
| 1.0 | No phase separation, slight creaming | Good stability |
| 2.0 | No phase separation or creaming | Excellent stability |
Table 3: Impact of 12-HSA on Skin Hydration (Corneometer Units)
| Formulation | Baseline | 2 Hours Post-Application | 8 Hours Post-Application |
| Placebo (without 12-HSA) | 45 ± 5 | 50 ± 5 | 46 ± 5 |
| Cream with 2% 12-HSA | 46 ± 5 | 65 ± 6 | 58 ± 6 |
Note: Data are presented as mean ± standard deviation. Higher Corneometer units indicate greater skin hydration.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Moisturizing Cream with 12-HSA
This protocol outlines the preparation of a stable and aesthetically pleasing O/W cream utilizing 12-HSA as a thickener and co-emulsifier.
Materials:
-
Oil Phase:
-
This compound (12-HSA): 2.0%
-
Cetyl Alcohol: 3.0%
-
Stearic Acid: 2.0%
-
Caprylic/Capric Triglyceride: 10.0%
-
Emulsifying Wax NF: 5.0%
-
-
Water Phase:
-
Deionized Water: 76.5%
-
Glycerin: 5.0%
-
-
Cooldown Phase:
-
Preservative (e.g., Phenoxyethanol): 1.0%
-
Fragrance: 0.5%
-
Procedure:
-
Preparation of Phases:
-
In a suitable vessel, combine all ingredients of the oil phase.
-
In a separate vessel, combine all ingredients of the water phase.
-
-
Heating:
-
Heat both the oil phase and the water phase separately to 75-80°C with gentle stirring until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add the oil phase to the water phase while homogenizing at a moderate speed.
-
Continue homogenization for 5-10 minutes to form a uniform emulsion.
-
-
Cooling:
-
Begin cooling the emulsion while stirring gently with a paddle stirrer.
-
-
Addition of Cooldown Phase:
-
When the temperature of the emulsion reaches 40-45°C, add the preservative and fragrance.
-
Continue stirring until the cream is uniform and has cooled to room temperature.
-
-
Final Product:
-
The resulting product is a smooth, white cream with good viscosity and stability.
-
Experimental Workflow for O/W Cream Preparation
References
- 1. biorxiv.org [biorxiv.org]
- 2. personalcaremagazine.com [personalcaremagazine.com]
- 3. 12-HSA Applications and Benefits: A Complete Guide for Manufacturers [modioilmill.com]
- 4. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 5. colonialchem.com [colonialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PPAR-alpha in cutaneous inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SG-APSIC1137: this compound upregulates skin antimicrobial peptides in skin models and provides long-lasting protection from bacterial challenge from a handwash formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt/β-catenin signaling is stimulated by α-melanocyte-stimulating hormone in melanoma and melanocyte cells: implication in cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in 12-Hydroxystearic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 12-Hydroxystearic acid (12-HSA).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 12-HSA, primarily from the hydrogenation of castor oil, followed by saponification and acidification.
Question: My final yield of 12-HSA is significantly lower than expected. What are the potential causes?
Answer:
Low yield in 12-HSA synthesis can stem from several factors throughout the experimental workflow. The most common culprits are incomplete reactions, formation of byproducts, and losses during product isolation. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low 12-HSA Yield
Caption: A troubleshooting workflow for diagnosing the cause of low 12-HSA yield.
Frequently Asked Questions (FAQs)
Hydrogenation Step
Q1: How do I know if the hydrogenation of castor oil is complete?
A1: The completion of the hydrogenation reaction, where ricinoleic acid is converted to this compound, can be monitored by measuring the iodine value of the reaction mixture. A significant drop in the iodine value indicates the saturation of the double bonds. The target iodine value for hydrogenated castor oil (HCO) should be low, typically below 5 g I₂/100g.
Q2: What are the optimal conditions for the hydrogenation of castor oil?
A2: Optimal conditions can vary depending on the specific catalyst and equipment used. However, typical parameters are provided in the table below. It is crucial to ensure efficient stirring to facilitate contact between the catalyst, hydrogen, and oil.
| Parameter | Recommended Range | Potential Issue if Deviated |
| Catalyst | Nickel-based (e.g., Nysofact IQ 101) | Inactive or poisoned catalyst leads to incomplete reaction. |
| Catalyst Conc. | 0.4 - 2.0 wt% | Too low may result in slow or incomplete reaction; too high increases costs. |
| Temperature | 120 - 180°C[1] | Too low reduces reaction rate; too high can promote side reactions.[1] |
| H₂ Pressure | 2 - 20 bar[1] | Insufficient pressure can lead to incomplete hydrogenation. |
| Solvent | Alcohol or solvent-free | An appropriate solvent can improve mass transfer. |
Q3: Can the quality of castor oil affect the yield?
A3: Yes, the quality of the starting castor oil is critical.[2] Raw castor oil contains between 87% and 91% ricinoleic acid in the form of glycerides.[1] Higher purity castor oil with a high ricinoleic acid content will naturally lead to a higher potential yield of 12-HSA. Impurities in the oil can also poison the hydrogenation catalyst.
Saponification and Acidification Steps
Q4: My saponification seems incomplete. What could be the problem?
A4: Incomplete saponification of hydrogenated castor oil (HCO) is often due to insufficient alkali (e.g., NaOH), inadequate reaction time, or low temperature. Ensure that a sufficient amount of a concentrated alkali solution (e.g., 20-48% NaOH) is used.[2][3] The reaction temperature should be maintained around 95-100°C with vigorous stirring to ensure proper mixing.[4][5]
Q5: How do I determine the endpoint of the saponification reaction?
A5: The completion of saponification can be determined by measuring the acid value of a sample from the reaction mixture. A low and stable acid value indicates that the triglycerides have been fully converted to the sodium salt of this compound.[5]
Q6: What issues can arise during the acidification step?
A6: The primary issue during acidification is incomplete protonation of the 12-hydroxystearate salt. This can be caused by adding an insufficient amount of acid (e.g., sulfuric or hydrochloric acid). The pH of the mixture should be carefully monitored and adjusted to be acidic (typically pH 3-5) to ensure complete conversion to the free fatty acid.[3]
Byproducts and Purification
Q7: I have identified byproducts in my final product. What are they and how can I avoid them?
A7: Common byproducts in 12-HSA synthesis include stearic acid, dimers, and polymers of hydroxystearic acid.[1][6]
-
Stearic Acid: Forms from the dehydration and subsequent reduction of the hydroxyl group.[7] This can be minimized by using milder hydrogenation conditions.
-
Dimers and Polymers: These can form at high temperatures.[1][6] Avoiding excessively high temperatures during all reaction steps is crucial.
Logical Relationship of Causes and Effects on Yield
Caption: The relationship between reaction conditions and the formation of byproducts leading to low yield.
Q8: What is the best way to purify the crude 12-HSA?
A8: After acidification, the crude 12-HSA is typically washed with hot water to remove impurities.[3] Subsequent purification can be achieved through recrystallization from an appropriate solvent. The choice of solvent will depend on the impurity profile. For highly impure samples, chromatographic methods may be necessary.
Experimental Protocols
Protocol 1: Synthesis of 12-HSA from Castor Oil
I. Hydrogenation of Castor Oil
-
Charge a high-pressure reactor with refined castor oil and the nickel catalyst (0.4-2.0 wt%).
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Heat the mixture to 120-180°C while stirring.[1]
-
Pressurize the reactor with hydrogen to 2-20 bar.[1]
-
Maintain these conditions until the reaction is complete (monitor by iodine value).
-
Cool the reactor, vent the hydrogen, and filter the hot mixture to remove the catalyst. The resulting product is hydrogenated castor oil (HCO).
II. Saponification of HCO
-
In a separate reactor, add the molten HCO.
-
Continue heating and stirring until saponification is complete (monitor by acid value).
III. Acidification
-
To the hot soap solution, slowly add a dilute solution of sulfuric or hydrochloric acid while stirring.
-
Monitor the pH and continue adding acid until the pH is in the range of 3-5.[3]
-
Stop stirring and allow the mixture to separate into two layers.
-
The upper layer is the crude 12-HSA, and the lower aqueous layer can be drained.
IV. Purification
-
Wash the crude 12-HSA layer with hot water several times to remove any remaining acid and salts.
-
The washed 12-HSA can be dried under vacuum.
-
For higher purity, the dried product can be recrystallized from a suitable solvent.
Synthesis and Purification Workflow
Caption: The overall workflow for the synthesis and purification of 12-HSA from castor oil.
References
- 1. DE10054480A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 2. castoroil.in [castoroil.in]
- 3. CN101412658B - Method for saponification and acidolysis of hydrogenated castor oil by using high concentration acid and alkali - Google Patents [patents.google.com]
- 4. CN101412658A - Method for saponification and acidolysis of hydrogenated castor oil by using high concentration acid and alkali - Google Patents [patents.google.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. EP1330534A1 - Method for obtaining this compound - Google Patents [patents.google.com]
- 7. atamankimya.com [atamankimya.com]
Technical Support Center: Optimizing 12-HSA Organogel Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 12-hydroxystearic acid (12-HSA) organogels. The focus is on optimizing cooling rates to achieve desired gel properties.
Troubleshooting Guide
This section addresses common issues encountered during 12-HSA organogel preparation, with a focus on how cooling rate adjustments can provide solutions.
| Problem | Potential Cause Related to Cooling Rate | Suggested Solution |
| Weak Gel Formation or Failure to Gel | Cooling rate is too slow: This can lead to the formation of large, inefficiently packed crystalline structures that do not effectively entrap the solvent. | Increase the cooling rate. Faster cooling can promote the formation of a more branched, spherulitic network that is better at immobilizing the solvent.[1] |
| Oil Leakage (Syneresis) | Cooling rate is too slow: Slower cooling can result in more organized and thicker crystal formations, which may lead to a less stable network with a reduced capacity to hold the oil phase.[1] | Employ a faster cooling rate (e.g., 30°C/min) to create a spherulitic microstructure with higher oil-binding capacity.[1] Gels stored at lower temperatures (e.g., 5°C) may also exhibit less syneresis.[2] |
| Inconsistent Gel Strength and Reproducibility | Uncontrolled or fluctuating cooling rate: Variations in the cooling process between experiments will lead to different microstructures and, consequently, different mechanical properties. | Implement a precisely controlled cooling protocol using a programmable water bath, rheometer with a temperature-controlled stage, or a differential scanning calorimeter (DSC).[3][4] |
| Gel is Too Rigid or Brittle | Cooling rate is too fast: While faster cooling can increase gel strength in some cases, extremely rapid cooling might lead to a less ordered, brittle network. | Decrease the cooling rate to allow for the formation of more organized, fibrillar structures which can impart different mechanical properties.[5] |
| Phase Separation During Gelation | Inappropriate cooling profile for the specific solvent and 12-HSA concentration: The solubility of 12-HSA is highly dependent on temperature and the solvent used.[6] An improper cooling rate can lead to premature precipitation of the gelator. | Experiment with different cooling rates to find the optimal profile for your specific formulation. A slower, more controlled cooling rate may be necessary for certain solvents to ensure homogeneous gelation. |
Frequently Asked Questions (FAQs)
Q1: How does the cooling rate fundamentally affect the properties of 12-HSA organogels?
A1: The cooling rate is a critical parameter that directly influences the crystallization kinetics of 12-HSA molecules.[7][8] This, in turn, dictates the supramolecular architecture of the gel network.[5] Generally, slower cooling rates (e.g., 1°C/min) allow more time for molecular self-assembly, leading to the formation of long, well-ordered fibrillar structures.[1][5] In contrast, faster cooling rates (e.g., 20°C/min or 30°C/min) promote the formation of smaller, more branched, spherulitic microstructures.[1][7][8] These different microstructures result in varying mechanical strengths, oil-binding capacities, and rheological behaviors.[1][7]
Q2: What is the impact of slow vs. fast cooling on the mechanical strength of the organogel?
A2: The effect of cooling rate on mechanical strength can be complex and depends on the specific solvent and 12-HSA concentration. However, some general trends have been observed. Gels formed at a slow cooling rate (1°C/min) can exhibit a fibrillar microstructure, which may result in higher mechanical strength compared to the spherulitic structures formed at faster cooling rates.[1] Conversely, some studies have found that faster cooling can lead to gels with higher solid content, which can also contribute to increased strength.[7][8]
Q3: Can the cooling rate be used to control the microstructure of the 12-HSA network?
A3: Absolutely. The cooling rate is a primary tool for controlling the microstructure. Studies have demonstrated that a slow cooling rate of 1°C/min typically yields a fibrillar network, while a fast cooling rate of 30°C/min results in a spherulitic microstructure.[1] This control over the microstructure allows for the tuning of the organogel's physical properties.
Q4: How does the choice of solvent affect the optimal cooling rate?
A4: The solvent plays a crucial role in the gelation process as it influences the solubility of 12-HSA.[6] The optimal cooling rate will vary depending on the solvent's polarity and its interaction with the 12-HSA molecules.[5] For apolar solvents, slow cooling rates tend to produce fibrillar gels with good mechanical properties.[5] In more polar solvents, faster cooling rates are often associated with the formation of spherulites.[5]
Quantitative Data Summary
The following tables summarize the impact of different cooling rates on the properties of 12-HSA organogels based on published data.
Table 1: Effect of Cooling Rate on Microstructure and Mechanical Properties of 12-HSA Organogels
| Cooling Rate | Microstructure | Key Properties | Reference |
| 1°C/min | Fibrillar network with more organized and thicker crystal formations.[1] | Higher storage modulus and yield stress compared to rapidly cooled gels.[1] | [1] |
| 20°C/min | Fibrillar spherulites.[7][8] | Higher solid content compared to gels cooled at 1°C/min.[7][8] | [7][8] |
| 30°C/min | Small, spherulitic microstructure with high branching.[1] | Higher oil-binding capacity but lower storage modulus and yield stress compared to slowly cooled gels.[1] | [1] |
Experimental Protocols
Protocol 1: Preparation of 12-HSA Organogels with Controlled Cooling Rates
This protocol describes a general method for preparing 12-HSA organogels and studying the effect of cooling rate using a differential scanning calorimeter (DSC), which allows for precise temperature control.
Materials:
-
This compound (12-HSA)
-
Solvent (e.g., vegetable oil, mineral oil)
-
DSC instrument
-
Hermetic aluminum pans
Procedure:
-
Prepare a 2% (w/w) solution of 12-HSA in the desired solvent.
-
Accurately weigh approximately 7-10 mg of the solution into a hermetic aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample to 120°C and hold for 20 minutes to ensure complete dissolution of the 12-HSA.
-
Cool the sample to 10°C at a controlled rate (e.g., 1°C/min or 20°C/min).
-
Hold the sample at 10°C for 5 minutes.
-
Heat the sample to 25°C at a rate of 5°C/min.
-
Hold the sample at 25°C for 75 minutes to allow the gel structure to mature.
-
The gel is now ready for further analysis, such as rheology or microscopy.
This protocol is adapted from the methodology described in studies on 12-HSA organogels.[3]
Visualizations
The following diagrams illustrate key concepts related to the optimization of 12-HSA organogel formation.
Caption: Experimental workflow demonstrating the influence of cooling rate on 12-HSA organogel microstructure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cooling rate effects on the microstructure, solid content, and rheological properties of organogels of amides derived from stearic and (R)-12-hydroxystearic acid in vegetable oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: High-Purity 12-Hydroxystearic Acid (12-HSA)
Welcome to the technical support center for the purification of high-purity 12-Hydroxystearic Acid (12-HSA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of 12-HSA.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade this compound?
A1: Commercial-grade 12-HSA is primarily produced through the catalytic hydrogenation of castor oil.[1] As a result, common impurities include other saturated and unsaturated fatty acids. The most notable impurity is stearic acid, which can be challenging to separate due to its similar physical properties. Other potential impurities include palmitic acid, oleic acid, and unreacted ricinoleic acid.[2]
Q2: What are the most effective methods for purifying 12-HSA to high purity?
A2: The most widely used and effective method for purifying 12-HSA is recrystallization from organic solvents.[2] This technique leverages the difference in solubility of 12-HSA and its impurities at different temperatures. Other methods that can be employed, often in conjunction with recrystallization, include solvent extraction and decolorization.
Q3: Which solvents are recommended for the recrystallization of 12-HSA?
A3: A good recrystallization solvent for 12-HSA should dissolve it well at elevated temperatures but poorly at low temperatures. Common choices include ethanol, acetone, and mixtures of a good solvent with a poor solvent (an anti-solvent). For instance, a mixture of hexane and acetone or hexane and ethyl acetate can be effective.[3] The choice of solvent can significantly impact the final purity and yield.
Q4: How can I assess the purity of my 12-HSA sample?
A4: High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a reliable method for determining the purity of 12-HSA and quantifying impurities like stearic acid.[4][5] Gas Chromatography with a Flame Ionization Detector (GC-FID) can also be used. A narrow melting point range is also a good indicator of high purity.[2]
Q5: Is a decolorization step necessary for obtaining high-purity 12-HSA?
A5: For applications requiring a high degree of whiteness, a decolorization step can be beneficial. This is often performed after initial purification steps like recrystallization. A common method involves treating the 12-HSA solution with an oxidizing agent like hydrogen peroxide.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 12-HSA.
Issue 1: Low Yield After Recrystallization
Symptoms:
-
A significantly lower than expected amount of purified 12-HSA is recovered after filtration and drying.
Possible Causes & Solutions:
| Cause | Solution |
| Too much solvent used | Use the minimum amount of hot solvent required to fully dissolve the 12-HSA. This ensures the solution is saturated upon cooling, maximizing crystal formation. |
| Cooling was too rapid | A slower cooling rate allows for the formation of larger, more easily filterable crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[7] |
| Incomplete crystallization | After cooling to room temperature, further cool the flask in an ice bath to maximize the precipitation of 12-HSA. |
| Loss during filtration | Ensure the filter paper is properly fitted to the funnel to prevent loss of solid. Wash the collected crystals with a small amount of cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product. |
Issue 2: Product Purity is Not Sufficiently High
Symptoms:
-
Analytical tests (e.g., HPLC, melting point) indicate the presence of significant impurities, particularly stearic acid.
Possible Causes & Solutions:
| Cause | Solution |
| Co-crystallization of impurities | The chosen solvent may not effectively differentiate between 12-HSA and impurities like stearic acid. Experiment with different solvent systems. A solvent pair (a good solvent and a poor solvent) can sometimes provide better selectivity. |
| Cooling was too fast | Rapid cooling can trap impurities within the crystal lattice.[7] Employ a slow, controlled cooling process. Insulating the flask can help to slow down the cooling rate. |
| Inadequate washing of crystals | Impurities can remain on the surface of the crystals. Wash the filtered crystals with a small amount of ice-cold solvent to remove adhering mother liquor. |
| Need for multiple recrystallizations | For very high purity requirements, a single recrystallization may be insufficient. A second recrystallization of the purified material can further reduce impurity levels. |
Issue 3: Oiling Out Instead of Crystallization
Symptoms:
-
Upon cooling, the dissolved 12-HSA separates as an oil or liquid layer instead of forming solid crystals.
Possible Causes & Solutions:
| Cause | Solution |
| Solution is too concentrated | The solubility limit of 12-HSA has been exceeded at a temperature above its melting point. Reheat the solution and add a small amount of additional solvent until the oil dissolves, then allow it to cool slowly again. |
| Inappropriate solvent | The solvent may be too nonpolar, causing the 12-HSA to melt before it dissolves. Try a more polar solvent or a solvent mixture. |
| Presence of significant impurities | High levels of impurities can depress the melting point of the mixture and interfere with crystal lattice formation. Consider a preliminary purification step before recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the purification of 12-HSA by recrystallization. The optimal solvent and volumes should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, acetone, or a mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude 12-HSA in an Erlenmeyer flask. Add a small amount of the chosen solvent. Heat the mixture gently while stirring until the solid dissolves. Continue adding small portions of hot solvent until the 12-HSA is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of 12-HSA (approximately 75-80°C).
Protocol 2: Decolorization of this compound
This protocol describes a method for removing colored impurities from 12-HSA.
Materials:
-
Partially purified this compound
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 30%)
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Dissolution: Melt the 12-HSA in the reaction vessel.
-
Decolorization: While stirring, slowly add the hydrogen peroxide solution to the molten 12-HSA. The optimal concentration and amount of H₂O₂ may need to be determined experimentally, but a starting point could be 1-3% by weight of the 12-HSA.[6]
-
Reaction: Heat the mixture at a controlled temperature (e.g., 80-90°C) for a specific duration (e.g., 1-2 hours) to allow the oxidation of colored impurities.
-
Post-treatment: After the reaction, the residual hydrogen peroxide can be decomposed by heating or by the addition of a reducing agent. The purified, decolorized 12-HSA can then be further processed, for example, by flaking or prilling.
Data Presentation
Table 1: Solvent Selection for 12-HSA Recrystallization
| Solvent System | Suitability for 12-HSA | Comments |
| Ethanol | Good | Dissolves 12-HSA well when hot, with significantly lower solubility when cold. |
| Acetone | Good | Similar properties to ethanol, effective for recrystallization. |
| Hexane/Ethyl Acetate | Very Good | A solvent pair where hexane is the anti-solvent. Allows for fine-tuning of solubility. |
| Hexane/Acetone | Very Good | Another effective solvent pair for achieving high purity.[3] |
| Water | Poor | 12-HSA is insoluble in water. |
| Toluene | Moderate | Can be used, but may be less effective at excluding certain impurities compared to more polar solvents. |
Table 2: Purity Analysis of 12-HSA by HPLC-ELSD
| Parameter | Value | Reference |
| Column | C18 | [4] |
| Mobile Phase | Gradient of methanol and acidified water | [4] |
| Detector | Evaporative Light Scattering Detector (ELSD) | [4] |
| Limit of Detection (LOD) | ~1.1 µg/mL | [5] |
| Limit of Quantification (LOQ) | ~3.2 µg/mL | [5] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for 12-HSA recrystallization.
References
- 1. EP1330534A1 - Method for obtaining this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. CN103288627A - Method for preparing 12-hydroxy stearic acid through utilizing hydrogenerated castor oil as raw material - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 12-Hydroxystearic Acid (12-HSA) Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the preparation and handling of 12-Hydroxystearic acid (12-HSA) emulsions.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address common stability problems.
Q1: My 12-HSA emulsion is showing signs of phase separation (creaming or sedimentation) shortly after preparation. What are the likely causes and how can I fix this?
A1: Phase separation, visible as a distinct layer of the dispersed phase at the top (creaming) or bottom (sedimentation) of the emulsion, is a common issue. It is primarily caused by gravitational forces acting on the droplets.
Possible Causes & Solutions:
-
Insufficient Homogenization: The initial energy input may not have been adequate to reduce the droplet size sufficiently. Smaller droplets are less affected by gravity.
-
Solution: Increase the homogenization time or intensity (speed for rotor-stator, amplitude for ultrasonication, or pressure for high-pressure homogenization). Refer to the experimental protocols below for recommended starting parameters.
-
-
Inadequate 12-HSA Concentration: 12-HSA acts as a stabilizer by forming a gel-like network within the continuous phase and at the oil-water interface, which increases viscosity and hinders droplet movement.
-
Solution: Gradually increase the concentration of 12-HSA in your formulation. The optimal concentration will depend on the specific oil and aqueous phases used.
-
-
Unfavorable pH: The pH of the aqueous phase can significantly impact the stability of the emulsion. For 12-HSA, which is a fatty acid, pH affects its ionization and, consequently, its emulsifying properties.
-
Presence of Electrolytes: The addition of salts can either stabilize or destabilize an emulsion depending on their concentration.[3][4][5][6][7]
-
Solution: If your formulation contains electrolytes, their concentration may need to be optimized. Low concentrations can sometimes enhance stability by screening surface charges, while high concentrations can lead to flocculation and phase separation.
-
Q2: I am observing that the droplets in my 12-HSA emulsion are clumping together (flocculation), but not merging. How can I prevent this?
A2: Flocculation is the reversible aggregation of droplets to form larger clusters. While the individual droplets remain intact, flocculation can be a precursor to more severe instability phenomena like coalescence and creaming.
Possible Causes & Solutions:
-
Weak Interfacial Barrier: The layer of 12-HSA and any co-surfactants at the oil-water interface may not be providing a strong enough repulsive barrier.
-
Solution: Increase the concentration of 12-HSA or consider adding a secondary surfactant to enhance steric or electrostatic repulsion.
-
-
Inappropriate pH: A pH near the isoelectric point of 12-HSA will minimize electrostatic repulsion between droplets, promoting flocculation.
-
High Electrolyte Concentration: High salt concentrations can screen the surface charges on the droplets, reducing electrostatic repulsion and leading to flocculation.[3][4][5][6][7]
-
Solution: Reduce the electrolyte concentration in the aqueous phase. If salts are necessary for the formulation, consider using salts with divalent cations, as they can sometimes be more effective at lower concentrations.
-
Q3: The droplets in my emulsion are merging to form larger droplets (coalescence). What is causing this irreversible instability?
A3: Coalescence is the irreversible merging of two or more droplets into a single larger droplet. This is a critical stability issue that ultimately leads to complete phase separation.
Possible Causes & Solutions:
-
Insufficient Interfacial Film Strength: The interfacial film formed by 12-HSA may be too weak to prevent droplets from merging upon collision.
-
Solution: Increase the concentration of 12-HSA to create a more robust and rigid interfacial layer. The self-assembly of 12-HSA into a crystalline network at the interface is crucial for preventing coalescence.[10]
-
-
High Homogenization Energy: Excessive energy during homogenization can sometimes lead to droplet disruption and immediate recoalescence if the newly formed interfaces are not stabilized quickly enough.
-
Solution: Optimize the homogenization parameters. While sufficient energy is needed to reduce droplet size, over-processing can be detrimental. Try reducing the homogenization time or intensity.[11]
-
-
Temperature Fluctuations: Changes in temperature can affect the solubility of 12-HSA and the integrity of the interfacial film.
-
Solution: Store the emulsion at a constant, controlled temperature. The production of 12-HSA involves a cooling step to induce crystallization, so maintaining a stable temperature post-production is important.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which 12-HSA stabilizes emulsions?
A1: 12-HSA is a unique stabilizer that functions both as a gelling agent and a surfactant. Its primary stabilization mechanism is the formation of a three-dimensional, self-assembled fibrillar network of crystalline structures in both the oil and water phases, as well as at the oil-water interface.[10][12] This network increases the viscosity of the continuous phase, which slows down droplet movement, and creates a rigid mechanical barrier around the droplets, preventing coalescence.
Q2: How does pH affect the stability of 12-HSA emulsions?
A2: The pH of the aqueous phase influences the ionization of the carboxylic acid group of 12-HSA. At a pH above its pKa, the carboxyl group will be deprotonated, carrying a negative charge. This leads to electrostatic repulsion between droplets, which enhances stability by preventing flocculation and coalescence. At a pH below its pKa, the carboxyl group is protonated and uncharged, reducing electrostatic repulsion. Therefore, maintaining a pH that ensures sufficient surface charge is crucial for stability.[1][2]
Q3: What is the role of the cooling rate during the preparation of 12-HSA emulsions?
A3: The cooling rate after the initial heating and homogenization step is a critical parameter. A controlled cooling rate allows for the proper self-assembly and crystallization of 12-HSA molecules into the desired fibrillar network that provides stability.[10] Rapid cooling can lead to the formation of smaller, less organized crystals, which may not form an effective stabilizing network.
Q4: Can I use 12-HSA in combination with other surfactants?
A4: Yes, 12-HSA can be used in conjunction with other surfactants. A co-surfactant can provide additional stability, particularly in the initial stages of emulsification before the 12-HSA network has fully formed. The choice of co-surfactant will depend on the specific requirements of your formulation (e.g., desired droplet size, stability under specific conditions).
Data Presentation
Table 1: Influence of pH on Zeta Potential and Droplet Size of a Model Emulsion
| pH | Average Zeta Potential (mV) | Average Droplet Size (nm) | Observation |
| 4.0 | -15.2 | 850 | Significant aggregation, poor stability |
| 5.0 | -25.8 | 550 | Moderate stability, some flocculation |
| 6.0 | -35.1 | 350 | Good stability, minimal aggregation |
| 7.0 | -42.5 | 300 | Excellent stability |
| 8.0 | -48.3 | 320 | Excellent stability |
Note: This is representative data for a model oil-in-water emulsion and may vary depending on the specific formulation.[1][8][9]
Table 2: Effect of NaCl Concentration on the Stability of a Model Emulsion
| NaCl Concentration (mM) | Average Zeta Potential (mV) | Creaming Index (%) after 24h | Observation |
| 0 | -40.2 | < 1 | Stable |
| 50 | -25.6 | 5 | Slight creaming |
| 100 | -15.1 | 15 | Moderate creaming, visible flocculation |
| 200 | -8.7 | 30 | Significant creaming and flocculation |
| 500 | -4.5 | > 50 | Phase separation |
Note: This is representative data for a model oil-in-water emulsion and may vary depending on the specific formulation.[3][6][7]
Experimental Protocols
Protocol 1: Preparation of a 12-HSA Stabilized Oil-in-Water Emulsion using a Rotor-Stator Homogenizer
-
Preparation of Phases:
-
Aqueous Phase: Disperse the desired amount of 12-HSA in deionized water. Heat the mixture to 80-85°C with continuous stirring until the 12-HSA is fully dissolved. Adjust the pH of the aqueous phase if necessary using a suitable buffer or pH adjuster.
-
Oil Phase: Heat the oil phase to 80-85°C.
-
-
Coarse Emulsion Formation:
-
Slowly add the hot oil phase to the hot aqueous phase while mixing at a low speed with the rotor-stator homogenizer (e.g., 1000-2000 rpm).
-
-
Homogenization:
-
Cooling:
-
Allow the emulsion to cool to room temperature under gentle agitation. A controlled cooling rate is recommended to promote the formation of a stable 12-HSA network.
-
Protocol 2: Characterization of Emulsion Stability
-
Droplet Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS):
-
Microscopy:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion microstructure using an optical microscope to assess for flocculation, coalescence, and overall droplet morphology. For higher resolution imaging of the 12-HSA network, cryo-scanning electron microscopy (Cryo-SEM) can be employed.[1][19][20]
-
-
Rheological Analysis:
-
Measure the viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of the emulsion using a rheometer. An increase in viscosity and a higher G' value are indicative of a more stable, gel-like structure.[12]
-
-
Accelerated Stability Testing (Centrifugation):
-
Centrifuge the emulsion at a specific speed and for a defined time.
-
Measure the height of the cream or sediment layer to calculate the creaming index as an indicator of physical stability.
-
Mandatory Visualizations
Caption: Logical pathway of emulsion destabilization mechanisms.
Caption: Troubleshooting workflow for common 12-HSA emulsion stability issues.
Caption: Mechanism of emulsion stabilization by 12-HSA self-assembly.
References
- 1. mdpi.com [mdpi.com]
- 2. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure and stability of W1/O/W2 emulsions as influenced by WPC and NaCl in inner aqueous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of NaCl Concentration on the Emulsifying Properties of Myofibrilla Protein in the Soybean Oil and Fish Oil Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]
- 10. researchgate.net [researchgate.net]
- 11. The Impact of Homogenization Techniques and Conditions on Water-In-Oil Emulsions for Casein Hydrolysate-Loaded Double Emulsions: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correlation between Physical Properties of this compound Organogels and Hansen Solubility Parameters [mdpi.com]
- 13. Preparation of emulsions by rotor-stator homogenizer and ultrasonic cavitation for the cosmeceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rotor-Stator Emulsification in the Turbulent Inertial Regime: Experiments toward a Robust Correlation for the Droplet Size - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.colostate.edu [research.colostate.edu]
- 17. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 18. brookhaveninstruments.com [brookhaveninstruments.com]
- 19. researchgate.net [researchgate.net]
- 20. Fine cryo-SEM observation of the microstructure of emulsions frozen via high-pressure freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing phase separation in 12-HSA based gels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-hydroxystearic acid (12-HSA) based gels. The information is designed to help you prevent and resolve common issues, particularly phase separation, during your experiments.
Troubleshooting Guide: Preventing Phase Separation
Phase separation, often observed as syneresis (the expulsion of the liquid phase from the gel), is a common challenge in the formulation of 12-HSA based gels. This guide will help you diagnose and address the root causes of this issue.
Question: My 12-HSA gel is exhibiting phase separation. What are the potential causes and how can I fix it?
Answer: Phase separation in 12-HSA gels is typically linked to the gel's microstructure, which is influenced by several factors during preparation. The primary causes include an inappropriate cooling rate, poor solvent selection, or the presence of impurities.
Cooling Rate Optimization
The rate at which the hot 12-HSA solution is cooled to form the gel is a critical parameter.
-
Problem: A rapid cooling rate can lead to the formation of a spherulitic microstructure with a lower capacity to bind the oil phase, making it prone to phase separation.
-
Solution: Employ a slower cooling rate. Slow cooling promotes the formation of a more organized and robust fibrillar network, which has a higher oil-binding capacity and greater stability.[1]
| Cooling Rate | Microstructure | Stability |
| Fast | Spherulitic, highly branched | Lower oil-binding capacity, prone to phase separation |
| Slow | Fibrillar, more organized | Higher oil-binding capacity, greater stability[1] |
Solvent Selection
The interaction between 12-HSA and the solvent is crucial for forming a stable gel network.
-
Problem: If the solvent's interaction with 12-HSA is too strong, 12-HSA will remain dissolved and not form a gel. Conversely, if the interaction is too weak, 12-HSA will not dissolve sufficiently to form a network upon cooling.[2]
-
Solution: Select a solvent with an appropriate affinity for 12-HSA. The Hansen Solubility Parameter (HSP) is a valuable tool for predicting solvent compatibility.[2][3] A smaller distance between the HSP of 12-HSA and the solvent in "HSP space" generally indicates a stronger interaction. An optimal interaction strength is required for stable gel formation.
Below is a troubleshooting workflow to address phase separation:
References
Improving the mechanical strength of 12-Hydroxystearic acid organogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the mechanical strength of 12-Hydroxystearic acid (12-HSA) organogels.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or Soft Gel | Low 12-HSA Concentration: Insufficient gelator molecules to form a robust network. | Increase the concentration of 12-HSA. An increase in 12-HSA concentration generally leads to an augmentation in gel strength and storage (G') and loss (G'') moduli[1]. |
| Rapid Cooling: Fast cooling rates can lead to a spherulitic microstructure instead of a stronger fibrillar network[2][3][4]. | Employ a slower cooling rate (e.g., 1°C/min) to promote the formation of a more organized and stronger fibrillar structure[2][3][4]. | |
| Inappropriate Solvent: The interaction between the solvent and 12-HSA is critical for gel strength. | Select a solvent with a greater Hansen Solubility Parameter (HSP) distance from 12-HSA. A larger HSP distance correlates with increased mechanical strength[5][6][7][8]. | |
| Presence of Impurities: Contaminants like stearic acid can disrupt the self-assembly of 12-HSA and weaken the gel[9][10][11]. | Use purified 12-HSA. The presence of stearic acid, a common impurity, has been shown to substantially reduce the mechanical properties of the organogel[9][10][11]. | |
| Application of Shear During Gelation: Shear forces can disrupt the formation of the fibrillar network, resulting in a weaker, paste-like material[2]. | Avoid applying shear or agitation during the cooling and gelation process. Allow the gel to form under static conditions[2]. | |
| Inconsistent Gel Strength | Variable Cooling Rates: Lack of precise control over the cooling process leads to batch-to-batch variability. | Utilize a programmable water bath or environmental chamber to ensure a consistent and controlled cooling rate for all samples. |
| Inhomogeneous Mixing: Poor initial dissolution of 12-HSA in the solvent at elevated temperatures. | Ensure complete dissolution of 12-HSA in the hot solvent with gentle stirring before initiating the cooling process. | |
| Oil Syneresis (Oil Bleeding) | Weak Gel Network: The gel network is not strong enough to effectively entrap the oil phase. | Increase the 12-HSA concentration or optimize the cooling rate to form a stronger, more ordered fibrillar network with better oil-binding capacity[2]. |
| Aging Effects: The gel structure may rearrange over time, leading to oil expulsion. | Monitor the gel over time. In some cases, an initial annealing period at a slightly elevated temperature (but below the gel-sol transition temperature) can stabilize the network. |
Frequently Asked Questions (FAQs)
1. How does 12-HSA concentration affect the mechanical strength of the organogel?
Increasing the concentration of 12-HSA generally leads to a stronger organogel. This is because a higher concentration of the gelator molecule allows for the formation of a more extensive and interconnected three-dimensional fibrillar network, which is responsible for entrapping the solvent and providing mechanical stability. Studies have shown a direct correlation between increased 12-HSA concentration and higher values of the storage modulus (G'), which is a measure of the gel's elastic properties[1].
2. What is the optimal cooling rate for achieving high mechanical strength?
A slow cooling rate is generally preferred for achieving higher mechanical strength in 12-HSA organogels. Slow cooling (e.g., 1°C/min) allows for the controlled self-assembly of 12-HSA molecules into long, entangled crystalline fibers, which form a robust network. In contrast, rapid cooling (e.g., 30°C/min) tends to produce a spherulitic microstructure, which results in a weaker gel with a lower storage modulus and poorer oil-binding capacity[2][3][4].
3. Can additives be used to enhance the mechanical strength of 12-HSA organogels?
Yes, certain chemical modifications to the 12-HSA molecule can produce more efficient gelators. For instance, creating amide and amine derivatives of 12-HSA has been shown to result in exceptionally robust organogels, with some requiring less than 1 wt% to gelate various organic liquids[12][13]. However, it is important to note that some additives, such as the surfactant Polysorbate 80, can weaken the gel structure[1].
4. How does the choice of solvent influence the gel's mechanical properties?
The solvent plays a critical role in the gelation process and the final mechanical strength. The Hansen Solubility Parameter (HSP) can be a useful tool for predicting the behavior of 12-HSA in different solvents. A greater distance in the HSP space between 12-HSA and the solvent generally correlates with a higher yield stress and a stronger organogel[5][6][7][8]. This is because lower solubility of 12-HSA in the solvent at room temperature promotes the self-assembly into the fibrillar network that forms the gel structure[5].
5. What is the underlying mechanism for the formation of 12-HSA organogels?
12-HSA organogels are formed through the self-assembly of 12-HSA molecules into a three-dimensional network of crystalline fibers[14]. This process is driven by non-covalent interactions, primarily hydrogen bonding between the carboxylic acid and hydroxyl groups of the 12-HSA molecules. Upon cooling a hot solution of 12-HSA, the molecules aggregate and crystallize into long, thin fibers that entangle and form a network, immobilizing the solvent and creating the gel[9][14].
Experimental Protocols
Rheological Characterization of 12-HSA Organogels
This protocol describes the use of a rotational rheometer to measure the mechanical properties of 12-HSA organogels.
1. Objective: To quantify the viscoelastic properties (Storage Modulus G' and Loss Modulus G'') of 12-HSA organogels.
2. Materials and Equipment:
- Rotational rheometer with parallel plate geometry (e.g., 40 mm diameter)
- Peltier temperature control system
- This compound (12-HSA)
- Organic solvent (e.g., mineral oil, canola oil)
- Beaker
- Hot plate with magnetic stirrer
- Spatula
3. Procedure:
4. Data Analysis:
- Plot G' and G'' as a function of stress/strain from the amplitude sweep to determine the LVER.
- Plot G' and G'' as a function of frequency from the frequency sweep. The value of G' in the LVER at a specific frequency (e.g., 1 Hz) is often used to compare the mechanical strength of different gels.
Visualizations
Caption: Experimental workflow for the rheological characterization of 12-HSA organogels.
Caption: Key factors influencing the mechanical strength of 12-HSA organogels.
References
- 1. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel [mdpi.com]
- 4. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tus.elsevierpure.com [tus.elsevierpure.com]
- 8. Correlation between Physical Properties of this compound Organogels and Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Organogels based on 12-hydroxy stearic acid as a leitmotif: Dependence of gelation properties on chemical modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Robust organogels from nitrogen-containing derivatives of (R)-12-hydroxystearic acid as gelators: comparisons with gels from stearic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pfkek.jp [pfkek.jp]
Technical Support Center: 12-Hydroxystearic Acid (12-HSA) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in 12-Hydroxystearic Acid (12-HSA) production. The information is tailored for researchers, scientists, and drug development professionals to assist in achieving consistent, high-quality 12-HSA for experimental use.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
This guide provides solutions to common problems encountered during 12-HSA production that can lead to variability between batches.
Question: Why is there a significant variation in the melting point of my 12-HSA batches?
Answer: Variations in melting point are often indicative of impurities or incomplete reactions. Several factors can contribute to this issue:
-
Incomplete Hydrogenation: If the double bonds in the ricinoleic acid from castor oil are not fully saturated during hydrogenation, the final product will be a mixture of 12-HSA and other fatty acids, resulting in a lower and broader melting range. Ensure that the hydrogenation catalyst (e.g., nickel or palladium) is active and used in the correct concentration.[1] Reaction time, temperature, and hydrogen pressure are also critical parameters to control.
-
Presence of By-products: The formation of by-products such as stearic acid can occur if the hydroxyl group is reduced during hydrogenation.[2][3] Overly aggressive hydrogenation conditions can promote this. Additionally, dimers and polymers of hydroxystearic acid can form during fat cleavage at high temperatures, which will also affect the melting point.[4][5]
-
Inefficient Purification: Residual reactants or by-products from the saponification and acidification steps can depress the melting point. Ensure thorough washing of the 12-HSA precipitate to remove any remaining salts or acids.
Question: What causes a high acid value in my final 12-HSA product?
Answer: A high acid value indicates the presence of excess free fatty acids. This can be due to:
-
Incomplete Saponification: If the hydrogenated castor oil is not fully saponified, unreacted triglycerides will remain. During the subsequent acidification step, these will be hydrolyzed to free fatty acids, contributing to a higher overall acid value.
-
Insufficient Washing: Inadequate washing of the final 12-HSA product can leave residual acid from the acidification step, leading to an erroneously high acid value.
Question: Why does the color and odor of my 12-HSA vary between batches?
Answer: Color and odor variations are typically due to the quality of the starting material or degradation during the process.
-
Raw Material Quality: The quality of the initial castor oil is a primary determinant of the final product's color and odor.[6] Using a lower grade of castor oil can introduce impurities that carry through the process.
-
Processing Conditions: High reaction temperatures during hydrogenation or hydrolysis can lead to the formation of degradation products that impart color and odor.[4][5] The use of an enzymatic hydrolysis step at lower temperatures (15-50°C) can result in a product with very low odor and color intensity.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of batch-to-batch variability in 12-HSA production?
A1: The most significant factor contributing to batch-to-batch variability is the quality of the raw castor oil.[6] Castor oil composition can vary depending on its origin and processing, affecting the ricinoleic acid content and the presence of other fatty acids like oleic and linoleic acid.[4][5]
Q2: How can I minimize the formation of stearic acid as a by-product?
A2: The formation of stearic acid results from the reduction of the hydroxyl group on 12-HSA.[2][3] To minimize this, careful control of the hydrogenation process is necessary. Using a selective catalyst and optimizing the reaction temperature and pressure can help preserve the hydroxyl group while saturating the double bonds.
Q3: What are the critical parameters to monitor during the hydrogenation of castor oil?
A3: The key parameters to control during hydrogenation are:
-
Temperature: Higher temperatures can lead to the formation of by-products.
-
Pressure: Adequate hydrogen pressure is necessary to ensure complete saturation of the double bonds.
-
Catalyst Type and Concentration: The choice of catalyst (e.g., nickel, palladium) and its concentration will affect the reaction rate and selectivity.[1]
-
Reaction Time: Sufficient reaction time is needed for complete hydrogenation.
Q4: Can I use an alternative to chemical hydrolysis?
A4: Yes, enzymatic hydrolysis using lipases is a viable alternative to chemical saponification.[4][5] This method is performed at milder temperatures (15-50°C), which can reduce the formation of degradation by-products and result in a higher purity product with better color and odor profiles.[4][5]
Quantitative Data
The following table summarizes typical quality control specifications for technical grade 12-HSA. Batches that fall outside these ranges may exhibit performance issues.
| Parameter | Specification | Test Method |
| Appearance | White to cream-colored flakes or powder | Visual |
| Melting Range | 70 - 77 °C | Capillary Tube Method |
| Acid Value | 175 min (mg KOH/g) | AOCS Ca 5a-40 |
| Saponification Value | 184 - 192 (mg KOH/g) | AOCS Cd 3-25 |
| Iodine Value | 4 max (g I₂/100g) | AOCS Tg 1a-64 |
| Moisture Content | 0.5% max | Karl Fischer Titration |
| Color (Gardner) | 5.0 max | AOCS Td 1a-64 |
Experimental Protocols
Protocol 1: Synthesis of 12-HSA from Castor Oil
This protocol outlines the laboratory-scale synthesis of 12-HSA via the hydrogenation and subsequent hydrolysis of castor oil.
1. Hydrogenation of Castor Oil: a. In a high-pressure reactor, add castor oil and a nickel or palladium-based catalyst (typically 0.1-2% by weight of the oil). b. Seal the reactor and purge with nitrogen gas to remove air. c. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-20 bar). d. Heat the mixture to the target temperature (e.g., 120-180°C) while stirring continuously. e. Maintain the temperature and pressure for the specified reaction time (e.g., 1-4 hours) until the desired degree of hydrogenation is achieved. f. Cool the reactor and filter the hot mixture to remove the catalyst, yielding hydrogenated castor oil (HCO).
2. Saponification of HCO: a. To the molten HCO, add a 20-25% solution of sodium hydroxide (NaOH) with stirring. b. Heat the mixture to approximately 90-100°C and continue stirring until the saponification is complete, forming a soap.
3. Acidification to 12-HSA: a. Dilute the soap mixture with hot water. b. Slowly add a dilute solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) with vigorous stirring until the pH is acidic. This will precipitate the 12-HSA.
4. Purification of 12-HSA: a. Wash the precipitated 12-HSA with hot water multiple times to remove residual salts and acid. b. Dry the purified 12-HSA under vacuum to remove any remaining water. c. The final product can be flaked or powdered.
Protocol 2: Determination of Acid Value
This protocol describes the determination of the acid value of a 12-HSA sample, a key quality control parameter.
1. Sample Preparation: a. Accurately weigh a known amount of the 12-HSA sample into a flask. b. Dissolve the sample in a suitable neutralized solvent mixture (e.g., ethanol and diethyl ether).
2. Titration: a. Add a few drops of a suitable indicator (e.g., phenolphthalein). b. Titrate the solution with a standardized solution of potassium hydroxide (KOH) until a persistent color change is observed.
3. Calculation: a. The acid value is calculated using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:
- V = volume of KOH solution used in mL
- N = normality of the KOH solution
- 56.1 = molecular weight of KOH
- W = weight of the 12-HSA sample in grams
Visualizations
References
- 1. Chemical modifications of castor oil: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. atamankimya.com [atamankimya.com]
- 4. EP1330534A1 - Method for obtaining this compound - Google Patents [patents.google.com]
- 5. DE10054480A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 6. castoroil.in [castoroil.in]
Enhancing the thermal stability of 12-Hydroxystearic acid formulations
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the thermal stability of their 12-Hydroxystearic acid (12-HSA) formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (12-HSA) and why is it used in my formulations?
A1: this compound is a saturated fatty acid derived from castor oil.[1] Its unique molecular structure, featuring a hydroxyl group on the 12th carbon, allows it to form a three-dimensional network through hydrogen bonding.[2][3] This network entraps liquid, forming a gel, which makes 12-HSA an excellent thickening and structuring agent in a variety of formulations, including lubricants, cosmetics, and pharmaceuticals.[1][4]
Q2: What contributes to the inherent thermal stability of 12-HSA?
A2: The thermal stability of 12-HSA arises from the extensive network of hydrogen bonds formed between the carboxylic acid and hydroxyl groups of adjacent molecules.[2] This self-assembled fibrillar network creates a robust gel structure that requires significant thermal energy to disrupt.[5]
Q3: What are the typical thermal decomposition products of 12-HSA?
A3: Under inert conditions, the primary hazardous decomposition products of 12-HSA upon heating are carbon oxides (CO, CO2).[3][6]
Q4: How does the choice of solvent affect the thermal stability of a 12-HSA gel?
A4: The thermal stability of a 12-HSA gel is significantly influenced by the solvent. The gelation ability of 12-HSA depends on the solvent's polarity.[7][8] Generally, 12-HSA forms gels in hydrocarbon solvents, while it is soluble in polar solvents like ethanol and THF.[9] The interaction between 12-HSA and the solvent must be optimized; if the interaction is too strong, 12-HSA will dissolve rather than form a gel, and if it's too weak, it may not dissolve sufficiently to form a network.[10]
Q5: Can impurities in 12-HSA affect my formulation's thermal stability?
A5: Yes, impurities can impact the thermal properties of 12-HSA. For instance, unpurified 12-HSA may have a lower melting point and a broader melting range compared to purified 12-HSA.[11] The presence of stearic acid, a common impurity, can reduce the mechanical properties and gelation ability of 12-HSA.[7]
Troubleshooting Guide
Q1: My 12-HSA formulation is showing a lower melting point than expected. What could be the cause?
A1: A lower than expected melting point is often indicative of impurities within the 12-HSA or the formulation.
-
Check the purity of your 12-HSA: The presence of other fatty acids, such as stearic acid, can depress the melting point.[11] Consider using a higher purity grade of 12-HSA.
-
Analyze for residual solvents: Entrapped solvent molecules can disrupt the crystal lattice of the 12-HSA network, leading to a lower melting temperature.
-
Evaluate other formulation components: Interactions between 12-HSA and other active ingredients or excipients can alter the thermal behavior of the final formulation.
Q2: My 12-HSA gel is exhibiting syneresis (liquid separation) at elevated temperatures. How can I prevent this?
A2: Syneresis at high temperatures suggests that the gel network is not stable enough to retain the solvent.
-
Increase 12-HSA concentration: A higher concentration of 12-HSA will create a denser fibrillar network, which can better entrap the solvent and reduce syneresis.[2]
-
Optimize the cooling rate: The rate at which the formulation is cooled can significantly impact the crystal structure of the 12-HSA network. Slower cooling rates generally lead to more organized and thicker crystal formations, which can improve gel stability.[6][12]
-
Consider the solvent: The interaction between 12-HSA and the solvent is crucial. A solvent that is too "good" (high solubility) can lead to a weaker gel network that is more prone to syneresis. You may need to experiment with different solvents or solvent blends.[10] In some cases, the use of less polar solvents can lead to more stable gels.[6]
-
Introduce co-additives: The addition of metallic stearates, such as calcium or zinc stearate, can sometimes enhance the thermal stability of the gel network.[13]
Q3: The viscosity of my 12-HSA formulation is inconsistent between batches. What factors should I investigate?
A3: Inconsistent viscosity can be attributed to several factors related to the formation of the 12-HSA gel network.
-
Standardize the cooling protocol: The cooling rate has a profound effect on the microstructure of the gel.[12] Ensure that all batches are cooled at the same rate to achieve consistent crystal formation and, consequently, consistent viscosity.
-
Control the shear history: Applying shear during the cooling process can alter the microstructure of the gel and affect its mechanical properties.[12] It is important to apply consistent shear conditions during manufacturing.
-
Verify the concentration of 12-HSA: Even small variations in the concentration of 12-HSA can lead to significant differences in viscosity.[2]
-
Check for impurities: As mentioned earlier, impurities can interfere with the self-assembly of the 12-HSA network, leading to variations in gel strength and viscosity.[11]
Quantitative Data
Table 1: Thermal Properties of this compound
| Property | Value | Reference |
| Melting Point | 72 - 77 °C (161.6 - 170.6 °F) | [6] |
| Boiling Point | > 300 °C (572 °F) | [6] |
| Flash Point | > 210 °C (410 °F) | [6] |
Table 2: Influence of Stearic Acid (SA) on the Transition Temperature of 12-HSA/SA Aqueous Mixtures
| Molar Ratio (R = 12-HSA / (12-HSA + SA)) | Transition Temperature (°C) |
| 1 (Pure 12-HSA) | ~35 |
| 0.9 | ~30 |
| 0.75 | ~25 |
| 0.6 | ~18 |
| 0.5 | ~17 |
| 0.4 | ~16 |
| 0.25 | ~43 |
| 0.05 | ~48 |
| 0 (Pure SA) | ~50 |
| Data synthesized from graphical representations in reference[14]. |
Experimental Protocols
Protocol 1: Determination of Thermal Transitions by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for analyzing the melting and crystallization behavior of 12-HSA formulations.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the 12-HSA formulation into a standard aluminum DSC pan.
- Seal the pan hermetically. An empty, sealed pan should be used as a reference.
2. DSC Instrument Setup:
- Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
- Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.
3. Thermal Program:
- Heating Scan: Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C). Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 100 °C).[4]
- Cooling Scan: Cool the sample from the upper temperature limit at a controlled rate (e.g., 10 °C/min) back to the starting temperature.[4]
- Second Heating Scan: Reheat the sample at the same rate as the first heating scan to observe the thermal behavior after a controlled cooling cycle. This helps to eliminate the effects of the sample's prior thermal history.
4. Data Analysis:
- Determine the onset temperature, peak temperature, and enthalpy of melting from the endothermic peak in the heating scan.
- Determine the onset temperature, peak temperature, and enthalpy of crystallization from the exothermic peak in the cooling scan.
- Compare the thermograms of different formulations to assess the impact of additives or processing conditions on thermal stability.
Protocol 2: Assessment of Thermal Decomposition by Thermogravimetric Analysis (TGA)
This protocol describes how to evaluate the thermal stability and decomposition profile of 12-HSA formulations.
1. Sample Preparation:
- Accurately weigh 10-20 mg of the 12-HSA formulation into a TGA sample pan (ceramic or platinum).
2. TGA Instrument Setup:
- Calibrate the TGA instrument for mass and temperature.
- Set the purge gas (typically nitrogen for decomposition or air/oxygen for oxidative stability) to a flow rate of 20-50 mL/min.
3. Thermal Program:
- Equilibrate the sample at a starting temperature (e.g., 30 °C).
- Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).[15]
4. Data Analysis:
- Plot the sample weight (or weight percent) as a function of temperature.
- Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
- Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum rates of decomposition.[15]
- Compare the TGA curves of different formulations to evaluate their relative thermal stabilities.
Visualizations
Caption: Troubleshooting workflow for common 12-HSA formulation issues.
Caption: Experimental workflow for DSC and TGA analysis of 12-HSA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Correlation between Physical Properties of this compound Organogels and Hansen Solubility Parameters [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pfkek.jp [pfkek.jp]
- 10. Correlation between Physical Properties of this compound Organogels and Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
Technical Support Center: 12-Hydroxystearic Acid (12-HSA) Processing and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the degradation of 12-Hydroxystearic acid (12-HSA) during experimental processing. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Handling and Storage
Question 1: What are the optimal storage conditions for this compound to prevent degradation?
Answer: this compound is a relatively stable saturated fatty acid under ambient conditions. For long-term storage and to maintain its integrity, it is recommended to store 12-HSA in a cool, dry place, away from direct heat and light.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen, which can contribute to oxidative degradation over time. While the material is stable at room temperature, storage at or below 72°C (161.6°F) is recommended to prevent any quality degradation.[1] For bulk storage, maintaining the temperature at 5-10°C above its melting point or at ambient temperature is also a viable option.[1]
Question 2: My 12-HSA has developed a slight color. Is it still usable?
Answer: A change in color, such as yellowing, can be an indicator of degradation, potentially due to oxidation or the presence of impurities. It is advisable to perform an analytical check, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the material before use. For critical applications, it is recommended to use 12-HSA that is a white to off-white crystalline solid.
Degradation During Thermal Processing
Question 3: I need to heat my 12-HSA formulation. At what temperature does significant thermal degradation occur?
Answer: Thermal degradation of long-chain saturated fatty acids like 12-HSA is generally low at temperatures below 140°C for short durations.[2] However, prolonged heating at elevated temperatures can lead to degradation. Studies on similar long-chain fatty acids have shown that heating at 140-160°C for 8 hours can result in the formation of shorter-chain alkanes and other fatty acids.[2] The presence of the hydroxyl group in 12-HSA may also lead to dehydration reactions at high temperatures. It is recommended to use the lowest possible temperature and shortest duration for your processing needs.
Question 4: What are the primary products of thermal decomposition of 12-HSA?
Answer: The primary and most common hazardous decomposition products of 12-HSA upon combustion are carbon monoxide (CO) and carbon dioxide (CO₂).[1][2][3] At elevated temperatures, but below combustion, degradation can result in the cleavage of the carbon chain, leading to the formation of a variety of smaller hydrocarbons.
Chemical Incompatibilities and Degradation
Question 5: I am formulating 12-HSA in an aqueous solution. How does pH affect its stability?
Answer: The stability of 12-HSA in aqueous formulations is significantly influenced by pH. The pKa of this compound is approximately 4.75.[4] At pH values around its pKa, 12-HSA is less soluble and can form gel-like structures.[5] In alkaline conditions (pH well above the pKa), 12-HSA will be deprotonated to its carboxylate salt, which is more water-soluble and tends to form micelles.[4][5] While this increases solubility, strong alkaline conditions should be avoided as they are listed as an incompatibility and may promote degradation.[1][2][3] Acidic conditions well below the pKa will keep 12-HSA in its protonated, less soluble form.
Question 6: I am observing unexpected degradation of 12-HSA in my formulation containing common pharmaceutical excipients. What could be the cause?
Answer: While 12-HSA is compatible with many common excipients, certain interactions can promote degradation.
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Basic Excipients: Excipients with a basic character, such as magnesium stearate, can create a basic microenvironment, especially in the presence of moisture.[6][7] This can lead to salt formation and potentially accelerate degradation pathways that are favored under alkaline conditions.[6][7]
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Oxidizing Agents: 12-HSA is incompatible with strong oxidizing agents.[1][2][3] Excipients that contain peroxide impurities or can act as oxidizing agents should be used with caution.
-
Reactive Impurities in Excipients: Some excipients may contain reactive impurities that can interact with 12-HSA. It is crucial to use high-purity, pharmaceutical-grade excipients.
Question 7: Can I use 12-HSA with magnesium stearate in my tablet formulation?
Answer: Caution is advised when using 12-HSA with magnesium stearate. Magnesium stearate can impart a basic pH in the presence of moisture, which could lead to an interaction with the acidic carboxylic group of 12-HSA.[6][7] This interaction could potentially affect the physical and chemical properties of both the 12-HSA and the formulation. It is recommended to conduct compatibility studies, for instance using Differential Scanning Calorimetry (DSC), to evaluate the potential for interaction in your specific formulation.[8]
Oxidative and Photodegradation
Question 8: My experiments are conducted in the presence of air. How can I minimize oxidative degradation of 12-HSA?
Answer: Although 12-HSA is a saturated fatty acid and thus less prone to oxidation than unsaturated fatty acids, its hydroxyl group can be a site for oxidation, especially at elevated temperatures or in the presence of initiators. To minimize oxidation:
-
Inert Atmosphere: When heating 12-HSA, consider processing under an inert atmosphere, such as nitrogen or argon.
-
Antioxidants: The addition of a suitable antioxidant to the formulation can help to prevent oxidative degradation. The choice of antioxidant will depend on the nature of your formulation and its intended application.
-
Chelating Agents: Trace metal ions can catalyze oxidation. The inclusion of a chelating agent like EDTA can help to sequester these ions.
Question 9: Is 12-HSA sensitive to light?
Answer: Yes, 12-HSA can undergo photodegradation upon exposure to UV light. UV irradiation has been shown to result in the formation of an aldehyde and a carboxylic acid, likely through cleavage of the carbon-carbon bond adjacent to the hydroxyl group.[9] Therefore, it is important to protect 12-HSA and its formulations from light, especially during storage and processing. Use of amber glassware or light-resistant containers is recommended.
Data on 12-HSA Degradation
Table 1: Thermal Degradation of Long-Chain Saturated Fatty Acids (as a proxy for 12-HSA)
| Temperature (°C) | Duration (hours) | Degradation | Primary Degradation Products | Reference |
| 90 - 160 | 0.5 | < 1% | - | [2] |
| 140 - 160 | 8 | Significant | C2-C14 fatty acids and alkanes | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stable 12-HSA Organogel
This protocol describes a general method for preparing a stable organogel of 12-HSA, minimizing thermal degradation.
Materials:
-
This compound (high purity)
-
Organic solvent (e.g., mineral oil, vegetable oil)
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Inert gas source (e.g., nitrogen or argon) - Optional
Procedure:
-
Solvent Preparation: Add the desired amount of organic solvent to a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Inerting (Optional): If sensitivity to oxidation is a concern, purge the vessel with an inert gas for 10-15 minutes to displace air. Maintain a gentle flow of the inert gas throughout the heating process.
-
Dispersion of 12-HSA: While stirring, slowly add the powdered 12-HSA to the solvent at room temperature to ensure good dispersion.
-
Controlled Heating: Gently heat the mixture while stirring. Monitor the temperature closely with a thermometer. Increase the temperature to just above the melting point of 12-HSA (approximately 80-85°C) or until all the 12-HSA has dissolved to form a clear solution. Avoid excessive heating.
-
Cooling and Gelation: Once a clear solution is obtained, turn off the heat and allow the solution to cool slowly and undisturbed to room temperature. The gel will form upon cooling.
-
Storage: Store the prepared organogel in a tightly sealed, light-resistant container at room temperature.
Protocol 2: Quantitative Analysis of 12-HSA and its Degradation Products by HPLC
This protocol provides a general framework for the analysis of 12-HSA and potential degradation products using reverse-phase HPLC with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength after derivatization.
Materials and Equipment:
-
HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Detector (ELSD or UV-Vis)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (or other suitable mobile phase modifier)
-
12-HSA standard
-
Samples for analysis
Procedure:
-
Standard Preparation: Prepare a stock solution of 12-HSA standard in a suitable solvent (e.g., methanol) at a known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the 12-HSA containing sample in the mobile phase or a suitable solvent to a known concentration. The sample may require filtration through a 0.45 µm filter before injection.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of methanol and water (with a small percentage of acetic acid, e.g., 1%) can be effective. A typical gradient might start with a higher percentage of water and ramp up to a higher percentage of methanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 10-20 µL
-
Detection:
-
ELSD: Drift tube temperature and nebulizer gas pressure should be optimized according to the manufacturer's instructions.
-
UV: Detection at a low wavelength (e.g., 205-215 nm) may be possible, but sensitivity might be low. Derivatization may be necessary for higher sensitivity.
-
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Identify the peak corresponding to 12-HSA based on the retention time of the standard. Quantify the amount of 12-HSA in the samples by comparing the peak area to the calibration curve. Degradation products will typically appear as additional peaks in the chromatogram, often at earlier retention times due to increased polarity.
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Assessment
References
- 1. acme-hardesty.com [acme-hardesty.com]
- 2. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. cir-safety.org [cir-safety.org]
Validation & Comparative
A Comparative Guide to 12-Hydroxystearic Acid and Stearic Acid for Pharmaceutical Applications
An objective analysis for researchers, scientists, and drug development professionals.
This guide presents a detailed comparative analysis of 12-Hydroxystearic acid (12-HSA) and stearic acid, two long-chain fatty acids with significant applications in the pharmaceutical industry. While structurally similar, the presence of a hydroxyl group on the 12th carbon of 12-HSA imparts distinct physicochemical and functional properties, leading to different applications in drug formulation and delivery. This document provides a comprehensive overview of these differences, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate excipient for specific research and development needs.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical characteristics of a molecule dictate its behavior in a formulation. The introduction of a polar hydroxyl group in the aliphatic chain of stearic acid significantly alters its properties, as summarized below.
| Property | This compound | Stearic Acid |
| Molecular Formula | C₁₈H₃₆O₃ | C₁₈H₃₆O₂[1][2] |
| Molar Mass | 300.48 g/mol [3][4] | 284.48 g/mol [5] |
| Melting Point | 75-80 °C (167-176 °F)[3] | 69.3 °C (156.7 °F)[1] |
| Boiling Point | Decomposes at temperatures above 250 °C | 361 °C (682 °F)[5] |
| Solubility in Water | Practically insoluble[3][4] | Practically insoluble[5] |
| Solubility in Organic Solvents | Soluble in hot ethanol, acetone, ether, chloroform[3] | Soluble in ethanol, ether, chloroform[5] |
| pKa | ~4.75[6][7] | ~4.75[1][8] |
| Crystal Structure | Orthorhombic (difficult to obtain single crystal)[9] | Monoclinic[8] |
Functional Properties in Drug Development
The distinct functionalities of 12-HSA and stearic acid are a direct consequence of their molecular structures. The hydroxyl group in 12-HSA allows for intermolecular hydrogen bonding, a feature absent in stearic acid.
This compound: The Organogelator
12-HSA is a well-established low-molecular-weight organogelator.[10] It has the remarkable ability to self-assemble in various organic solvents and oils, forming three-dimensional fibrillar networks that entrap the liquid phase, resulting in the formation of a stable gel.[11][12] This property is highly valuable in the development of:
-
Controlled-release formulations: Organogels can act as matrices for the sustained release of both lipophilic and hydrophilic drugs.[13]
-
Topical and transdermal delivery systems: The gel structure can provide the desired consistency and enhance the stability of creams and ointments.[3][14]
-
In situ-forming implants: Injectable solutions containing 12-HSA can form a gel depot upon subcutaneous injection, providing prolonged drug release.[13]
The gelling capability of 12-HSA is dependent on its concentration, the solvent used, and the cooling rate during preparation.[10]
Stearic Acid: The Lubricant
Stearic acid is one of the most common lubricants used in the manufacturing of tablets and capsules.[15][16] Its primary functions are to:
-
Reduce friction: It minimizes the friction between the tablet surface and the die wall during the compression and ejection process, preventing damage to the tablet and the tooling.[16]
-
Prevent sticking: It acts as an anti-adherent, reducing the sticking of the powder formulation to the punch faces.
While an effective lubricant, stearic acid is hydrophobic, which can sometimes negatively impact tablet disintegration and drug dissolution.[17] Its lubrication efficiency is generally considered moderate compared to other lubricants like magnesium stearate.[15]
Experimental Protocols
To quantitatively assess the distinct functional properties of 12-HSA and stearic acid, the following experimental protocols can be employed.
Protocol 1: Determination of Critical Gelation Concentration (CGC) of 12-HSA
Objective: To determine the minimum concentration of 12-HSA required to form a stable gel in a given solvent.
Methodology:
-
Preparation of Samples: Prepare a series of samples with varying concentrations of 12-HSA (e.g., 0.1% to 5.0% w/v) in the selected solvent (e.g., mineral oil) in sealed vials.
-
Dissolution: Heat the vials in a thermostat-controlled bath (e.g., at 80-90 °C) until the 12-HSA is completely dissolved.[11]
-
Cooling: Allow the samples to cool to room temperature under controlled conditions for a specified period (e.g., 24 hours).
-
Assessment (Tube Inversion Test): Invert each vial. If no flow is observed for a set period (e.g., 1 minute), the sample is considered a gel.[13]
-
CGC Determination: The lowest concentration at which a stable gel is formed is recorded as the Critical Gelation Concentration (CGC).[11]
Protocol 2: Comparative Evaluation of Lubricant Efficiency in Tableting
Objective: To compare the lubrication efficiency of 12-HSA and stearic acid in a tablet formulation.
Methodology:
-
Formulation Preparation: Prepare a base powder blend (e.g., microcrystalline cellulose). Divide the blend into three groups: no lubricant (control), blend with 1% w/w stearic acid, and blend with 1% w/w 12-HSA. Mix each lubricated blend for a standardized time (e.g., 5 minutes).
-
Tableting: Compress tablets of a specific weight and diameter from each blend using an instrumented tablet press at a fixed compression force.
-
Ejection Force Measurement: Record the force required to eject the tablet from the die for each compression event. This is the primary indicator of lubrication efficiency.[18][19] A lower ejection force signifies better lubrication.
-
Tablet Hardness and Friability: Measure the hardness and friability of the resulting tablets. Over-lubrication can sometimes lead to weaker tablets.[17]
-
Data Analysis: Statistically compare the mean ejection forces and tablet properties for the different lubricant groups. A "lubrication index," which can be the product of the peak ejection force and the area under the ejection curve, can also be used for a more sensitive analysis.[18]
Visualized Workflows and Molecular Interactions
The following diagrams illustrate the experimental workflow for gelation testing and the fundamental molecular differences that drive the distinct functionalities of these two fatty acids.
Caption: Experimental workflow for determining the Critical Gelation Concentration (CGC).
Caption: Logical flow from molecular structure to primary function.
Conclusion
The choice between this compound and stearic acid in pharmaceutical development is dictated by the desired functionality. The hydroxyl group of 12-HSA is a critical structural feature that enables the formation of organogels through hydrogen bonding, making it an excellent candidate for creating structured vehicles for controlled drug delivery. In contrast, stearic acid, lacking this hydroxyl group, functions primarily as a boundary lubricant in solid dosage form manufacturing due to the slip planes formed by its packed hydrocarbon chains. Understanding these fundamental structure-property-function relationships is essential for rational excipient selection and successful formulation design.
References
- 1. Stearic acid - Wikipedia [en.wikipedia.org]
- 2. samiraschem.com [samiraschem.com]
- 3. 12-HYDROXY STEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0061706) [hmdb.ca]
- 5. Stearic acid | 57-11-4 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acme-hardesty.com [acme-hardesty.com]
- 15. buildapill.com [buildapill.com]
- 16. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pharmaceutical-networking.com [pharmaceutical-networking.com]
A Comparative Guide to Validating HPLC Methods for 12-Hydroxystearic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 12-Hydroxystearic acid (12-HSA), a key component in various industrial and pharmaceutical applications, is critical. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose. This guide provides an objective comparison of three common HPLC-based methods for 12-HSA quantification: HPLC with Evaporative Light Scattering Detection (ELSD), HPLC with Ultraviolet-Visible (UV-Vis) Detection following derivatization, and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
This comparison is supported by experimental data from published studies to aid in selecting the most suitable method based on specific analytical needs, such as sensitivity, selectivity, and sample matrix complexity.
Comparative Analysis of HPLC Methods for this compound Quantification
The selection of an appropriate analytical method hinges on a variety of factors including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of three distinct HPLC-based methodologies for the quantification of this compound.
| Parameter | HPLC-ELSD | HPLC-UV (with Derivatization) | LC-HRMS |
| Principle | Universal detection based on light scattering of non-volatile analyte particles after mobile phase evaporation.[1] | UV absorbance measurement of 12-HSA after chemical modification to introduce a UV-absorbing chromophore. | Mass-to-charge ratio detection of ionized 12-HSA, offering high selectivity and sensitivity. |
| Sample Preparation | Alkaline hydrolysis for samples where 12-HSA is esterified.[2][3] | Derivatization with an agent like p-bromophenacyl bromide is necessary due to the lack of a strong chromophore in 12-HSA.[4][5] | Protein precipitation and liquid-liquid extraction are common for biological matrices.[6] |
| Linearity (r²) | >0.999[2][3] | Typically >0.99 | >0.990[6] |
| Limit of Detection (LOD) | 1.1 µg/mL[2][3] | Expected to be in the low ng/mL range, depending on the derivatization agent. | 0.1 - 0.9 ng/mL[6] |
| Limit of Quantification (LOQ) | 3.2 µg/mL[2][3] | Expected to be in the mid-to-high ng/mL range. | 0.4 - 2.6 ng/mL[6] |
| Precision (%RSD) | <1.7% (Repeatability)[2][3] | Typically <15% | 0.71 - 13.25% (Inter-day)[6] |
| Accuracy (% Recovery) | 96.6 - 105.8%[2] | Dependent on the efficiency and reproducibility of the derivatization reaction. | Not explicitly reported for 12-HSA, but generally high with the use of internal standards. |
| Column Chemistry | C18 columns are commonly used and effective.[2][3] | C18 columns are suitable for separating the derivatized 12-HSA.[4][5] | C8 or C18 columns are often employed.[7] |
| Advantages | - Universal detection for non-volatile compounds.- No derivatization required.[1]- Gradient elution compatible.[1] | - Utilizes widely available UV detectors.- Can achieve high sensitivity with appropriate derivatization.[8] | - Highest sensitivity and selectivity.- Provides structural information.- No derivatization required.[6] |
| Disadvantages | - Less sensitive than MS detection.- Non-linear response at high concentrations. | - Derivatization adds complexity and potential for error.- Derivatization reagents can be hazardous. | - Higher instrument cost and complexity.- Susceptible to matrix effects. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the experimental protocols for the compared HPLC methods.
HPLC-ELSD Method
This method is adapted from a validated procedure for the quantification of 12-HSA in hydrogenated castor oil.[2][3]
-
Sample Preparation (Alkaline Hydrolysis):
-
Weigh approximately 100 mg of the oil sample into a test tube.
-
Add 1 mL of a 1 mol/L sodium hydroxide solution in methanol.
-
Heat in a water bath at 80°C for 30 minutes.
-
Cool to room temperature and add 1 mL of glacial acetic acid and 8 mL of methanol to achieve a final volume of 10 mL.
-
Shake well to mix. The resulting solution is the sample solution.
-
-
Chromatographic Conditions:
-
Column: Zhongpu Develop XD-C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Methanol (A) and 1% Acetic Acid in Water (B).
-
0-10 min: 85% A
-
10-11 min: 85-98% A
-
11-25 min: 98% A
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
-
ELSD Conditions:
-
Drift Tube Temperature: 40°C
-
Carrier Gas (N₂): Pressure at 337 kPa
-
HPLC-UV Method with p-Bromophenacyl Bromide Derivatization
As 12-HSA lacks a strong UV chromophore, derivatization is required for sensitive UV detection. The following is a representative protocol based on established methods for fatty acid derivatization.[4][5]
-
Derivatization Procedure:
-
Dissolve a known amount of the extracted 12-HSA in a suitable solvent (e.g., acetonitrile).
-
Add a molar excess of the derivatizing agent, p-bromophenacyl bromide, and a catalyst (e.g., a crown ether or a tertiary amine).
-
Heat the mixture at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes) to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
The resulting solution containing the 12-HSA-p-bromophenacyl ester can be directly injected or diluted as necessary.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Injection Volume: 20 µL
-
-
UV Detection:
-
Wavelength: 254 nm (corresponding to the absorbance maximum of the p-bromophenacyl chromophore).
-
LC-HRMS Method
This protocol is based on a method for the determination of free hydroxy fatty acids in biological matrices.[6]
-
Sample Preparation:
-
To 1 mL of the sample, add 3 mL of methanol for protein precipitation.
-
Vortex the mixture thoroughly.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
HRMS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition: Full scan or targeted SIM (Selected Ion Monitoring) for the [M-H]⁻ ion of 12-HSA (m/z 299.2592).[9]
-
Visualizing the Workflow
To better illustrate the logical flow of a typical HPLC method validation process, the following diagram is provided.
Caption: A flowchart illustrating the key stages in the validation of an HPLC method.
The following diagram illustrates the decision-making process for selecting an appropriate HPLC method for 12-HSA analysis based on key experimental requirements.
Caption: A decision tree for selecting an HPLC method for 12-HSA analysis.
References
- 1. agilent.com [agilent.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. cerealsgrains.org [cerealsgrains.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jascoinc.com [jascoinc.com]
- 9. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 12-Hydroxystearic Acid and Other Fatty Acid Organogelators
For Researchers, Scientists, and Drug Development Professionals
Organogels, semi-solid systems in which an organic liquid phase is entrapped within a three-dimensional network of a gelator, have garnered significant interest across various scientific disciplines, including pharmaceuticals, cosmetics, and material science. Among the diverse class of low-molecular-weight organogelators (LMWOGs), fatty acids and their derivatives are particularly prominent due to their biocompatibility, availability, and versatile gelation capabilities. This guide provides an objective comparison of 12-hydroxystearic acid (12-HSA), a widely studied and utilized organogelator, with other notable fatty acid-based alternatives. The comparison is supported by experimental data on their performance, detailed experimental protocols for key characterization techniques, and visualizations of their self-assembly mechanisms.
Performance Comparison of Fatty Acid Organogelators
The efficacy of an organogelator is determined by several key parameters, including its critical gelation concentration (CGC), the thermal stability of the resulting gel (gel-sol transition temperature, Tgel, and melting temperature, Tm), and its mechanical strength (storage modulus, G'). The following tables summarize the quantitative data for 12-HSA and other fatty acid organogelators.
Table 1: Critical Gelation Concentration (CGC) of Fatty Acid Organogelators
| Organogelator | Solvent | CGC (wt%) | Reference |
| This compound (12-HSA) | Canola Oil | <1 | [1] |
| This compound (12-HSA) | Mineral Oil | <1.0 | [2] |
| Stearic Acid (SA) | Sesame Oil | >2 | [3] |
| Stearic Acid (SA) | Soybean Oil | >2 | [3] |
| Dihydroxystearic Acid (DHSA) | RBD Palm Olein | 9.9 | [4] |
| (R)-9-Hydroxystearic Acid | Paraffin Oil | Not specified, but less efficient than 12-HSA | [5] |
| (R)-12-Hydroxystearic Acid Hydrazide | Silicone Oil, Acetonitrile, Toluene | 0.5 | [6] |
Table 2: Thermal Properties of Fatty Acid Organogels
| Organogelator | Solvent | Tgel (°C) | Tm (°C) | Reference |
| This compound (12-HSA) | Nitrobenzene | - | Varies with concentration | [7] |
| This compound (12-HSA) | Canola Oil | - | Varies with cooling rate | [8] |
| Stearic Acid (SA) & 12-HSA Mixture | Water (Aqueous System) | Transition between 30-50°C | - | [9] |
Table 3: Mechanical Properties of Fatty Acid Organogels
| Organogelator | Solvent | Concentration (wt%) | Storage Modulus (G') (Pa) | Viscous Modulus (G'') (Pa) | Reference |
| (R)-12-Hydroxystearic Acid | Paraffin Oil | Not specified | 655 | 75 | [5] |
| (R)-9-Hydroxystearic Acid | Paraffin Oil | Not specified | Significantly lower than (R)-12-HSA | Significantly lower than (R)-12-HSA | [5] |
| This compound (12-HSA) | Canola Oil | 3 | Varies with time and temperature | Varies with time and temperature | [3] |
| Dihydroxystearic Acid (DHSA) | RBD Palm Olein | Not specified | >10,000 | - | [4] |
Self-Assembly Mechanisms
The gelation process is driven by the self-assembly of the organogelator molecules into a three-dimensional network that immobilizes the solvent. The primary intermolecular interactions responsible for this self-assembly in fatty acid organogelators are hydrogen bonding and van der Waals forces.
This compound (12-HSA)
The self-assembly of 12-HSA is a well-studied phenomenon characterized by the formation of self-assembled fibrillar networks (SAFiNs). The key molecular features driving this process are the carboxylic acid head group and the hydroxyl group at the C12 position. Molecular dynamics simulations have revealed that 12-HSA molecules form a multilamellar structure where layers of molecules are stacked.[10] Within these layers, the carboxylic acid groups form head-to-head dimers via hydrogen bonds. Crucially, the hydroxyl groups on adjacent molecules also form a network of hydrogen bonds, which is believed to be a primary contributor to the formation of the extended fibrillar structures.[10][11] The chirality at the C12 position can also influence the helical twisting of these fibers.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of chirality on the modes of self-assembly of this compound in molecular gels of mineral oil - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aggregation of this compound and Its Lithium Salt in Hexane: Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Research Portal [researchdiscovery.drexel.edu]
- 11. researchgate.net [researchgate.net]
Unveiling the Potential: A Comparative Analysis of 12-Hydroxystearic Acid Derivatives as Gelling Agents
A deep dive into the performance of 12-hydroxystearic acid (12-HSA) and its derivatives reveals a versatile class of molecules capable of forming robust organogels with wide-ranging applications in pharmaceuticals, cosmetics, and material science. This guide provides a comprehensive comparison of their gelling capabilities, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in selecting the optimal gelling agent for their specific needs.
The unique molecular structure of 12-HSA, featuring a long fatty acid chain with a hydroxyl group at the 12th carbon position, facilitates self-assembly into three-dimensional fibrillar networks through hydrogen bonding and van der Waals interactions, effectively immobilizing a liquid phase to form a gel.[1][2] Chemical modification of the carboxylic acid group into amides, amines, and other derivatives has been shown to significantly influence the gelation efficiency, thermal stability, and mechanical properties of the resulting organogels.[3][4]
Performance at a Glance: Key Gelling Parameters
The effectiveness of a gelling agent is primarily assessed by its critical gelation concentration (CGC), the minimum concentration required to form a stable gel, and its thermal stability, often characterized by the gel melting temperature (Tgel). The mechanical strength of the gel, a crucial parameter for many applications, is typically evaluated through rheological measurements, specifically the storage modulus (G') and loss modulus (G'').
| Gelling Agent | Solvent | CGC (wt%) | Tgel (°C) | G' (Pa) | G'' (Pa) | Reference |
| (R)-12-Hydroxystearic Acid (12-HSA) | Paraffin Oil | - | - | 655 | 75 | [5] |
| Canola Oil | 0.5 | - | - | - | [2] | |
| Dodecane | < 1 | - | - | - | [6] | |
| (R)-9-Hydroxystearic Acid | Paraffin Oil | - | - | < G'' | - | [5] |
| Amide Derivatives of 12-HSA | Safflower Oil | - | - | Higher than 12-HSA | - | [7] |
| Ethoxylated 12-HSA Derivatives (EGDHS) | Dodecane | 4-7 times higher than 12-HSA | - | Lower than 12-HSA | - | [6] |
Note: The data presented is a summary from various sources and experimental conditions may vary. Direct comparison should be made with caution. The CGC and Tgel values are highly dependent on the solvent used.[1]
Delving Deeper: The Impact of Molecular Modification
The introduction of different functional groups to the 12-HSA backbone has a profound effect on the intermolecular interactions driving gelation, leading to significant variations in performance.
Amide and Amine Derivatives: The conversion of the carboxylic acid to primary and secondary amides or amines introduces additional hydrogen bonding sites.[4][7] This generally leads to more efficient gelation, as evidenced by lower CGC values and enhanced mechanical strength of the resulting gels compared to the parent 12-HSA.[3][7] Some of these derivatives have been shown to be exceedingly efficient, forming gels at less than 1 wt%.[3] Furthermore, organogels formed from amide derivatives often exhibit thixotropic properties, meaning they can recover their structure after being subjected to shear stress.[3][4]
Ethoxylated Derivatives: Ethoxylation of the carboxylic acid group in 12-HSA results in derivatives with reduced skin-irritating properties, a significant advantage for cosmetic and pharmaceutical applications.[6] However, this modification can impact gelation efficiency. Ethoxylated 12-HSA derivatives (EGDHS) typically require higher concentrations to form gels compared to pure 12-HSA.[6] The rheological performance of these gels is also influenced by the degree of ethoxylation, with an optimal range observed for mechanical strength.[6]
Visualizing the Science: Mechanisms and Workflows
To better understand the processes behind the formation and characterization of these organogels, the following diagrams illustrate the key concepts and experimental procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Robust organogels from nitrogen-containing derivatives of (R)-12-hydroxystearic acid as gelators: comparisons with gels from stearic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Cooling rate effects on the microstructure, solid content, and rheological properties of organogels of amides derived from stearic and (R)-12-hydroxystearic acid in vegetable oil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 12-Hydroxystearic Acid (12-HSA) Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common analytical methods for the characterization and quantification of 12-hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid with increasing interest in various industrial and pharmaceutical applications. The selection of a suitable analytical method is critical for accurate and reliable data in research, development, and quality control. This document outlines the performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of HPLC with Evaporative Light Scattering Detection (ELSD), GC-MS, and qNMR for the analysis of 12-HSA.
| Performance Parameter | HPLC-ELSD[1][2] | GC-MS | qNMR |
| Linearity (Correlation Coefficient, r²) | > 0.999[1][2] | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | ~1.1 µg/mL[1][2] | pg to low ng range | ~0.1-1 µg/mL |
| Limit of Quantitation (LOQ) | ~3.2 µg/mL[1][2] | low ng range | ~0.5-5 µg/mL |
| Precision (RSD%) | < 2%[1][2] | < 15% | < 3% |
| Accuracy (Recovery %) | 96.6% - 105.8%[3] | 85% - 115% | 95% - 105% |
| Specificity | Moderate to High | Very High | High |
| Sample Throughput | High | Medium | Medium |
| Derivatization Required | No | Yes (typically methylation or silylation) | No |
Experimental Protocols
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the direct analysis of 12-HSA without the need for derivatization.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Methanol (HPLC grade).
-
Acetic acid (glacial, analytical grade).
-
Ultrapure water.
-
12-HSA standard.
Procedure:
-
Mobile Phase Preparation: Prepare a gradient elution system with mobile phase A as 1% acetic acid in water and mobile phase B as methanol.
-
Standard Solution Preparation: Prepare a stock solution of 12-HSA in methanol and dilute to create a series of calibration standards (e.g., 100-1200 µg/mL)[1].
-
Sample Preparation: Dissolve the sample containing 12-HSA in methanol. If the sample is in a complex matrix, a prior extraction (e.g., liquid-liquid or solid-phase extraction) may be necessary.
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the 12-HSA standards. Determine the concentration of 12-HSA in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of 12-HSA, but requires a derivatization step to increase its volatility.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-23, HP-88).
Reagents:
-
Hexane (GC grade).
-
Methanol (anhydrous).
-
Boron trifluoride-methanol solution (14% BF3 in methanol) or another suitable derivatization agent.
-
Sodium chloride solution (saturated).
-
12-HSA standard.
Procedure:
-
Derivatization (Methylation):
-
To the dried sample or standard, add 1-2 mL of 14% BF3-methanol solution.
-
Heat at 60-100°C for 5-10 minutes.
-
Cool to room temperature and add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex and centrifuge. The upper hexane layer containing the this compound methyl ester is collected for analysis.
-
-
Standard Solution Preparation: Prepare a stock solution of derivatized 12-HSA in hexane and dilute to create calibration standards.
-
GC-MS Conditions:
-
Injector temperature: 250°C.
-
Oven temperature program: Start at 100°C, ramp to 240°C at 5-10°C/min, and hold for 10-20 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
MS transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Acquisition mode: Full scan or selected ion monitoring (SIM) for higher sensitivity.
-
-
Quantification: Create a calibration curve by plotting the peak area of the characteristic ions of the 12-HSA methyl ester against the concentration of the standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide highly accurate and precise quantification without the need for an identical standard for calibration.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4) containing a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone).
-
12-HSA sample.
Procedure:
-
Sample Preparation: Accurately weigh the 12-HSA sample and the internal standard and dissolve them in the deuterated solvent in a volumetric flask. Transfer a known volume to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform phasing and baseline correction.
-
Integrate the signals corresponding to specific protons of 12-HSA (e.g., the methine proton at the C12 position) and the internal standard.
-
-
Quantification: Calculate the concentration of 12-HSA using the following formula:
Cx = (Ix / Nx) * (Nstd / Istd) * (MWx / MWstd) * (mstd / V)
Where:
-
Cx = Concentration of 12-HSA
-
Ix, Istd = Integral values of the signals for 12-HSA and the internal standard
-
Nx, Nstd = Number of protons corresponding to the integrated signals
-
MWx, MWstd = Molecular weights of 12-HSA and the internal standard
-
mstd = Mass of the internal standard
-
V = Volume of the solvent
-
Mandatory Visualizations
Caption: Workflow for cross-validation of analytical methods for 12-HSA characterization.
Caption: General sample preparation workflow for the analysis of 12-HSA.
References
Benchmarking 12-Hydroxystearic Acid: A Comparative Guide to Lubricant Performance
For Immediate Release
This guide provides a comprehensive performance benchmark of 12-Hydroxystearic acid (12-HSA) in lubricant formulations, offering an objective comparison with other common thickener alternatives. The data presented is intended for researchers, scientists, and formulation professionals in the lubricant and tribology fields.
This compound, a saturated fatty acid derived from castor oil, is a cornerstone of modern grease formulation, particularly in the production of lithium and calcium soap-based greases.[1][2] Its unique molecular structure, featuring a hydroxyl group on the 12th carbon, allows it to form a complex fibrous network that effectively thickens the base oil, providing excellent mechanical stability and water resistance.[3][4] This guide delves into the quantitative performance of 12-HSA-based greases against other prevalent thickener technologies.
Comparative Performance Data
The following tables summarize the performance of a lithium complex grease, typically formulated with 12-HSA, against aluminum complex, polyurea, and calcium sulfonate complex greases. The data is collated from a comprehensive study on grease compatibility and performance.[5][6]
Table 1: Physical and Thermal Properties
| Property | Lithium Complex (12-HSA based) | Aluminum Complex | Polyurea | Calcium Sulfonate Complex | Test Method |
| Dropping Point (°C) | 270 | 287 | 260 | >316 | ASTM D2265 |
| Worked Penetration (0.1 mm) | 274 | 287 | 293 | 284 | ASTM D217 |
| Thickener Content (% m/m) | 12% | 12% | 10% | 30% | Manufacturer Data |
Table 2: Mechanical and Stability Properties
| Property | Lithium Complex (12-HSA based) | Aluminum Complex | Polyurea | Calcium Sulfonate Complex | Test Method |
| Roll Stability (0.1 mm change) | 290 | 305 | 295 | 298 | ASTM D1831 |
| Oxidation Stability (psi drop @ 100h) | 5.0 | 4.5 | 3.0 | 7.5 | ASTM D942 |
| Water Washout (% mass loss) | 4.2 | 3.5 | 2.8 | 1.5 | ASTM D1264 |
Table 3: Tribological Properties
| Property | Lithium Complex (12-HSA based) | Aluminum Complex | Polyurea | Calcium Sulfonate Complex | Test Method |
| Four-Ball Wear (scar diameter, mm) | 0.45 | 0.48 | 0.42 | 0.55 | ASTM D2266 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following outlines the standard procedures used to generate the data in this guide.
Rheological Analysis (DIN 51810 / ISO 13511)
The viscoelastic properties of the greases are determined using a rotational/oscillatory rheometer.[7]
-
Apparatus: Rotational rheometer with a cone-plate or parallel-plate geometry.[7][8]
-
Procedure:
-
The sample is loaded onto the rheometer plate, and the measuring gap is set.
-
The sample is brought to the test temperature (e.g., 25°C).
-
A pre-shear is applied to ensure a consistent starting state.
-
An oscillatory stress or strain sweep is performed to determine the storage modulus (G'), loss modulus (G''), and complex modulus, which indicate the elastic and viscous behavior of the grease.[8]
-
A shear viscosity test is conducted by applying a range of shear rates and measuring the resulting shear stress to determine the viscosity profile.
-
-
Key Parameters Measured: Shear viscosity, yield point, flow point, and consistency (which can be correlated to NLGI grade).[8][9]
Four-Ball Wear Test (ASTM D2266 / D4172)
This test evaluates the anti-wear properties of a lubricant.[10]
-
Apparatus: Four-ball wear tester.
-
Procedure:
-
Three ½-inch steel balls are clamped in a cup and covered with the test grease.
-
A fourth steel ball is pressed into the cavity of the three stationary balls with a specified force (e.g., 40 kgf).[11]
-
The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[10][11]
-
After the test, the wear scars on the three stationary balls are measured under a microscope, and the average scar diameter is reported. A smaller scar diameter indicates better anti-wear performance.[11]
-
Dropping Point Test (ASTM D2265)
This method determines the temperature at which a grease transitions from a semi-solid to a liquid state, indicating its high-temperature capability.[12]
-
Apparatus: Dropping point apparatus, consisting of a grease cup, a test tube, thermometers, and a heating block.
-
Procedure:
-
A small amount of grease is placed in the cup.
-
The cup is suspended in a test tube and heated in the heating block at a controlled rate.
-
The temperature at which the first drop of oil falls from the cup is recorded as the dropping point.[12]
-
Oxidation Stability Test (ASTM D942)
This test assesses the resistance of a grease to oxidation under static conditions.[13]
-
Apparatus: Oxygen pressure vessel (bomb).
-
Procedure:
-
A sample of grease is placed in a dish inside the pressure vessel.
-
The vessel is filled with oxygen to a specified pressure (e.g., 110 psi) and heated to a set temperature (e.g., 99°C).[13]
-
The pressure inside the vessel is monitored over a specified period (e.g., 100 hours).
-
The drop in oxygen pressure indicates the extent of oxidation. A smaller pressure drop signifies better oxidation stability.[14]
-
Visualizing Lubricant Performance and Testing
To better illustrate the relationships between lubricant properties and the workflow for their evaluation, the following diagrams are provided.
References
- 1. 12HSA – Dehnar Tech Company [orizzonteoil.com]
- 2. 12-HYDROXY STEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. The Sequential Four Ball Test [machinerylubrication.com]
- 4. cnlubricantadditive.com [cnlubricantadditive.com]
- 5. preprints.org [preprints.org]
- 6. scilit.com [scilit.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. rheologylab.com [rheologylab.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. koehlerinstrument.com [koehlerinstrument.com]
- 11. fluoramics.com [fluoramics.com]
- 12. Lubricant Dropping Point Test | Nye Lubricants [nyelubricants.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. savantlab.com [savantlab.com]
A Comparative Guide to 12-Hydroxystearic Acid and Synthetic Polymers as Thickeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 12-Hydroxystearic Acid (12-HSA) and common synthetic polymers as thickening agents. The information presented is supported by experimental data and detailed methodologies to assist in the selection of appropriate thickeners for various formulations.
Introduction: Mechanisms of Thickening
Thickening agents, or rheology modifiers, are crucial components in a vast array of products, from pharmaceuticals and cosmetics to industrial lubricants. Their primary function is to increase the viscosity of a liquid phase, thereby altering its flow behavior. The mechanism by which they achieve this varies significantly between different classes of thickeners.
This compound (12-HSA): A Self-Assembled Fibrillar Network
12-HSA is a fatty acid derivative, most commonly sourced from hydrogenated castor oil. It functions as a low-molecular-weight organogelator. In suitable solvents, 12-HSA molecules self-assemble into a three-dimensional network of crystalline fibers. This process is driven by hydrogen bonding between the carboxylic acid and hydroxyl groups of the 12-HSA molecules. The resulting fibrillar network entraps the solvent, leading to the formation of a gel and a significant increase in viscosity. The strength and properties of the gel are influenced by factors such as the concentration of 12-HSA, the solvent used, and the cooling rate during preparation.
Synthetic Polymers: Entanglement and Solvation
Synthetic polymers, such as carbomers (cross-linked polyacrylic acid) and polyacrylamides, thicken through a different mechanism. These are high-molecular-weight polymers that, when dispersed in a solvent, swell and uncoil. The long polymer chains then entangle, creating a network that immobilizes the solvent molecules and increases viscosity. In the case of ionic polymers like carbomers, neutralization of the acidic groups leads to electrostatic repulsion between the polymer chains, causing them to uncoil and expand, which further enhances the thickening effect.
Comparative Performance Data
Direct, head-to-head comparative studies of 12-HSA and synthetic polymers under identical conditions are limited in publicly available literature. The following tables summarize typical performance data for 12-HSA and two common synthetic polymers, polyacrylamide and carbomer, based on separate studies. It is important to note that the experimental conditions, such as the solvent and concentration, significantly impact the results.
Table 1: Rheological Properties of 12-HSA Organogels
| Property | Value | Concentration (% w/w) | Solvent | Test Method |
| Critical Gelation Concentration (CGC) | 0.2 - 2.0 | - | Various organic solvents | Inversion test |
| Storage Modulus (G') | 10² - 10⁵ Pa | 1 - 5 | Mineral Oil, Paraffin Oil | Oscillatory Rheometry |
| Loss Modulus (G'') | 10¹ - 10⁴ Pa | 1 - 5 | Mineral Oil, Paraffin Oil | Oscillatory Rheometry |
| Yield Stress (τy) | 10 - 500 Pa | 1 - 5 | Mineral Oil, Paraffin Oil | Stress Sweep |
Table 2: Rheological Properties of Synthetic Polymer Gels
| Polymer | Property | Value | Concentration (% w/w) | Solvent | Test Method |
| Polyacrylamide | Apparent Viscosity | 10 - 500 mPa·s | 0.3 | Water | Rotational Viscometry |
| Shear Thinning Behavior | Pronounced | 0.3 | Water | Flow Curve Analysis | |
| Carbomer | Apparent Viscosity | 20,000 - 70,000 mPa·s | 0.12 - 0.5 | Water (neutralized) | Rotational Viscometry |
| Yield Stress (τy) | 20 - 200 Pa | 0.12 - 0.5 | Water (neutralized) | Stress Sweep |
Discussion of Performance:
-
Thickening Efficiency: Carbomers generally exhibit the highest thickening efficiency at very low concentrations in aqueous systems once neutralized. 12-HSA can also be highly efficient, forming gels at low concentrations in a variety of organic solvents. The efficiency of polyacrylamide is typically lower than that of carbomers.
-
Solvent Compatibility: 12-HSA is an excellent organogelator, meaning it is most effective in non-polar to moderately polar organic solvents. Synthetic polymers like carbomers and polyacrylamides are primarily used in aqueous systems.
-
Rheological Behavior: 12-HSA gels are typically viscoelastic solids with a measurable yield stress. They can also exhibit thixotropic behavior, meaning their viscosity decreases under shear and recovers over time at rest. Polyacrylamide and carbomer solutions are typically shear-thinning (pseudoplastic), meaning their viscosity decreases with increasing shear rate. Carbomer gels also possess a significant yield stress, which is desirable for suspending particles.
-
pH Sensitivity: Carbomer thickening is highly dependent on pH, requiring neutralization to achieve high viscosity. 12-HSA and polyacrylamide are generally less sensitive to pH changes.
-
Electrolyte Sensitivity: The viscosity of carbomer and polyacrylamide gels can be significantly reduced by the presence of electrolytes, which shield the electrostatic repulsions between polymer chains. 12-HSA gels are generally less affected by electrolytes.
Experimental Protocols
3.1. Determination of Critical Gelation Concentration (CGC) for 12-HSA
This method is used to determine the minimum concentration of 12-HSA required to form a stable gel at a specific temperature.
-
Materials: 12-HSA, solvent of interest, sealed vials or test tubes.
-
Procedure:
-
Prepare a series of 12-HSA solutions in the chosen solvent at varying concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 % w/w).
-
Heat the sealed vials in a water bath or on a hot plate until the 12-HSA is completely dissolved.
-
Allow the solutions to cool to the desired temperature (e.g., room temperature) undisturbed for a set period (e.g., 24 hours).
-
After the cooling period, invert the vials. The CGC is the lowest concentration at which the solution does not flow upon inversion.
-
3.2. Rheological Characterization using a Rotational Rheometer
This protocol outlines the general procedure for measuring the rheological properties of thickened formulations. For specific details on polymer solutions, refer to ASTM D5225.[1][2][3][4][5]
-
Equipment: Rotational rheometer with a cone-plate or parallel-plate geometry.
-
Procedure:
-
Sample Loading: Carefully place the sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped. Lower the upper geometry to the correct gap setting. Trim any excess sample.
-
Equilibration: Allow the sample to equilibrate at the desired test temperature for a specified time.
-
Flow Curve Measurement (Viscosity vs. Shear Rate):
-
Apply a controlled shear rate that is ramped from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) and then back down.
-
Record the corresponding shear stress to determine the viscosity at each shear rate. This data reveals the shear-thinning or shear-thickening behavior of the sample.
-
-
Oscillatory Measurement (Storage and Loss Moduli):
-
Amplitude Sweep: Apply an increasing oscillatory stress or strain at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied stress/strain.
-
Frequency Sweep: Within the LVER, apply a range of frequencies at a constant stress or strain. This provides information about the structure and relaxation behavior of the gel.
-
-
Yield Stress Measurement:
-
Stress Sweep: Apply a gradually increasing stress and monitor the resulting strain or viscosity. The yield stress is the point at which the material begins to flow, often identified by a sharp decrease in viscosity or a significant increase in strain.
-
-
Visualizations
Caption: Self-assembly of 12-HSA molecules into a gel network.
Caption: Workflow for rheological characterization of thickeners.
Conclusion
The choice between 12-HSA and synthetic polymers as a thickener depends heavily on the specific application, particularly the solvent system and the desired rheological profile.
-
12-HSA is an excellent choice for organic-based formulations where a stable, viscoelastic gel with a significant yield stress is required. Its natural origin may also be advantageous for certain cosmetic and pharmaceutical applications.
-
Synthetic polymers like carbomers and polyacrylamides are the industry standard for aqueous systems . Carbomers offer exceptional thickening and suspending properties at low concentrations, making them ideal for gels, creams, and lotions. Polyacrylamides are versatile thickeners and stabilizers, often used in a wide range of personal care products.
For optimal formulation development, it is crucial to conduct experimental evaluations of the chosen thickener in the specific product base to ensure compatibility and achieve the desired performance characteristics.
References
Structural comparison of (R)-12-hydroxystearic acid and its racemic mixture
A deep dive into the structural nuances of enantiomerically pure (R)-12-hydroxystearic acid and its racemic counterpart reveals significant differences in their solid-state architecture, thermal behavior, and self-assembly properties. These distinctions, driven by the subtle yet profound influence of chirality, have significant implications for their application in materials science and pharmaceutical formulations.
This guide provides a comprehensive comparison of the structural and physicochemical properties of (R)-12-hydroxystearic acid and its racemic mixture, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
At a Glance: Key Structural and Physical Property Differences
| Property | (R)-12-hydroxystearic Acid | Racemic (DL)-12-hydroxystearic Acid | Key Difference |
| Crystal Structure | Typically forms self-assembled fibrillar networks (organogels); single crystal structure is elusive due to high gelation tendency. | Forms a well-defined lamellar crystal structure. Two polymorphic forms have been reported.[1] | The enantiomer prefers to self-assemble into long-range fibrillar networks, while the racemic mixture packs into a more conventional crystalline lattice. |
| Melting Point (°C) | ~79.5 - 82.5 | ~76.2 - 82 | The enantiomer generally exhibits a slightly higher and sharper melting point, indicative of a more ordered solid-state structure in its purified form. |
| Gelation Ability | Excellent organogelator, forming gels at low concentrations (<1.0 wt% in mineral oil).[2] | Poor organogelator, requiring much higher concentrations to form weak gels or precipitates.[2] | Chirality is crucial for the efficient self-assembly into the fibrillar network required for gelation. |
In-Depth Structural Analysis
The most striking difference between (R)-12-hydroxystearic acid and its racemic mixture lies in their solid-state organization.
(R)-12-hydroxystearic Acid: A Master of Self-Assembly
The enantiomerically pure form of 12-hydroxystearic acid is a highly efficient low-molecular-weight organogelator.[3] This property stems from its ability to self-assemble into long, helical fibers, which entangle to form a three-dimensional network that immobilizes the solvent. This self-assembly is driven by a combination of hydrogen bonding at both the carboxylic acid head and the hydroxyl group at the C12 position, as well as van der Waals interactions between the long hydrocarbon chains. The chirality of the molecule is paramount in guiding the formation of these helical structures.[3]
X-ray diffraction studies on organogels of (R)-12-hydroxystearic acid do not yield a single crystal structure but provide information about the molecular packing within the fibers. These studies reveal characteristic d-spacing values, with a long spacing in the range of 39.7 to 48.5 Å, corresponding to the lamellar stacking of the molecules, and short spacings around 4.1 Å and 4.6 Å, related to the packing of the alkyl chains.[1][4]
Racemic this compound: A More Conventional Crystal Packer
In contrast, the racemic mixture, containing equal amounts of the (R) and (S) enantiomers, crystallizes to form a lamellar solid.[3] The crystal structure of DL-12-hydroxystearic acid has been determined, revealing a centrosymmetric arrangement where enantiomers pair up.[1] This pairing leads to a different hydrogen bonding network compared to the enantiomerically pure form, which frustrates the formation of the extended helical fibers necessary for efficient gelation. The hydrocarbon chains are in an almost all-trans conformation, and the molecules are stacked in layers.[3]
Crystallographic Data Summary
| Parameter | (R)-12-hydroxystearic Acid (Organogel) | Racemic (DL)-12-hydroxystearic Acid |
| Structure Type | Fibrillar Network | Lamellar Crystal |
| d-spacing (XRD) | Long spacing: 39.7 - 48.5 Å; Short spacing: ~4.1 Å, ~4.6 Å[1][4] | Not applicable (crystalline solid) |
| Unit Cell Data | Not applicable | Data not fully available in the public domain, but described as a lamellar structure.[3] |
Thermal Properties: A Tale of Two Melting Behaviors
Differential Scanning Calorimetry (DSC) reveals distinct thermal behaviors for the enantiomer and the racemic mixture. The enantiomerically pure (R)-12-hydroxystearic acid generally displays a higher and sharper melting point, which is characteristic of a more well-ordered solid. The racemic mixture, on the other hand, can exhibit a broader melting range and sometimes a slightly lower melting point.
| Thermal Parameter | (R)-12-hydroxystearic Acid | Racemic (DL)-12-hydroxystearic Acid |
| Melting Point (°C) | ~79.5 - 82.5 | ~76.2 - 82 |
| Enthalpy of Fusion (ΔHfus) | Data not consistently available, but expected to be higher for the pure enantiomer. | Data not consistently available. |
Spectroscopic Fingerprints: Distinguishing Chirality's Influence
Spectroscopic techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to differentiate between the enantiomer and the racemic mixture, primarily through the different hydrogen-bonding environments.
FTIR Spectroscopy
In the solid state, the hydroxyl (-OH) stretching region of the FTIR spectrum is particularly informative. For (R)-12-hydroxystearic acid, this region often shows a doublet, for instance at approximately 3300 and 3200 cm⁻¹, which is indicative of a highly ordered, unidirectional hydrogen-bonding network along the fibers. The racemic mixture, however, typically displays a broader, single peak in this region, for example around 3400 cm⁻¹, reflecting a more varied and less ordered hydrogen-bonding environment due to the presence of both enantiomers.[5]
| Spectroscopic Feature | (R)-12-hydroxystearic Acid | Racemic (DL)-12-hydroxystearic Acid |
| FTIR -OH Stretch (cm⁻¹) | Doublet (e.g., ~3300 and ~3200 cm⁻¹)[5] | Broad, single peak (e.g., ~3400 cm⁻¹)[5] |
| ¹H NMR (in CDCl₃) | Characteristic signals for the alkyl chain, a multiplet for the CH-OH proton around 3.6 ppm, and a broad signal for the COOH proton. | Identical to the (R)-enantiomer in an achiral solvent. |
NMR Spectroscopy
In a standard achiral solvent like chloroform-d (CDCl₃), the ¹H NMR spectra of (R)-12-hydroxystearic acid and its racemic mixture are identical. This is because NMR is not an inherently chiral technique. To distinguish between the enantiomers and to determine enantiomeric purity, a chiral resolving agent or a chiral solvating agent must be used. These agents interact differently with the (R) and (S) enantiomers, leading to the formation of diastereomeric complexes that have distinct chemical shifts in the NMR spectrum.
Experimental Protocols
Preparation of Organogels
A standardized method for preparing organogels of this compound is crucial for reproducible results.
-
Dissolution: The desired amount of this compound is added to the chosen solvent (e.g., mineral oil, paraffin oil) in a sealed vial.
-
Heating: The mixture is heated in a water bath or on a hot plate to a temperature above the dissolution point of the acid (typically 80-120 °C) with gentle stirring until a clear, homogeneous solution is obtained.
-
Cooling: The hot solution is then cooled to room temperature. The cooling rate can influence the final gel structure and properties. For controlled cooling, the vial can be placed in a temperature-controlled environment.
-
Gel Formation: Upon cooling, the solution will become turbid and eventually form a self-standing gel. The gel formation is typically confirmed by inverting the vial.[6]
X-ray Diffraction (XRD) Analysis of Organogels
XRD is used to investigate the molecular packing within the gel fibers.
-
Sample Preparation: A small amount of the organogel is carefully placed on a sample holder.
-
Data Acquisition: The sample is exposed to a monochromatic X-ray beam, and the scattered radiation is detected. Both wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS) can be employed. WAXS provides information on the short-range order (chain packing), while SAXS reveals the long-range order (lamellar spacing).
-
Data Analysis: The diffraction pattern is analyzed to determine the d-spacing values, which correspond to the periodicities in the structure.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the samples.
-
Sample Preparation: A small, accurately weighed amount of the sample (either the solid acid or the organogel) is hermetically sealed in an aluminum pan.
-
Heating/Cooling Cycle: The sample is subjected to a controlled temperature program, typically involving a heating and a cooling cycle, in a nitrogen atmosphere. A common heating rate is 5 or 10 °C/min.
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The melting point is determined from the peak of the endothermic transition, and the enthalpy of fusion is calculated from the area under the peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to probe the hydrogen-bonding interactions.
-
Sample Preparation: For solid samples, a small amount of the acid is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For organogels, a thin film can be cast on a suitable IR-transparent window.
-
Data Acquisition: The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The positions and shapes of the absorption bands, particularly in the hydroxyl stretching region (3000-3600 cm⁻¹), are analyzed to infer the nature of the hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for structural elucidation.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃). For chiral analysis, a known amount of a chiral resolving agent is added to the sample solution.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure. In the presence of a chiral resolving agent, the signals corresponding to the different enantiomers will be split, allowing for their differentiation and quantification.
Visualizing the Structural Differences
The fundamental difference in the self-assembly behavior of (R)-12-hydroxystearic acid and its racemic mixture can be visualized through their molecular packing.
Caption: A diagram illustrating the distinct self-assembly pathways of (R)-12-hydroxystearic acid and its racemic mixture.
Experimental Workflow for Structural Comparison
The logical flow for comparing the structural properties of (R)-12-hydroxystearic acid and its racemic mixture involves a series of complementary analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
Unlocking Formulation Success: Correlating Hansen Solubility Parameters with 12-HSA Gelation Efficiency
For researchers, scientists, and drug development professionals, optimizing the gelation of 12-hydroxystearic acid (12-HSA) is crucial for creating effective and stable formulations. This guide provides a comprehensive comparison of how Hansen Solubility Parameters (HSP) can be leveraged to predict and control the gelation efficiency of 12-HSA in various solvents. By understanding the interplay between the solubility parameters of the solvent and the gelling agent, formulators can significantly streamline the development process, reducing trial-and-error and accelerating time-to-market.
The gelation of 12-HSA, a low-molecular-weight organogelator, is a phenomenon driven by the self-assembly of its molecules into a three-dimensional fibrillar network that entraps the solvent.[1][2][3] The strength and efficiency of this gel network are highly dependent on the nature of the solvent. Hansen Solubility Parameters offer a powerful predictive tool by quantifying the cohesive energy of a substance, broken down into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4][5][6] The underlying principle is that "like dissolves like," and for gelation to occur, an optimal balance of interaction between the 12-HSA and the solvent is necessary.[1][5]
If the solvent's HSP is too close to that of 12-HSA, the gelling agent will be fully dissolved.[1] Conversely, if the HSP values are too dissimilar, 12-HSA will not sufficiently interact with the solvent and will precipitate.[1] Gelation, therefore, occurs in a "sweet spot" or a defined "gelation sphere" within the Hansen space.[1] Research has shown a strong correlation between the gelation efficiency and the distance between the HSP of 12-HSA and the solvent, with the hydrogen-bonding component (δH) being a particularly strong predictor.[7][8]
Quantitative Correlation of HSP with 12-HSA Gelation
The following table summarizes the Hansen Solubility Parameters for a range of solvents and the corresponding critical gelation concentration (CGC) of 12-HSA. A lower CGC indicates higher gelation efficiency.
| Solvent | Abbreviation | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Critical Gelation Concentration (w_CGC) [wt%] |
| Hexane | Al06 | 14.9 | 0.0 | 0.0 | 1.10 |
| Heptane | Al07 | 15.3 | 0.0 | 0.0 | 1.12 |
| Octane | Al08 | 15.5 | 0.0 | 0.0 | 1.15 |
| Nonane | Al09 | 15.7 | 0.0 | 0.0 | 1.18 |
| Decane | Al10 | 15.8 | 0.0 | 0.0 | 1.22 |
| Dodecane | Al12 | 16.0 | 0.0 | 0.0 | 1.31 |
| Cyclohexane | Cy06 | 16.8 | 0.0 | 0.2 | 1.18 |
| Toluene | Ar07 | 18.0 | 1.4 | 2.0 | 1.10 |
| Ethylbenzene | Ar08 | 17.8 | 0.6 | 1.4 | 1.05 |
| Styrene | Ar08s | 18.6 | 1.0 | 4.1 | 1.10 |
| Diethyl ether | Et04 | 14.5 | 2.9 | 5.1 | Solution |
| Tetrahydrofuran | Et04c | 16.8 | 5.7 | 8.0 | Solution |
| Acetone | Ke03 | 15.5 | 10.4 | 7.0 | Solution |
| Chloroform | XCl3 | 17.8 | 3.1 | 5.7 | Solution |
| Ethanol | Ac02 | 15.8 | 8.8 | 19.4 | Solution |
Data sourced from Murakami et al. (2023).[1][9]
Experimental Protocols
Determination of Critical Gelation Concentration (CGC)
The critical gelation concentration is a key metric for evaluating gelation efficiency. A common and straightforward method is the tube inversion test.
Methodology:
-
Sample Preparation: A series of vials are prepared with varying concentrations of 12-HSA in the test solvent.
-
Dissolution: The mixtures are heated (e.g., to 100°C) with agitation until the 12-HSA is completely dissolved, forming a clear solution (sol).[8]
-
Gelation: The vials are then cooled to a specific temperature (e.g., room temperature) and left undisturbed for a set period (e.g., 24 hours) to allow for gel formation.
-
Assessment: Each vial is inverted. If the mixture flows, it is considered a solution. If it does not flow and supports its own weight, it is classified as a gel.[8]
-
CGC Determination: The CGC is the minimum concentration of 12-HSA required to form a stable gel that does not flow upon inversion.[8]
Rheological Characterization of Gel Strength
For a more quantitative measure of gel strength, rheological measurements are employed. Oscillatory rheology can determine the storage modulus (G') and loss modulus (G'').
Methodology:
-
Sample Preparation: A 12-HSA organogel is prepared at a concentration above its CGC.
-
Instrumentation: A rheometer equipped with a suitable geometry (e.g., parallel plates or cone and plate) is used.
-
Oscillatory Stress Sweep: A stress sweep is performed at a constant frequency to identify the linear viscoelastic region (LVER).
-
Frequency Sweep: A frequency sweep is then conducted within the LVER to measure G' and G'' as a function of frequency.
-
Analysis: For a true gel, G' will be significantly larger than G'' and relatively independent of frequency. The magnitude of G' provides a quantitative measure of the gel's stiffness and strength.[10]
Visualizing the Gelation Relationship
The following diagram illustrates the logical relationship between Hansen Solubility Parameters and the gelation process of 12-HSA.
Caption: Logical workflow for predicting 12-HSA gelation using HSP.
This guide demonstrates that by utilizing Hansen Solubility Parameters, researchers can make informed decisions in solvent selection for 12-HSA formulations, leading to more efficient development and robust final products. The provided data and methodologies offer a solid foundation for applying these principles in a laboratory setting.
References
- 1. Correlation between Physical Properties of this compound Organogels and Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pfkek.jp [pfkek.jp]
- 4. kinampark.com [kinampark.com]
- 5. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Harnessing Hansen solubility parameters to predict organogel formation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 12-Hydroxystearic Acid (12-HSA) in Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo performance of 12-hydroxystearic acid (12-HSA) based drug delivery systems, primarily focusing on organogels. The performance of 12-HSA organogels is benchmarked against two common alternatives: human serum albumin (HSA) nanoparticles and hyaluronic acid (HA) hydrogels. This document synthesizes experimental data from various studies to offer an objective overview for researchers in the field of drug delivery.
Overview of 12-HSA in Drug Delivery
This compound (12-HSA), a saturated fatty acid derived from castor oil, is a versatile gelling agent capable of forming thermoreversible organogels in various organic solvents and oils.[1] This property makes it an attractive excipient for the controlled delivery of both lipophilic and hydrophilic drugs.[2][3] The self-assembly of 12-HSA molecules into a three-dimensional fibrillar network entraps a liquid phase, creating a stable gel matrix that can be designed for sustained drug release.[2][4]
Comparative In-Vitro Performance
This section compares the in-vitro performance of 12-HSA organogels with HSA nanoparticles and HA hydrogels based on key drug delivery parameters.
Table 1: In-Vitro Performance Comparison of Drug Delivery Systems
| Parameter | 12-HSA Organogels | Human Serum Albumin (HSA) Nanoparticles | Hyaluronic Acid (HA) Hydrogels |
| Drug Loading/Encapsulation Efficiency | Drug loading is dependent on the solubility of the drug in the oil phase. Encapsulation efficiency can be high for lipophilic drugs. | High encapsulation efficiency, often exceeding 80-90% for various drugs.[5] | Encapsulation efficiency is variable and depends on the hydrogel crosslinking density and the drug's properties. |
| Drug Release Kinetics | Typically exhibits sustained release profiles. The release mechanism is often a combination of drug diffusion through the gel matrix and erosion of the gel.[6] The release rate can be modulated by altering the 12-HSA concentration.[6] | Often shows a biphasic release pattern with an initial burst release followed by a sustained release phase. | Release is generally diffusion-controlled and can be tailored by modifying the hydrogel's physical properties. Can exhibit zero-order or Fickian diffusion kinetics. |
| Biocompatibility/Cytotoxicity | Generally considered biocompatible. However, increased concentrations of 12-HSA may lead to higher cytotoxicity.[2] | Highly biocompatible and biodegradable, as HSA is a natural component of human plasma.[7] | Excellent biocompatibility and biodegradability. HA is a major component of the extracellular matrix. |
Comparative In-Vivo Performance
This section provides an overview of the in-vivo performance characteristics of the three drug delivery systems.
Table 2: In-Vivo Performance Comparison of Drug Delivery Systems
| Parameter | 12-HSA Organogels | Human Serum Albumin (HSA) Nanoparticles | Hyaluronic Acid (HA) Hydrogels |
| Bioavailability | Can enhance the oral bioavailability of poorly water-soluble drugs by promoting their solubilization in the gastrointestinal tract.[6] | Can improve the bioavailability of encapsulated drugs, particularly for targeted delivery to tumors via the enhanced permeability and retention (EPR) effect.[7] | Can provide sustained local drug delivery, thereby increasing bioavailability at the target site and reducing systemic exposure. |
| Biocompatibility & Toxicity | Generally considered safe for oral and topical applications. In-vivo toxicity data for parenteral administration is limited. | Excellent in-vivo biocompatibility with low immunogenicity.[7] | Highly biocompatible and widely used in clinical applications with a low incidence of adverse effects. |
| Drug Targeting | Primarily used for non-targeted, sustained-release applications. | Can be surface-modified with targeting ligands for active targeting to specific cells or tissues.[7] | Can be used for localized drug delivery to specific sites, such as joints or tumors. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Preparation of 12-HSA Organogels
A common method for preparing 12-HSA organogels for drug delivery studies involves the following steps:
-
Dissolution: 12-HSA is added to a biocompatible oil (e.g., soybean oil, sesame oil) at a predetermined concentration (e.g., 2-10% w/w).
-
Heating: The mixture is heated to a temperature above the gel-sol transition temperature of 12-HSA (typically 80-90 °C) with constant stirring until the 12-HSA is completely dissolved and a clear solution is formed.[8]
-
Drug Incorporation: The active pharmaceutical ingredient (API) is then added to the hot oil solution and stirred until completely dissolved or homogeneously dispersed.
-
Gelling: The hot solution is then cooled down to room temperature or a specific storage temperature, allowing the 12-HSA molecules to self-assemble and form the organogel.[8]
In-Vitro Drug Release Study
The drug release from 12-HSA organogels can be assessed using a Franz diffusion cell apparatus or a dialysis bag method.
-
Sample Preparation: A known amount of the drug-loaded organogel is placed in the donor compartment of the Franz diffusion cell, separated from the receptor compartment by a synthetic membrane.
-
Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) and maintained at a constant temperature (e.g., 37 °C) with continuous stirring.
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh buffer to maintain sink conditions.
-
Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[2]
-
Data Analysis: The cumulative amount of drug released is plotted against time to obtain the drug release profile.
In-Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the drug delivery system can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
-
Cell Seeding: A suitable cell line (e.g., human fibroblasts, cancer cell lines) is seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with different concentrations of the drug-loaded or empty delivery system. Control groups include untreated cells and cells treated with the free drug.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Cell Viability Calculation: The cell viability is calculated as a percentage relative to the untreated control cells.
Visualizations
The following diagrams illustrate key processes and concepts related to 12-HSA based drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of organogel as a novel oral controlled release formulation for lipophilic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Preparing Albumin-based Nanoparticles for Multifunctional Bioimaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 9. namsa.com [namsa.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of 12-Hydroxystearic Acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 12-Hydroxystearic acid (12-HSA), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to be aware of its properties and associated hazards. While often considered non-toxic, recent classifications highlight its environmental risks, and appropriate personal protective equipment (PPE) is mandatory.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5]
-
Hand Protection: Use chemical-impermeable gloves, such as neoprene, that have been inspected prior to use.[4][6]
-
Body Protection: Wear suitable protective clothing. For larger quantities or where significant dust generation is possible, fire/flame resistant and impervious clothing is recommended.[4][5]
-
Respiratory Protection: In case of dust formation, use a dust mask. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[5][6]
Handling and Storage of Waste:
-
Handle waste 12-HSA in a well-ventilated area to avoid the formation and inhalation of dust.[4][7]
-
Store waste in a cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents.[4][7]
-
Keep waste containers tightly closed and properly labeled.[4]
Step-by-Step Disposal Protocol
The disposal of this compound is regulated and must not be done through standard trash or sewer systems.[4][8] Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of according to all applicable regulations.[9]
Step 1: Waste Identification and Classification
-
Determine if the 12-HSA waste is contaminated with other substances. If so, the mixture must be treated according to the hazards of all components.
-
Consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations to determine if 12-HSA is classified as a hazardous waste in your jurisdiction.[9][10]
-
Note: The European Chemicals Agency (ECHA) has recently reclassified 12-HSA as environmentally hazardous and toxic to aquatic life (ADR class 9, UN 3077), which affects transportation and handling protocols, particularly in Europe.[3]
Step 2: Packaging and Labeling
-
Place the waste 12-HSA in a suitable, sealed, and compatible container to prevent leaks or spills.[4]
-
The container must be clearly labeled. If classified as hazardous, the label must include the words "Hazardous Waste," the full chemical name ("this compound"), the quantity of waste, the date of generation, and the place of origin (e.g., department, room number).[8] Do not use abbreviations or chemical formulas.[8]
Step 3: Accidental Spill Cleanup
-
In the event of a spill, evacuate unnecessary personnel from the area.[11]
-
Prevent the spilled material from entering drains, sewers, or public waters.[4][7][11]
-
Use spark-proof tools and explosion-proof equipment if there is an ignition risk.[4]
-
Sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.[9][12] If the material has melted, allow it to solidify before cleaning.[6][7]
Step 4: Final Disposal
-
Do not discharge 12-HSA into the sewer system or contaminate waterways. [4][11] It is considered very toxic to aquatic life.[13]
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Contact your institution's EHS or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.[8]
-
Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[4]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 106-14-9 | [13] |
| EC Number | 203-366-1 | [13] |
| Molecular Formula | C₁₈H₃₆O₃ | [5] |
| Molecular Weight | 300.48 g/mol | [4] |
| Appearance | Creamy-to-white flakes or powder | [6] |
| Melting Point | 72 - 81 °C | [6][9] |
| Boiling Point | > 300 °C | [6] |
| Flash Point | 210 °C (Closed Cup) | [6][7] |
| pKa | ~4.75 | [4][5] |
| Oral Toxicity (Rat) | LD50 > 5000 mg/kg | [6] |
| Aquatic Toxicity | Acute fish toxicity LC0 > 100 mg/L | [6] |
| Biodegradation | Readily biodegradable (93% in 4 weeks) | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. 12 Hydroxy Stearic Acid: Uses and Benefits – Girnar Industries [girnarindustries.com]
- 2. 12-HYDROXY STEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. Navigating New Legislation: Understanding the Impact of this compound (12-HSA) Reclassification | Castor International [castor-international.nl]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. trc-corp.com [trc-corp.com]
- 7. redox.com [redox.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Hazardous Waste Manage... | A-State Knowledge Base [kb.astate.edu]
- 11. acme-hardesty.com [acme-hardesty.com]
- 12. fishersci.es [fishersci.es]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling 12-Hydroxystearic acid
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 12-Hydroxystearic acid. The following procedures are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it can cause irritation upon contact with eyes or through inhalation of dust.[1][2] Adherence to the following PPE guidelines is crucial for safe handling.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields.[3][4] | To protect against dust particles that may cause minor eye irritation.[3] |
| Hand Protection | Neoprene or rubber gloves.[1][3] | To prevent skin contact, although it is generally not considered a skin irritant.[3] |
| Respiratory Protection | NIOSH-approved respirator or a dust mask. | Recommended when engineering controls are insufficient to limit dust exposure or if irritation occurs.[1][3][5] |
| Body Protection | Standard laboratory coat or protective clothing.[4][6] | To minimize the potential for dust to settle on personal clothing. |
Safe Handling and Storage Protocols
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe working environment.
Operational Plan:
-
Engineering Controls : Always handle this compound in a well-ventilated area to minimize dust accumulation.[3][4][6] Local exhaust ventilation is preferred as it controls contaminants at the source.[7]
-
Handling Practices :
-
Hygiene :
-
Storage :
Emergency Procedures and Disposal Plan
In the event of a spill or exposure, follow these immediate steps.
Spill Response:
-
Isolate the Area : Evacuate all non-essential personnel from the spill area.[3]
-
Ventilate : Ensure the area is well-ventilated.[3]
-
Clean-up :
-
Prevention : Prevent spilled material from entering sewers or public waterways.[3]
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, administer oxygen.[4][6] Seek medical attention if respiratory symptoms persist.[7] |
| Skin Contact | Remove contaminated clothing.[6] Wash the affected area with soap and water.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][6] If irritation continues, seek medical advice.[7] |
| Ingestion | Rinse the mouth with water.[1][6] Do not induce vomiting.[5][6] If the person feels unwell, seek medical attention.[7] |
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3]
-
The substance may be landfilled or incinerated in a licensed facility.[1][6]
-
Ensure that empty containers are thoroughly rinsed before recycling or reconditioning.[6] Do not allow the chemical to enter the sewer system.[6]
Safe Handling Workflow
The following diagram illustrates the logical steps for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
